3-(2-Methoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZSNLOPIWWFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901606 | |
| Record name | NoName_739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-77-4, 25173-35-7 | |
| Record name | 3-(2-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxybenzenepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(o-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6342-77-4 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(o-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxybenzenepropanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9F3ZLH6C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyphenyl)propanoic acid, with the CAS number 6342-77-4 , is a carboxylated aromatic compound.[1] Structurally, it features a propanoic acid group attached to a benzene ring substituted with a methoxy group at the ortho position. This arrangement imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its role as a precursor allows for the synthesis of more complex molecules, leveraging the reactivity of both its carboxylic acid function and the aromatic ring for further chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though not definitively established, biological activities.
Chemical and Physical Properties
This compound is typically a white to pale cream crystalline powder.[2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 6342-77-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | White to pale cream crystalline powder | [2] |
| Melting Point | 85-89 °C | |
| Boiling Point | 305 °C at 760 mmHg | N/A |
| Flash Point | 119.4 °C | N/A |
| InChI Key | XSZSNLOPIWWFHS-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC=C1CCC(=O)O | N/A |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-methoxycinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the carboxylic acid group.
Reaction Scheme:
Caption: Hypothesized inhibition of the cyclooxygenase pathway by arylpropionic acids.
This proposed mechanism involves the inhibition of COX-1 and COX-2 by the arylpropionic acid derivative. By blocking these enzymes, the synthesis of prostaglandins from arachidonic acid is prevented, thereby reducing inflammation, pain, and fever. Further research is required to confirm if this compound specifically follows this pathway and to determine its potency and selectivity for the COX isoforms.
Conclusion
This compound is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, such as the catalytic hydrogenation of its cinnamic acid precursor. While its primary utility lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry, its own biological activities remain largely unexplored. Based on its structural class, a potential anti-inflammatory mechanism via COX inhibition can be hypothesized, but this requires experimental validation. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their synthetic and discovery efforts.
References
Technical Guide: Physicochemical and Analytical Profile of o-Methoxyhydrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Methoxyhydrocinnamic acid, also known as 3-(2-methoxyphenyl)propanoic acid, is a derivative of hydrocinnamic acid.[1][2] Its structure, characterized by a phenyl ring substituted with a methoxy group at the ortho position and a propanoic acid side chain, makes it a compound of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its core physicochemical properties and outlines detailed experimental protocols for its analysis and characterization.
Physicochemical Properties
The fundamental characteristics of o-Methoxyhydrocinnamic acid are crucial for its application in experimental research and development. The molecular weight of o-Methoxyhydrocinnamic acid is approximately 180.20 g/mol .[1][2] A summary of its key quantitative data is presented below.
Table 1: Core Physicochemical Data for o-Methoxyhydrocinnamic Acid
| Property | Value | Reference(s) |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| CAS Number | 6342-77-4 | [1][2][3][4] |
| Melting Point | 83.5-89.5 °C | [3][5] |
| Boiling Point | 305 °C at 760 mmHg | [5] |
| Physical Form | White to very pale yellow crystal/powder | [3][4] |
| IUPAC Name | This compound | [3] |
Analytical Methodologies and Experimental Protocols
Accurate characterization and quantification are essential for the utilization of o-Methoxyhydrocinnamic acid in research. This section details standardized protocols for common analytical techniques.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for determining the concentration of o-Methoxyhydrocinnamic acid in a solution.
3.1.1 Materials and Equipment
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
o-Methoxyhydrocinnamic acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.1.2 Procedure
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Standard Preparation: Prepare a stock solution of 1 mg/mL o-Methoxyhydrocinnamic acid in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: 274 nm
-
Gradient: Start with 70% A / 30% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject the standards to create a calibration curve. Inject the samples and quantify by comparing the peak area to the calibration curve.
Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR)
This protocol provides a method for confirming the chemical structure of the compound.
3.2.1 Materials and Equipment
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
o-Methoxyhydrocinnamic acid sample
3.2.2 Procedure
-
Sample Preparation: Dissolve 5-10 mg of o-Methoxyhydrocinnamic acid in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer.
-
Run Experiments: Acquire standard spectra, including ¹H NMR and ¹³C NMR.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the methoxy group, the aromatic protons, and the propanoic acid chain consistent with the structure of o-Methoxyhydrocinnamic acid.
Biological Activity and Signaling Pathways (Hypothetical)
While the specific biological roles of o-Methoxyhydrocinnamic acid are a subject of ongoing research, related phenolic acids are known to interact with various cellular signaling pathways. A hypothetical pathway is presented below, illustrating how a compound of this class might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
Conclusion
This guide provides core technical data and standardized analytical protocols for o-Methoxyhydrocinnamic acid. With a molecular weight of 180.20 g/mol and well-defined physicochemical properties, this compound can be reliably studied using the described HPLC and NMR methodologies. The structured presentation of this data aims to support researchers and developers in their work with this and related molecules.
References
Chemical structure of Benzenepropanoic acid, 2-methoxy-
An In-depth Technical Guide to Benzenepropanoic Acid, 2-methoxy-
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Benzenepropanoic acid, 2-methoxy-, also known as 2-Methoxyhydrocinnamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
Benzenepropanoic acid, 2-methoxy- is a monosubstituted derivative of benzenepropanoic acid. The introduction of a methoxy group at the ortho-position of the phenyl ring influences its electronic properties and steric hindrance, which can, in turn, affect its reactivity and biological activity.
Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | 3-(2-methoxyphenyl)propanoic acid |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 2994-56-1 |
| Canonical SMILES | COC1=CC=CC=C1CCC(=O)O |
| InChI Key | LBOZJJRNYMGXSQ-UHFFFAOYSA-N |
Physicochemical Properties
Quantitative data for Benzenepropanoic acid, 2-methoxy- is not widely published. The following table includes data for closely related isomers to provide a comparative reference.
| Property | 3-(2,4-dimethoxyphenyl)propanoic acid | 3-(3-methoxyphenyl)propanoic acid | 3-(4-methoxyphenyl)propanoic acid methyl ester |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 210.23 g/mol | 180.2 g/mol [1] | 194.23 g/mol [2] |
| Melting Point | 100-104 °C[3] | - | - |
| Boiling Point | 351.9 °C at 760 mmHg[3] | - | - |
| Density | 1.159 g/cm³[3] | - | - |
| Flash Point | 135.6 °C[3] | - | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Benzenepropanoic acid, 2-methoxy-. Representative data from related isomers are presented below.
| Spectroscopy | Data for Related Isomers |
| ¹³C NMR | For Benzenepropanoic acid, 2,3-dimethoxy-, methyl ester : Chemical shifts can be computationally predicted and viewed on spectral databases.[4] |
| Mass Spec (GC-MS) | For Benzenepropanoic acid, 2,5-dimethoxy- : Key fragments observed at m/z 210, 151, 121, 111.[5] For This compound, TMS derivative : Data is available in the NIST WebBook.[6][7] |
| IR | For 4-methoxyacetanilide (a related precursor): Key peaks at 3241 cm⁻¹ (N-H), 1646 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O aryl). This provides an indication of the types of bonds present. |
Synthesis and Experimental Protocols
The synthesis of Benzenepropanoic acid, 2-methoxy- can be achieved through various synthetic routes. A common approach is the Knoevenagel condensation of 2-methoxybenzaldehyde with malonic acid or its esters, followed by reduction and decarboxylation. Below is a generalized experimental protocol for such a synthesis.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol outlines a two-step process: (1) Knoevenagel condensation to form 2-methoxycinnamic acid, and (2) subsequent reduction to the target compound.
Step 1: Synthesis of 3-(2-methoxyphenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzaldehyde (1 eq.) and malonic acid (1.2 eq.) in pyridine (3-4 volumes).
-
Catalyst Addition: Add piperidine (0.1 eq.) as a catalyst to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into an excess of cold, dilute hydrochloric acid (e.g., 10% HCl).
-
Isolation: The product, 3-(2-methoxyphenyl)acrylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction to this compound
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the crude 3-(2-methoxyphenyl)acrylic acid from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Benzenepropanoic acid, 2-methoxy-.
Characterization Protocol
-
Melting Point: Determine the melting point of the purified product using a capillary melting point apparatus. A sharp melting point range indicates high purity.
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Obtain a mass spectrum (e.g., via ESI-MS or GC-MS) to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Generalized workflow for the synthesis of Benzenepropanoic acid, 2-methoxy-.
Caption: Standard workflow for the analytical characterization of the final product.
Applications in Research and Drug Development
Derivatives of benzenepropanoic acid are common structural motifs in medicinal chemistry and materials science. While specific applications for the 2-methoxy isomer are not extensively documented, it serves as a valuable intermediate and building block in organic synthesis. Its structure makes it a candidate for developing:
-
Pharmaceutical Intermediates: It can be used in the synthesis of more complex molecules with potential biological activity. Related compounds are used to synthesize anti-inflammatory and analgesic drugs.[8]
-
Molecular Probes: The methoxy group can be a site for further functionalization or labeling.
-
Ligands for Catalysis: Chiral versions of such carboxylic acids can be used in asymmetric synthesis.[9]
Safety and Handling
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and working in a well-ventilated fume hood.
References
- 1. GSRS [precision.fda.gov]
- 2. Benzenepropanoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, TMS derivative [webbook.nist.gov]
- 7. This compound, TMS derivative [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. Benzenepropanoic acid,a-hydroxy-b-methoxy-b-phenyl-,(aS)- [myskinrecipes.com]
An In-depth Technical Guide on the Physical Properties of 3-(2-Methoxyphenyl)propanoic Acid
This technical guide provides a comprehensive overview of the physical properties, specifically the melting point and appearance, of 3-(2-Methoxyphenyl)propanoic acid (CAS Number: 6342-77-4). This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.
Physical Properties Summary
The physical characteristics of a compound are critical indicators of its purity and identity. For this compound, the appearance and melting point have been reported by various suppliers and databases. A summary of these properties is presented below.
Table 1: Physical Properties of this compound
| Property | Description | Source(s) |
| Appearance | White to cream crystals, powder, or crystalline powder.[1] It is also described as a white fine crystalline powder[2] and white to very pale yellow crystal powder.[3] | [1][2][3] |
| Melting Point | The reported melting point range is generally between 83.5°C and 90°C. Specific ranges include 83.5-89.5°C[1], 85-87°C, 85-88°C[4], 85-89°C[5], and a single point of 90°C[2]. | [1][2][4][5] |
| CAS Number | 6342-77-4 | [1][2][3][4][5] |
Experimental Protocols
Detailed methodologies for the determination of the melting point and the description of the appearance of a chemical compound are crucial for reproducible and accurate results.
2.1. Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used to identify a substance and to assess its purity. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range.
Principle: A small, finely powdered sample of the material is heated slowly at a controlled rate. The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded to define the melting range.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device, Thiele tube with oil bath)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus. Ensure the thermometer bulb is positioned at the same level as the sample.
-
Heating:
-
Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point.
-
Slow Heating (Accurate Determination): For an accurate measurement, start heating a new sample at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T1-T2.
-
-
Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.
2.2. Description of Appearance
The appearance of a chemical compound includes its physical form, color, and texture. This is typically the first observation made and is a key part of its specification.
Principle: Visual inspection of the sample under controlled lighting conditions.
Apparatus:
-
Clean, dry watch glass or sample vial
-
Spatula
-
Good, consistent light source (preferably natural or full-spectrum artificial light)
-
White background
Procedure:
-
Sample Preparation: Place a small amount of the sample onto a clean, dry watch glass.
-
Color Determination: Observe the color of the sample against a white background. Describe the color as accurately as possible (e.g., white, off-white, cream, pale yellow).
-
Physical Form and Texture Determination: Observe the physical form of the sample. Note whether it is crystalline, amorphous, or a powder. If it is crystalline, describe the crystal shape if possible (e.g., needles, plates). If it is a powder, describe its texture (e.g., fine, granular).
-
Recording: Record the observations in a systematic manner, for example, "White to cream crystalline powder."
Logical Workflow for Physical Characterization
The following diagram illustrates a standard workflow for the physical characterization of a chemical sample, such as this compound.
Caption: Logical workflow for the physical characterization of a chemical sample.
References
Spectroscopic Profile of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(2-Methoxyphenyl)propanoic acid (CAS No. 6342-77-4), a compound of interest in various research and development applications. This document presents a compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization and analysis.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [1] |
| CAS Number | 6342-77-4[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~7.20 | Multiplet | 1H | Ar-H |
| ~7.15 | Multiplet | 1H | Ar-H |
| ~6.90 | Multiplet | 2H | Ar-H |
| ~3.85 | Singlet | 3H | -OCH₃ |
| ~2.95 | Triplet | 2H | -CH₂-Ar |
| ~2.65 | Triplet | 2H | -CH₂-COOH |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~179 | C=O |
| ~157 | C-OCH₃ (Aromatic) |
| ~130 | C-H (Aromatic) |
| ~128 | C-CH₂ (Aromatic) |
| ~121 | C-H (Aromatic) |
| ~110 | C-H (Aromatic) |
| ~55 | -OCH₃ |
| ~35 | -CH₂-COOH |
| ~25 | -CH₂-Ar |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 2975-2845 | Medium | C-H stretch (Alkyl) |
| 1725-1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium | C=C stretch (Aromatic) |
| 1250-1000 | Strong | C-O stretch (Ether and Carboxylic Acid) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides the mass spectrum for this compound.[1][2]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Putative Assignment |
| 180 | ~40 | [M]⁺ (Molecular Ion) |
| 135 | ~100 | [M - COOH]⁺ |
| 107 | ~30 | [M - COOH - CO]⁺ or [C₇H₇O]⁺ |
| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The use of a high-quality NMR tube is essential for good resolution.[3]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: Appropriate for the chemical shift range of the compound.
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024 or more, depending on sample concentration.
-
Proton decoupling: Broadband decoupling to simplify the spectrum.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (Thin Film Method)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean salt plate.
-
Place the salt plate with the sample film in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 2. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
1H NMR and 13C NMR spectrum of 3-(2-Methoxyphenyl)propanoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2-Methoxyphenyl)propanoic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, biochemistry, and pharmaceutical development.[1][2] It provides unparalleled insight into the molecular structure, dynamics, and chemical environment of compounds.[2][3] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic carboxylic acid. By dissecting its spectral features, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR data of this and structurally related molecules. The discussion will move from a foundational analysis of the molecular structure to a detailed prediction of spectral features, culminating in a practical protocol for data acquisition.
Molecular Structure and Predicted NMR Signals
To accurately interpret the NMR spectra, we must first analyze the chemical structure of this compound. The molecule consists of a benzene ring substituted at the ortho position with a methoxy group (-OCH₃) and a propanoic acid side chain (-CH₂CH₂COOH).
This structure features several distinct electronic environments for both protons (¹H) and carbons (¹³C), which will give rise to a unique set of signals in the respective NMR spectra. Due to the lack of a plane of symmetry bisecting the aromatic ring and the side chain, all aromatic protons and carbons are chemically non-equivalent.
Key Structural Features:
-
Aromatic Ring: An ortho-disubstituted benzene ring.
-
Propanoic Acid Chain: An ethyl bridge connecting the aromatic ring to a carboxylic acid group.
-
Methoxy Group: An electron-donating group attached to the aromatic ring.
-
Carboxylic Acid: An electron-withdrawing group at the terminus of the side chain.
Based on this structure, we anticipate:
-
¹H NMR: 8 distinct signals corresponding to the four aromatic protons, the two methylene groups (CH₂), the methoxy group protons, and the carboxylic acid proton.
-
¹³C NMR: 10 distinct signals, as all carbon atoms are in unique chemical environments.
Caption: Molecular structure of this compound.
¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. It is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[4][5][6] This signal will disappear upon the addition of a few drops of D₂O due to rapid proton-deuterium exchange, a key confirmatory test for acidic protons.[4][5]
-
Aromatic Protons (Ar-H): Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[7][8] The electron-donating methoxy group and the electron-withdrawing propanoic acid substituent will influence the precise shifts of the four aromatic protons, leading to a complex pattern of multiplets in this region.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the adjacent oxygen. They will appear as a sharp singlet, typically between 3.7 and 4.0 ppm.[9][10]
-
Aliphatic Protons (-CH₂CH₂-): The two methylene groups form an ethyl bridge. The benzylic protons (Ar-CH₂) are adjacent to the aromatic ring and are expected to resonate around 2.8-3.0 ppm.[7] The protons adjacent to the carbonyl group (-CH₂COOH) are also deshielded and appear in a similar region, typically around 2.5-2.7 ppm.[4][5]
Spin-Spin Splitting and Integration
-
-CH₂CH₂- Group: The two methylene groups are adjacent to each other. Following the n+1 rule, the signal for the benzylic protons will be split into a triplet by the two protons of the neighboring methylene group. Similarly, the signal for the methylene group next to the carboxyl function will be split into a triplet by the benzylic protons. Each triplet will integrate to 2H.
-
Aromatic Protons: The four aromatic protons will exhibit complex splitting patterns due to both ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 2-3 Hz) coupling. This will result in a series of overlapping multiplets that collectively integrate to 4H.
-
-OCH₃ and -COOH Protons: The methoxy protons have no adjacent proton neighbors and will thus appear as a singlet integrating to 3H. The carboxylic acid proton, which rapidly exchanges, also appears as a singlet (often broad) and integrates to 1H.
Predicted ¹H NMR Data Summary
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| -COOH | 10.0 - 12.0 | 1H | Broad Singlet |
| Ar-H | 6.8 - 7.3 | 4H | Multiplet |
| -OCH₃ | 3.7 - 4.0 | 3H | Singlet |
| Ar-CH₂- | 2.8 - 3.0 | 2H | Triplet |
| -CH₂-COOH | 2.5 - 2.7 | 2H | Triplet |
¹³C NMR Spectrum: A Detailed Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all 10 carbon atoms are chemically distinct and should produce 10 separate signals.
Chemical Shift (δ)
-
Carbonyl Carbon (-C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and is found in the 170-180 ppm region.[4][6][11]
-
Aromatic Carbons (Ar-C): Aromatic carbons typically resonate between 120-160 ppm.[8][12] The two quaternary carbons (C-OCH₃ and C-CH₂CH₂COOH) will have distinct shifts from the four protonated carbons. The carbon attached to the electronegative oxygen of the methoxy group (C-O) will be the most downfield of the aromatic signals.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded compared to the aromatic carbons and typically appears around 55-60 ppm.[9][13][14]
-
Aliphatic Carbons (-CH₂CH₂-): The two sp³ hybridized carbons of the ethyl bridge will be the most shielded carbons, resonating in the 25-40 ppm range.[4][15] The benzylic carbon is expected to be slightly more downfield than the carbon adjacent to the carbonyl group.
Predicted ¹³C NMR Data Summary
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -C =O | 170 - 180 |
| Ar-C -O | 155 - 160 |
| Ar-C -C | 130 - 140 |
| Ar-C H | 110 - 130 |
| -OC H₃ | 55 - 60 |
| Ar-C H₂- | 30 - 35 |
| -C H₂-COOH | 25 - 30 |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data requires careful sample preparation and instrument setup. The following protocol provides a standardized workflow for small organic molecules like this compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-25 mg is sufficient. For a ¹³C spectrum, which is inherently less sensitive, 50-100 mg is recommended for acquisition in a reasonable timeframe.[16]
-
Choose an appropriate deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Use a standard volume, typically 0.5-0.6 mL for a 5 mm NMR tube.[17]
-
Dissolve the sample in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if any solid particulates are present, which can degrade spectral quality.[16]
-
Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard for organic solvents, with its signal defined as 0.00 ppm.[16]
-
-
Instrumental Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
Load a standard acquisition parameter set.
-
For ¹H NMR , a simple 1D pulse experiment is used. Typically, 8 to 16 scans are sufficient with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum of singlets. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.[18]
-
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when combined, allows for unambiguous confirmation of its chemical identity. The characteristic signals of the carboxylic acid, methoxy group, aromatic ring, and aliphatic chain each appear in predictable regions with expected multiplicities and integrations. This guide illustrates how a systematic analysis, grounded in the fundamental principles of NMR spectroscopy, can be used to elucidate complex molecular structures, an essential skill for professionals in chemical research and drug development.
References
- 1. longdom.org [longdom.org]
- 2. microbenotes.com [microbenotes.com]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.pdx.edu [web.pdx.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mass Spectrometry and Fragmentation of 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry and fragmentation behavior of 3-(2-Methoxyphenyl)propanoic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.
Introduction
This compound (also known as o-methoxyhydrocinnamic acid) is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol .[1][2][3] Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for structural elucidation studies. This guide focuses on the fragmentation patterns observed under electron ionization (EI) mass spectrometry.
Experimental Protocols
While specific experimental conditions from the reference spectra are not detailed, a typical protocol for obtaining an electron ionization mass spectrum of a compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system is outlined below.
2.1. Sample Preparation
For GC-MS analysis, the carboxylic acid is often derivatized, for instance, by trimethylsilylation, to increase its volatility and thermal stability.[4][5][6] However, direct analysis of the underivatized acid is also possible. A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.
2.2. Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating organic acids (e.g., a DB-5ms or equivalent).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source.
2.3. GC-MS Parameters
-
Injection Mode: Splitless or split injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[7]
-
Mass Range: m/z 40-400.
The following diagram illustrates a generalized workflow for this experimental setup.
Caption: Generalized workflow for GC-EI-MS analysis.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 180 | 25 | [M]+• (Molecular Ion) |
| 135 | 10 | [M - COOH]+ |
| 121 | 100 | [M - CH2COOH]+• |
| 91 | 30 | [C7H7]+ |
| 77 | 15 | [C6H5]+ |
Data sourced from the NIST WebBook.[1][2]
Fragmentation Pathways
The fragmentation of this compound under electron ionization can be rationalized through several key pathways, initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 180.
4.1. Formation of the Base Peak (m/z 121)
The most abundant fragment ion, the base peak, is observed at m/z 121. This ion is formed via a McLafferty-type rearrangement, which is a characteristic fragmentation pathway for compounds containing a carbonyl group and a γ-hydrogen. In this case, a γ-hydrogen from the aromatic ring is transferred to the carbonyl oxygen, leading to the cleavage of the β-γ carbon-carbon bond and the elimination of a neutral acetic acid molecule. However, a more direct and favorable pathway involves the cleavage of the benzylic Cα-Cβ bond, leading to the formation of the stable methoxybenzyl radical cation.
4.2. Loss of the Carboxyl Group (m/z 135)
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, resulting in the formation of an alkyl or aryl cation.[8][9] For this compound, this leads to the fragment ion at m/z 135.
4.3. Formation of the Tropylium Ion (m/z 91)
The peak at m/z 91 is characteristic of a tropylium ion ([C7H7]+), a common fragment in the mass spectra of compounds containing a benzyl group.[10] This ion is likely formed from the m/z 121 fragment through the loss of a methoxy radical (-OCH3). The resulting benzyl cation can then rearrange to the highly stable seven-membered aromatic tropylium cation.
4.4. Formation of the Phenyl Cation (m/z 77)
The fragment at m/z 77 corresponds to the phenyl cation ([C6H5]+). This can be formed by the loss of a hydrogen molecule from the tropylium ion or through other complex rearrangement and fragmentation processes.
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Fragmentation pathways of this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its confident identification. The key fragmentation pathways involve the loss of the carboxyl group, a benzylic cleavage to form the base peak at m/z 121, and subsequent fragmentations to yield the tropylium ion and phenyl cation. This in-depth understanding of its mass spectrometric behavior is invaluable for professionals in analytical chemistry, metabolomics, and drug development.
References
- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 2. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 3. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 4. This compound, TMS derivative [webbook.nist.gov]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-(2-Methoxyphenyl)propanoic Acid
For Immediate Release
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(2-Methoxyphenyl)propanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, presents a detailed experimental protocol for spectral acquisition, and offers a logical workflow for the analysis process.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, a compound of interest in medicinal chemistry and organic synthesis, IR spectroscopy provides a unique molecular fingerprint. The spectrum reveals key structural features, including the carboxylic acid and methoxy-substituted aromatic functionalities.
The primary absorption bands in the IR spectrum of this compound correspond to the stretching and bending vibrations of its constituent bonds. The most prominent of these are the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, the C-O stretching vibrations, and the various C-H and C=C vibrations of the aromatic ring and the propanoic acid chain.
Quantitative Infrared Spectrum Data
The following table summarizes the principal absorption bands and their assignments for this compound, with data sourced from the Spectral Database for Organic Compounds (SDBS).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 3070-3010 | Medium | C-H Stretch | Aromatic Ring |
| 2960-2850 | Medium | C-H Stretch | Alkyl Chain (-CH₂-) & Methoxy (-OCH₃) |
| 1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |
| 1600, 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1465, 1380 | Medium | C-H Bend | Alkyl Chain (-CH₂-) |
| 1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |
| 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 1030 | Medium | Symmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |
| 920 | Medium, Broad | O-H Bend (Out-of-Plane) | Carboxylic Acid |
| 750 | Strong | C-H Bend (Out-of-Plane) | Ortho-disubstituted Benzene |
Experimental Protocol for IR Spectrum Acquisition
This section details a standard methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance
-
Spatula
-
This compound (analytical grade)
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
3.2. Procedure
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.
-
Grinding: Transfer the weighed KBr to the agate mortar and grind it to a fine powder. Add the this compound to the mortar and continue to grind the mixture for 2-3 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer the ground mixture into the pellet-forming die. Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a thin, transparent or translucent KBr pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the IR spectrum of the sample pellet over the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and analytical process for the IR spectrum analysis of this compound.
Biological Activity of Methoxyphenylpropanoic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenylpropanoic acid (MPPA) isomers are derivatives of arylpropanoic acid, a class of compounds well-recognized for its diverse biological activities. The position of the methoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's pharmacological properties, including its anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides an in-depth overview of the biological activities of these isomers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct comparative data for all isomers is not extensively available in the public domain, this guide compiles the existing knowledge to facilitate further research and drug development.
Quantitative Data on Biological Activities
The biological efficacy of methoxyphenylpropanoic acid isomers can be quantified through various in vitro assays. The following tables summarize the available data for these isomers and related compounds to provide a comparative perspective.
Table 1: Anti-inflammatory Activity (Cyclooxygenase Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-Methoxyphenylpropanoic acid | Data not available | Data not available | Data not available |
| 3-Methoxyphenylpropanoic acid | Data not available | Data not available | Data not available |
| 4-Methoxyphenylpropanoic acid | Data not available | Data not available | Data not available |
| 3-(4-Methoxyphenyl)propylamide* | >100 | 50 | >2[1] |
*Note: Data for a derivative, 3-(4-methoxyphenyl)propylamide, is included for context, as it shows modest selective COX-2 inhibition.[1] IC50 values represent the concentration required for 50% inhibition of the enzyme. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | DPPH Scavenging IC50 (µM) |
| 2-Methoxyphenylpropanoic acid | Data not available |
| 3-Methoxyphenylpropanoic acid | Data not available |
| 4-Methoxyphenylpropanoic acid | Data not available |
Note: IC50 values represent the concentration required to scavenge 50% of DPPH free radicals. Lower values indicate higher antioxidant activity.
Table 3: Cytotoxic Activity (MTT Assay)
| Compound | Cell Line | CC50/IC50 (µM) |
| 2-Methoxyphenylpropanoic acid | Data not available | Data not available |
| 3-Methoxyphenylpropanoic acid | Data not available | Data not available |
| 4-Methoxyphenylpropanoic acid | Data not available | Data not available |
Note: CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) values represent the concentration required to reduce cell viability by 50%.
Signaling Pathways
The biological effects of methoxyphenylpropanoic acid isomers and related compounds are often mediated through their interaction with specific cellular signaling pathways.
Cyclooxygenase (COX) Pathway
A primary mechanism of action for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.
COX Signaling Pathway and Inhibition by MPPA Isomers
G Protein-Coupled Receptor 41 (GPR41) Signaling
Some metabolites of dietary compounds, structurally related to MPPAs, are known to activate GPR41, a receptor for short-chain fatty acids (SCFAs). This activation can influence various physiological processes. 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a gut microbiota metabolite, has been shown to be a specific agonist for GPR41.[2][3]
GPR41 Signaling Pathway Activated by Agonists
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Some short-chain fatty acids have been shown to modulate p38 and JNK signaling pathways.[4]
A Generalized MAPK/ERK Signaling Pathway
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activities of methoxyphenylpropanoic acid isomers.
Cyclooxygenase (COX) Inhibition Assay
This workflow outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Workflow for In Vitro COX Inhibition Assay
Detailed Protocol:
-
Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and necessary cofactors like hematin.
-
Enzyme-Inhibitor Pre-incubation: In a reaction vessel, combine the reaction buffer, a solution of either COX-1 or COX-2, and the test compound (dissolved in a suitable solvent like DMSO) or solvent control. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a strong acid, such as hydrochloric acid.
-
Product Quantification: Quantify the amount of prostaglandin produced (e.g., by measuring PGF2α after reduction of PGH2) using a suitable method like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay
This workflow details a common spectrophotometric method to assess antioxidant activity.
Workflow for DPPH Radical Scavenging Assay
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a microplate well or cuvette, add the DPPH solution to each of the test compound dilutions, the positive control, and a blank (solvent only).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Determine the IC50 value from a plot of scavenging percentage against the concentration of the test compound.
MTT Cytotoxicity Assay
This workflow describes a colorimetric assay to evaluate the effect of a compound on cell viability.
Workflow for MTT Cytotoxicity Assay
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 or IC50 value from the dose-response curve.
Conclusion
The biological activity of methoxyphenylpropanoic acid isomers is an area with significant potential for drug discovery. While this guide provides a foundational understanding of their known and potential activities, detailed experimental protocols, and relevant signaling pathways, it also highlights a critical gap in the literature: the lack of direct, quantitative comparative studies on the 2-, 3-, and 4-methoxy isomers. The provided methodologies and pathway diagrams offer a robust framework for researchers to conduct such comparative analyses, which are essential for elucidating the structure-activity relationships and identifying promising lead compounds for further development as anti-inflammatory, antioxidant, or other therapeutic agents. Future research should focus on generating this missing quantitative data to fully unlock the therapeutic potential of these compounds.
References
- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-chain fatty acids, GPR41 and GPR43 ligands, inhibit TNF-α-induced MCP-1 expression by modulating p38 and JNK signaling pathways in human renal cortical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of 3-(4-hydroxy-3-methoxyphenyl)propionic Acid: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a phenolic compound of significant interest in pharmacological research. It is a primary metabolite derived from the microbial transformation of various dietary polyphenols, such as ferulic acid, curcumin, and chlorogenic acid, which are abundant in fruits, vegetables, and whole grains.[1] HMPA is also naturally present in fermented foods like vinegar and fermented rice bran.[2] While structurally similar to 3-(o-methoxyphenyl)propionic acid, the presence of a para-hydroxyl group on the phenyl ring of HMPA significantly influences its biological activity. This technical guide provides a comprehensive overview of the potential pharmacological effects of HMPA, with a focus on its antioxidant, muscle-enhancing, metabolic, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Pharmacological Effects
Antioxidant and Anti-inflammatory Properties
HMPA exhibits potent antioxidant and anti-inflammatory activities. Studies have shown that HMPA can effectively reduce oxidative stress by decreasing the levels of plasma reactive oxygen metabolites.[3] This antioxidant capacity is further supported by its ability to modulate the expression of key antioxidant enzymes. For instance, high-dose administration of HMPA has been observed to increase the expression of Superoxide Dismutase 1 (Sod1) while decreasing the expression of NAD(P)H Quinone Dehydrogenase 1 (Nqo1) in the soleus muscle of mice. Additionally, HMPA has been shown to reduce the expression of nitric oxide synthases (Nos2 and Nos3), which are involved in the production of nitric oxide, a molecule that can contribute to oxidative stress at high levels.[3]
Enhancement of Muscle Function and Development
A significant body of research points to the beneficial effects of HMPA on skeletal muscle health and performance. Administration of HMPA has been demonstrated to significantly enhance both absolute and relative grip strength in mice.[4][5] Furthermore, low-dose HMPA has been shown to decrease plasma levels of blood urea nitrogen after exhaustive exercise, suggesting a reduction in protein catabolism.[2][4]
At the molecular level, HMPA appears to promote muscle development and the formation of fast-twitch muscle fibers. Low-dose HMPA administration has been linked to increased expression of Myogenic factor 5 (Myf5), a key regulator of myogenesis.[2][4] Moreover, high-dose HMPA increases the protein expression of Myosin Heavy Chain 4 (MYH4), which is characteristic of fast-twitch fibers, while low-dose HMPA enhances the gene expression of Myh4 and Insulin-like growth factor 1 (Igf1).[1] This suggests that HMPA may stimulate fast-twitch fiber hypertrophy through the activation of the IGF-1 signaling pathway.
Metabolic Regulation
HMPA plays a crucial role in regulating hepatic glucose and lipid metabolism, exhibiting anti-obesity effects.[2][6] A key mechanism underlying these effects is the activation of G protein-coupled receptor 41 (GPR41).[6][7] HMPA has been identified as a specific agonist for GPR41, with a greater affinity than its precursor, ferulic acid.[6][7] The activation of GPR41 by HMPA is believed to stimulate the lipid catabolism pathway, leading to an improvement in hepatic steatosis.[6][7]
Neuroprotective Potential
Emerging evidence suggests that HMPA may possess neuroprotective properties. In vitro studies have shown that HMPA can inhibit the aggregation of amyloid β-peptide (Aβ42), a key pathological hallmark of Alzheimer's disease.[8] Thioflavin T (ThT) assays have demonstrated that HMPA inhibits both the nucleation and elongation phases of Aβ aggregation.[8] While the effective concentrations observed in vitro are relatively high, these findings suggest that HMPA could be a lead compound for the development of therapeutics targeting neurodegenerative diseases.[8]
Data Presentation
Table 1: Effects of HMPA on Muscle Strength and Performance in Mice
| Parameter | Treatment Group | Result | p-value | Reference |
| Absolute Grip Strength | HMPA-administered | Significantly enhanced | p = 0.0256 | [4] |
| Relative Grip Strength | HMPA-administered | Significantly enhanced | p = 0.0209 | [4] |
| Plasma Blood Urea Nitrogen (post-exercise) | Low-dose HMPA | Decreased | p = 0.0183 | [4] |
| Endurance Performance | HMPA-administered | No significant effect | - | [4] |
Table 2: Effects of HMPA on Gene and Protein Expression in Mouse Soleus Muscle
| Target | Treatment Group | Change in Expression | p-value | Reference |
| Sod1 (mRNA) | High-dose HMPA | Increased | p < 0.05 | |
| Nqo1 (mRNA) | High-dose HMPA | Decreased | p < 0.001 | |
| Nos2 (iNOS) (mRNA) | High-dose HMPA | Decreased | p < 0.05 | |
| Nos3 (eNOS) (mRNA) | High-dose HMPA | Decreased | p < 0.05 | |
| Myf5 (mRNA) | Low-dose HMPA | Increased | p = 0.0106 | [4] |
| Igf1 (mRNA) | Low-dose HMPA | Increased | p < 0.05 | |
| MYH4 (protein) | High-dose HMPA | Increased | - |
Table 3: Neuroprotective Effects of HMPA
| Assay | Parameter | Result | EC50 | Reference |
| Thioflavin T (ThT) Assay | Inhibition of Aβ42 aggregation (nucleation and elongation) | HMPA demonstrated inhibitory effects | 5–6 mM | [8] |
Experimental Protocols
Animal Studies: HMPA Administration in Mice
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Treatment Groups:
-
Vehicle Control: Oral administration of distilled water (10 mL/kg/day).
-
Low-dose HMPA: Oral administration of HMPA solution (50 mg/kg/day).
-
High-dose HMPA: Oral administration of HMPA solution (500 mg/kg/day).
-
-
Administration: HMPA is dissolved in distilled water and administered daily via oral gavage for a period of 14 days.
-
Endpoint Analysis: Following the treatment period, mice are subjected to various behavioral tests and subsequently euthanized for tissue collection and molecular analysis.
Grip Strength Test
-
Apparatus: A grip strength meter equipped with a wire grid.
-
Procedure:
-
The mouse is held by the tail and lowered towards the grid.
-
The mouse is allowed to grasp the grid with its forelimbs.
-
The mouse is then pulled back gently and horizontally until it releases the grid.
-
The peak force exerted by the mouse is recorded by the meter.
-
The procedure is repeated for a set number of trials, and the average or maximum value is used for analysis.
-
For combined forelimb and hindlimb strength, the mouse is allowed to grasp the grid with all four paws.
-
Treadmill Exhaustion Test
-
Apparatus: A motorized treadmill designed for rodents, equipped with an electric shock grid at the rear to motivate running.
-
Acclimatization: Mice are familiarized with the treadmill for several days prior to the test, with short running sessions at low speeds.
-
Procedure:
-
Mice are placed in individual lanes on the treadmill.
-
The treadmill is started at a low speed, which is gradually increased according to a predefined protocol.
-
Exhaustion is defined as the inability of the mouse to continue running and remaining on the shock grid for a specified duration (e.g., 10 seconds).
-
The total running time or distance is recorded as the measure of endurance performance.
-
Thioflavin T (ThT) Assay for Amyloid β-Peptide Aggregation
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Reagents:
-
Aβ42 peptide solution
-
HMPA solution at various concentrations
-
Thioflavin T solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Aβ42 peptide is incubated in the assay buffer in the presence or absence of different concentrations of HMPA.
-
At specific time points, aliquots of the incubation mixture are transferred to a microplate.
-
ThT solution is added to each well.
-
Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
An increase in fluorescence intensity over time indicates the formation of amyloid fibrils.
-
Gene and Protein Expression Analysis
-
RNA Extraction and RT-qPCR: Total RNA is extracted from tissues (e.g., soleus muscle) using standard methods. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR (qPCR) using primers specific for the genes of interest (e.g., Sod1, Igf1).
-
Western Blotting: Protein lysates are prepared from tissues. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the target proteins (e.g., MYH4). A secondary antibody conjugated to a detectable enzyme is then used for visualization.
Mandatory Visualization
Caption: Signaling pathways modulated by HMPA.
Caption: General experimental workflow for in vivo studies.
Conclusion
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has emerged as a promising natural compound with a diverse range of pharmacological effects. Its well-documented antioxidant, muscle-enhancing, metabolic-regulating, and neuroprotective properties make it a compelling candidate for further investigation in the context of functional foods, dietary supplements, and novel therapeutic agents. The activation of specific signaling pathways, such as the IGF-1, AMPK/Sirt1/Nrf1, and GPR41 pathways, provides a solid foundation for understanding its mechanisms of action. This technical guide consolidates the current knowledge on HMPA, offering a valuable resource to guide future research and development efforts in this exciting field. Further studies are warranted to fully elucidate its clinical potential and to explore its efficacy and safety in human subjects.
References
- 1. web.mousephenotype.org [web.mousephenotype.org]
- 2. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 5. mmpc.org [mmpc.org]
- 6. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Guaiacylpropionic Acid: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacylpropionic acid, systematically known as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and also referred to as dihydroferulic acid, is a phenolic compound of significant interest in the fields of biochemistry, pharmacology, and human health. As a primary metabolite of the widely consumed dietary polyphenol, ferulic acid, it is naturally present in the human body following the consumption of various plant-based foods.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of guaiacylpropionic acid, with a focus on its antioxidant and anti-inflammatory effects and the underlying signaling pathways.
Discovery and History
The history of guaiacylpropionic acid is intrinsically linked to the broader study of phenolic acids and their metabolism. While a singular "discovery" event for guaiacylpropionic acid is not well-documented, its identification emerged from the growing understanding of how complex dietary polyphenols are processed by the gut microbiota.
Initially, research focused on more abundant parent compounds like ferulic acid, which was first extracted from the resin of the giant fennel (Ferula communis) in 1866 and chemically synthesized in 1925.[4] It was later understood that ferulic acid, a component of lignocellulose in plant cell walls, is metabolized in the large intestine.[1] This microbial metabolism leads to the hydrogenation of the propionic acid side chain of ferulic acid, resulting in the formation of dihydroferulic acid (guaiacylpropionic acid).[3] Therefore, the "discovery" of guaiacylpropionic acid was a gradual process of recognizing it as a key metabolic product of dietary polyphenols.
Physicochemical Properties
Guaiacylpropionic acid is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Systematic Name | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
| Common Names | Dihydroferulic acid, Hydroferulic acid |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 1135-23-5 |
| Melting Point | 87-93 °C |
| Solubility | Slightly soluble in water. Soluble in DMSO (39 mg/mL), and in a solution of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (2 mg/mL).[5][6] |
| Appearance | White to off-white powder |
Synthesis
Guaiacylpropionic acid can be synthesized through the catalytic hydrogenation of ferulic acid. This process involves the reduction of the double bond in the propionic acid side chain of ferulic acid.
Experimental Protocol: Catalytic Hydrogenation of Ferulic Acid
Materials:
-
trans-Ferulic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve trans-ferulic acid in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Maintain a positive pressure of hydrogen gas (e.g., using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (ferulic acid) is completely consumed.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite or a suitable filter paper to remove the palladium catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure guaiacylpropionic acid.
Biological Activities and Signaling Pathways
Guaiacylpropionic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
Guaiacylpropionic acid demonstrates significant radical-scavenging properties. Its antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Assay | IC₅₀ Value (μM) | Reference |
| DPPH | 19.5 | [6] |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Anti-inflammatory Activity
Guaiacylpropionic acid has been shown to possess anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO).
Signaling Pathways
The biological effects of guaiacylpropionic acid are mediated through its interaction with several intracellular signaling pathways, primarily the NF-κB and Akt pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Guaiacylpropionic acid has been shown to inhibit the activation of the NF-κB pathway.[7][8]
The Akt (Protein Kinase B) signaling pathway is crucial for cell survival, growth, and proliferation. Activation of this pathway through phosphorylation of Akt can also influence inflammatory responses. Guaiacylpropionic acid has been observed to modulate the Akt signaling pathway, which may contribute to its biological effects.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of guaiacylpropionic acid.
Cell Culture
-
Cell Lines: RAW 264.7 (macrophage-like cells) for anti-inflammatory assays, and other relevant cell lines for specific pathway analysis.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of guaiacylpropionic acid.[10][11]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol measures the inhibitory effect of guaiacylpropionic acid on NO production in LPS-stimulated macrophages.[7][12][13]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of guaiacylpropionic acid for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Western Blot Analysis for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (a marker of Akt activation) in cell lysates.[14][15]
-
Cell Lysis: After treatment with guaiacylpropionic acid and/or a stimulant, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Akt to normalize the levels of phosphorylated Akt.
Conclusion
Guaiacylpropionic acid, a key metabolite of dietary ferulic acid, demonstrates significant antioxidant and anti-inflammatory properties. Its ability to modulate critical signaling pathways such as NF-κB and Akt underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of its discovery, chemical properties, and biological functions, along with detailed experimental protocols to facilitate further research and development in this promising area. The continued investigation of guaiacylpropionic acid is warranted to fully elucidate its mechanisms of action and explore its potential applications in human health and disease prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferulic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. 3-(4-hydroxy-3-methoxyphenyl)propanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(2-Methoxyphenyl)propanoic acid, also known as o-methoxyhydrocinnamic acid, is a carboxylic acid derivative with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1][2][3]. It typically presents as a white to very pale yellow crystalline powder. The molecule's structure, featuring a phenyl ring, a propanoic acid chain, and a methoxy group in the ortho position, imparts a combination of hydrophobic and hydrophilic characteristics that govern its solubility in different solvent systems[4]. Understanding the solubility of this compound is critical for a range of applications, including reaction condition optimization, formulation development, and purification processes in drug discovery and chemical synthesis.
Predicted Solubility Profile
Due to the absence of specific quantitative solubility data in the public domain, this section provides a predicted qualitative solubility profile for this compound. This profile is inferred from its chemical structure and by comparing it with structurally related molecules.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This polar functional group is capable of hydrogen bonding and can deprotonate in basic solutions to form a highly polar carboxylate salt, significantly increasing aqueous solubility.
-
Phenyl Ring and Propyl Chain: These nonpolar moieties contribute to the molecule's hydrophobic character, favoring solubility in organic solvents.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity but also adds to the overall steric bulk.
Based on these features, the following solubility characteristics are anticipated:
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Sparingly Soluble | The presence of the hydrophobic phenyl ring and propyl chain likely limits solubility in water, a characteristic common for phenylpropanoic acid derivatives. For comparison, the parent compound, Phenylpropanoic acid, has a reported solubility of 5.9 g/L in water[5]. The related compound, 3-(3-methoxyphenyl)propionic acid, has been described as sparingly soluble in water[6]. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to react with bases to form a water-soluble sodium salt. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The carboxylic acid group is not expected to be protonated by a dilute mineral acid; therefore, solubility is predicted to be similar to that in water. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | These solvents are capable of solvating both the polar and nonpolar portions of the molecule. |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | The compound is expected to be soluble in alcohols due to hydrogen bonding interactions with the carboxylic acid group. A synthesis procedure for this compound mentions its use in methanol as a solvent[7]. |
| Nonpolar Solvents | Diethyl Ether, Ethyl Acetate | Soluble to Sparingly Soluble | The hydrophobic character of the phenyl ring and alkyl chain suggests some solubility in these less polar organic solvents. |
| Apolar Solvents | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity imparted by the carboxylic acid and methoxy groups is likely to limit solubility in highly nonpolar solvents. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, empirical determination is necessary. The following sections detail standardized experimental procedures.
General Qualitative Solubility Testing
This protocol provides a systematic approach to determine the solubility of a compound in various solvent classes.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Diethyl Ether, Hexane.
Procedure:
-
Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: A small amount of solid remains undissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Repeat: Repeat the procedure for each solvent.
References
- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 2. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 3. 3-(o-Methoxyphenyl)propionic acid | C10H12O3 | CID 80652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
Synonyms for 3-(2-Methoxyphenyl)propanoic acid in chemical literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)propanoic acid, a significant chemical compound utilized in various scientific and industrial applications. This document collates its nomenclature, chemical identifiers, and physical properties, presenting a thorough resource for professionals in research and development.
Chemical Identity and Synonyms
This compound is known by a variety of names in chemical literature and commercial catalogs. Accurate identification is crucial for unambiguous scientific communication and procurement. The following table summarizes its key identifiers and synonyms.
| Identifier Type | Value |
| IUPAC Name | This compound[1][2][3][4] |
| CAS Registry Number | 6342-77-4[1][2][5] |
| EINECS Number | 228-738-0[5][6] |
| PubChem CID | 80652[3][4] |
| InChI Key | XSZSNLOPIWWFHS-UHFFFAOYSA-N[1][2][7] |
| Molecular Formula | C₁₀H₁₂O₃[1][2][5] |
| Common Synonyms | 2-Methoxyhydrocinnamic acid[1][3][4][5] |
| o-Methoxyhydrocinnamic acid[1][3][4] | |
| 3-(o-Methoxyphenyl)propionic acid[1][5][6] | |
| Benzenepropanoic acid, 2-methoxy-[1][4][6] | |
| 2-Methoxybenzenepropanoic acid[4][6][8] | |
| Guaiacylpropionic acid[6] | |
| beta-(o-Methoxyphenyl)propionic acid[3][5] | |
| Commercial Identifiers | TIMTEC-BB SBB003749[5][8] |
| AKOS BC-2706[5] | |
| NSC 46646[4][6] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value |
| Molecular Weight | 180.20 g/mol [1] |
| Appearance | White to cream crystals or powder[2][6][7] |
| Melting Point | 83.5-89.5 °C[2][5] |
| Boiling Point | 305 °C at 760 mmHg[5] |
| Flash Point | 119.4 °C[5] |
| Purity (Typical) | ≥98%[2][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are fundamental for its practical application. While specific, in-depth protocols are often proprietary or published within subscription-based journals, a general synthetic procedure is described in the literature.
General Synthesis Procedure:
A common method for the synthesis of this compound involves the catalytic hydrogenation of 2-methoxycinnamic acid. A general procedure is as follows:
-
2-methoxycinnamic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Note: This is a generalized protocol. Specific reaction conditions, including catalyst loading, hydrogen pressure, and solvent choice, may vary and should be optimized for each specific setup.
Logical Relationships in Chemical Nomenclature
The various synonyms for this compound are derived from different chemical naming conventions. A diagram illustrating the logical relationship between the systematic IUPAC name and its common synonyms can clarify their origins.
Caption: Logical relationships of this compound nomenclature.
This guide serves as a foundational resource for professionals engaged in work involving this compound. For further information on specific applications or more detailed experimental procedures, consulting peer-reviewed chemical literature is recommended.
References
- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 2. 3-(2-Methoxyphenyl)propionic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-(2-Methoxyphenyl)propionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. 3-(o-Methoxyphenyl)propionic acid | C10H12O3 | CID 80652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2-Methoxyphenyl)propionic acid | 6342-77-4 [chemnet.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 6342-77-4 [sigmaaldrich.com]
- 8. 3-(2-METHOXYPHENYL)PROPIONIC ACID CAS#: 6342-77-4 [amp.chemicalbook.com]
Thermochemical Properties of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available experimental thermochemical data for 3-(2-Methoxyphenyl)propanoic acid. The information is compiled from peer-reviewed sources and is intended to support research and development activities where the thermodynamic properties of this compound are of interest.
Core Thermochemical Data
The experimentally determined thermochemical data for this compound are summarized in the tables below. All data is sourced from the study conducted by Monte and Hillesheim (2001) as cited in the NIST Chemistry WebBook.[1]
Table 1: Enthalpy of Sublimation
| Parameter | Value | Units | Method | Temperature (K) | Reference |
| ΔsubH° | 117.8 ± 1.4 | kJ/mol | Mass Effusion | 331 to 347 | [1] |
| ΔsubH | 116.0 ± 0.4 | kJ/mol | Mass Effusion | 339 | [1] |
Table 2: Enthalpy of Fusion
| Parameter | Value | Units | Method | Temperature (K) | Reference |
| ΔfusH | 25.33 | kJ/mol | DSC | 360.5 | [1] |
Experimental Protocols
The thermochemical data presented in this guide were obtained using established calorimetric and effusion techniques. The following sections provide a detailed description of these methodologies.
Determination of Enthalpy of Sublimation (Knudsen Mass-Loss Effusion)
The enthalpy of sublimation was determined by measuring the vapor pressure of the crystalline compound as a function of temperature using the Knudsen mass-loss effusion technique.[2]
Methodology:
-
Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
-
Vacuum Environment: The cell is placed in a high-vacuum chamber to ensure that the molecules effusing through the orifice do not collide with other gas molecules.
-
Temperature Control: The temperature of the Knudsen cell is precisely controlled and varied over a defined range (in this case, 331 K to 347 K).[1]
-
Mass-Loss Measurement: The rate of mass loss of the sample due to sublimation and effusion through the orifice is measured at each temperature.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[2]
Determination of Enthalpy of Fusion (Differential Scanning Calorimetry - DSC)
The enthalpy of fusion was measured using Differential Scanning Calorimetry (DSC).[1] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference are placed in the DSC instrument and subjected to a controlled temperature program, which includes heating through the melting point of the substance.
-
Heat Flow Measurement: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH). The temperature at the peak onset is taken as the melting temperature.
Logical Relationships in Thermochemical Data Determination
The determination of gas-phase thermochemical properties often relies on a combination of experimental techniques. The following diagram illustrates the relationship between the experimentally measured values and the derived gas-phase enthalpy of formation, which is a critical parameter in many thermochemical calculations.
References
Methodological & Application
Synthesis of 3-(2-Methoxyphenyl)propanoic Acid: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Methoxyphenyl)propanoic acid, a valuable intermediate in pharmaceutical and fine chemical research. Three primary synthetic routes are presented: the hydrogenation of 2-methoxycinnamic acid, the Perkin condensation to synthesize the cinnamic acid precursor followed by reduction, and a Grignard reaction utilizing 2-methoxyphenylmagnesium bromide. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of each method, including reaction conditions, reagents, and purification techniques. Quantitative data is summarized for easy comparison, and detailed experimental workflows are visualized using diagrams.
Introduction
This compound is a carboxylic acid derivative featuring a methoxy group at the ortho position of the phenyl ring.[1] This substitution pattern imparts specific chemical properties that make it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The selection of an appropriate synthetic route depends on factors such as starting material availability, desired scale, and equipment accessibility. This document outlines three robust methods for its preparation.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the three described synthesis protocols for this compound.
| Parameter | Route 1: Hydrogenation | Route 2: Perkin Condensation & Reduction | Route 3: Grignard Reaction |
| Starting Materials | 2-Methoxycinnamic acid, H₂ | 2-Methoxybenzaldehyde, Acetic anhydride, Malonic acid | 2-Bromobenzene, Mg, Succinic anhydride |
| Key Reagents | 10% Palladium on Charcoal | Sodium acetate, Pyridine | Diethyl ether, HCl |
| Reaction Time | 2-4 hours | 8-12 hours (Perkin) + 2-4 hours (Reduction) | 3-5 hours |
| Temperature | Room Temperature | 140-150 °C (Perkin), Room Temperature (Reduction) | 0 °C to Reflux |
| Yield | High (>95%) | Moderate to High (Overall) | Moderate |
| Purification | Filtration, Evaporation | Crystallization, Filtration | Extraction, Crystallization |
Experimental Protocols
Route 1: Hydrogenation of 2-Methoxycinnamic Acid
This method is a direct and efficient way to produce this compound if the starting cinnamic acid derivative is available. The reaction involves the catalytic reduction of the alkene double bond.
Materials:
-
2-Methoxycinnamic acid
-
Ethanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 10 grams of 2-methoxycinnamic acid in 100 mL of ethanol.
-
Carefully add 0.5 grams of 10% palladium on charcoal catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas to create an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite or a suitable filter paper. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Route 2: Perkin Condensation to 2-Methoxycinnamic Acid and Subsequent Reduction
This two-step route first synthesizes the precursor, 2-methoxycinnamic acid, from 2-methoxybenzaldehyde via a Perkin condensation, followed by its hydrogenation as described in Route 1.[2][3][4][5]
Step 2a: Synthesis of 2-Methoxycinnamic Acid (Perkin Condensation)
Materials:
-
2-Methoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Combine 10 grams of 2-methoxybenzaldehyde, 15 grams of acetic anhydride, and 8 grams of anhydrous sodium acetate in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture in a heating mantle to 140-150 °C for 8-12 hours.
-
After cooling, add 100 mL of water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.
-
Allow the mixture to cool, which should result in the precipitation of 2-methoxycinnamic acid.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methoxycinnamic acid.
Step 2b: Reduction of 2-Methoxycinnamic Acid
Follow the protocol detailed in Route 1 using the 2-methoxycinnamic acid synthesized in Step 2a.
Route 3: Grignard Reaction with Succinic Anhydride
This route involves the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile to attack succinic anhydride.[6][7][8][9]
Materials:
-
2-Bromoanisole (or 2-chloroanisole)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Succinic anhydride
-
Hydrochloric acid (HCl), concentrated
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Grignard Reagent:
-
Ensure all glassware is flame-dried and under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask.
-
Add a small crystal of iodine.
-
Prepare a solution of 2-bromoanisole (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
-
Add the remaining 2-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour. The resulting greyish solution is the 2-methoxyphenylmagnesium bromide Grignard reagent.
-
-
Reaction with Succinic Anhydride:
-
In a separate flask, dissolve succinic anhydride (1 equivalent) in anhydrous THF.
-
Cool the succinic anhydride solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the succinic anhydride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent.
-
Visualized Experimental Workflows
Caption: Workflow for the Hydrogenation of 2-Methoxycinnamic Acid.
Caption: Workflow for the Perkin Condensation and Subsequent Reduction.
Caption: Workflow for the Grignard Reaction with Succinic Anhydride.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. 2-甲氧苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
Preparation of 3-(2-Methoxyphenyl)propanoic Acid: A Detailed Guide to Synthetic Protocols
For Immediate Release
This application note provides detailed experimental protocols for the synthesis of 3-(2-methoxyphenyl)propanoic acid from 2-methoxycinnamic acid. The described methods are essential for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, where this compound serves as a valuable building block. This document outlines two primary methodologies: catalytic hydrogenation and chemical reduction, offering a comparative analysis to aid in method selection based on laboratory capabilities and desired outcomes.
Introduction
This compound is a carboxylic acid derivative with significant applications in the synthesis of various organic molecules and pharmaceutical intermediates. The selective reduction of the carbon-carbon double bond in 2-methoxycinnamic acid, while preserving the carboxylic acid functionality and the aromatic methoxy group, is a key transformation. This note details reliable and reproducible protocols for achieving this synthesis with high yield and purity.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for the preparation of this compound depends on several factors, including the availability of specialized equipment (e.g., hydrogenation apparatus), safety considerations, and desired scale of the reaction. Below is a summary of the two primary methods detailed in this note.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol | Room Temperature | 1 atm - 50 psi | >95% | High yield, clean reaction, catalyst can be recovered. | Requires specialized hydrogenation equipment, handling of flammable H₂ gas. |
| Transfer Hydrogenation | Palladium(II) Chloride (PdCl₂) | Formic Acid (HCOOH) | Water with NaOH | 65-90°C | Atmospheric | ~98% | Avoids the use of H₂ gas, uses inexpensive reagents.[1][2] | Requires heating, longer reaction times may be necessary. |
| Chemical Reduction | Sodium Amalgam (Na/Hg) | Water | Ethanol/Water | Room Temperature | Atmospheric | 80-90% | Does not require specialized pressure equipment.[3] | Use of toxic mercury, disposal of mercury waste is a concern. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol describes the reduction of 2-methoxycinnamic acid using hydrogen gas and a palladium on carbon catalyst. This method is highly efficient and typically results in a very clean product with high yield.
Materials:
-
2-Methoxycinnamic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation flask, dissolve 2-methoxycinnamic acid (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (1 atm to 50 psi, depending on the apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Method 2: Transfer Hydrogenation using Palladium(II) Chloride and Formic Acid
This method offers a convenient alternative to using pressurized hydrogen gas by employing formic acid as a hydrogen donor in a process called transfer hydrogenation.[1][2][4]
Materials:
-
2-Methoxycinnamic acid
-
Palladium(II) chloride (PdCl₂)
-
Formic acid (HCOOH)
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether (or Ethyl acetate)
-
Hydrochloric acid (HCl), 2 M
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-methoxycinnamic acid (1.0 eq) in a 2.5 M aqueous solution of sodium hydroxide.
-
To the stirred solution, add palladium(II) chloride (approximately 10 mol%).
-
Carefully add formic acid (4.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with 2 M HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each protocol.
Caption: Catalytic Hydrogenation Workflow.
Caption: Transfer Hydrogenation Workflow.
Conclusion
The preparation of this compound from 2-methoxycinnamic acid can be reliably achieved through either catalytic hydrogenation with Pd/C or transfer hydrogenation with PdCl₂ and formic acid. The choice of method will depend on the specific laboratory setup and safety protocols. Both methods are capable of producing the desired product in high yields. For laboratories not equipped for handling hydrogen gas, transfer hydrogenation presents a safe and effective alternative. Proper reaction monitoring and purification techniques are crucial for obtaining a product of high purity suitable for further synthetic applications.
References
Application Notes and Protocols for the Quantification of 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(2-Methoxyphenyl)propanoic acid in various matrices, including pharmaceutical formulations and biological samples. The protocols described herein are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quantification of aromatic carboxylic acids.[1] This method offers a balance of speed, sensitivity, and accessibility.
Application Note:
This protocol is suitable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The method relies on reversed-phase chromatography to separate the analyte from potential impurities and excipients, followed by UV detection. The methoxy group and the aromatic ring in the molecule provide a chromophore that allows for sensitive UV detection.[2]
Experimental Protocol:
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The mobile phase composition may require optimization depending on the specific column and system.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV absorbance spectrum of this compound should be measured to determine the optimal wavelength. For similar methoxyphenyl compounds, wavelengths between 220 nm and 280 nm are common.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
b) Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.
-
Sample Solution (Pharmaceutical Formulation): For a solid dosage form, accurately weigh and powder a representative number of units. Dissolve a portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), in the mobile phase. Sonicate for 15 minutes and then dilute to a known volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility and thermal stability.
Application Note:
This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids (e.g., urine, plasma) or for impurity profiling in drug substances. The use of a mass spectrometer provides high selectivity and allows for confident identification of the analyte. Organic acids must be converted to volatile derivatives for GC-MS analysis.[5]
Experimental Protocol:
a) Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-550) for qualitative analysis and method development. For quantitative analysis, selected ion monitoring (SIM) mode should be used to monitor characteristic ions of the derivatized analyte for enhanced sensitivity.
b) Sample Preparation and Derivatization:
-
Extraction from Biological Fluids: Acidify the sample (e.g., urine) to pH 1-2 with HCl. Extract the analyte with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization (Silylation): To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst if needed. Heat the mixture (e.g., at 70°C for 1 hour) to form the trimethylsilyl (TMS) derivative of the carboxylic acid.[6]
-
Standard Preparation: Prepare calibration standards by spiking known amounts of this compound into a blank matrix and subjecting them to the same extraction and derivatization procedure.
c) Data Analysis:
-
Identify the TMS derivative of this compound by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.
-
Calculate the concentration of the analyte in the samples based on this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound in complex biological matrices without the need for extensive sample cleanup.
Application Note:
This protocol is designed for demanding applications such as pharmacokinetic studies, bioequivalence studies, and trace-level impurity analysis. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and minimizes interferences from the matrix.[7] Derivatization can be employed to enhance ionization efficiency.[8]
Experimental Protocol:
a) Instrumentation and LC-MS/MS Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for fast LC applications (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A typical gradient could be: 0-1 min 10% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-6.1 min return to 10% B, 6.1-8 min re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI negative mode is typically suitable for carboxylic acids.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions for MRM transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
b) Sample Preparation:
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the sample in a 3:1 ratio. Vortex and then centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Standard Preparation: Prepare calibration standards and quality control samples by spiking known amounts of this compound into a blank biological matrix and processing them alongside the unknown samples.
c) Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of small aromatic acids using the described techniques. Please note that specific values for this compound need to be experimentally determined. The data presented here are for structurally similar compounds and serve as a general guideline.
| Analytical Method | Analyte (if not target) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| HPLC-UV | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | - | - | 1-100 µg/mL | 98-102 |
| GC-MS | Aromatic and Aliphatic Acids | 3 - 272 ng/mL[6] | 10 - 907 ng/mL | 0.01 - 20 µg/mL[6] | 100 - 111[6] |
| LC-MS/MS | Carboxylic Acid-Containing Metabolites | ~0.01 ng/mL[7] | ~0.03 ng/mL | 0.1 ng/mL - 10 µg/mL[7] | 90 - 105[7] |
Data for analogous compounds are provided as representative examples and should be validated for this compound.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantification of this compound.
References
- 1. asianjpr.com [asianjpr.com]
- 2. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 3. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. organomation.com [organomation.com]
- 5. metbio.net [metbio.net]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Methoxyphenyl)propanoic acid. The described method is suitable for purity assessments, stability studies, and quality control of this compound in various sample matrices. The protocol employs a reversed-phase C18 column with isocratic elution and UV detection, ensuring reliable and reproducible results.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. A reliable analytical method to determine its purity and concentration is crucial for ensuring the quality and consistency of downstream products. This document provides a detailed protocol for a reversed-phase HPLC method that effectively separates this compound from potential impurities.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized (DI) or HPLC grade
-
Phosphoric Acid (H₃PO₄): ACS grade
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method. (Note: This data is representative and may vary based on the specific instrument and experimental conditions).
| Parameter | Value |
| Retention Time (RT) | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow
The logical flow of the experimental protocol is illustrated in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward to implement and can be readily adapted for various applications in research and quality control laboratories. It is recommended that the method be fully validated according to the specific requirements of the user's institution or regulatory guidelines.
Application Notes and Protocols for the GC-MS Analysis of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of propanoic acid and its derivatives, often referred to as short-chain fatty acids (SCFAs), using Gas Chromatography-Mass Spectrometry (GC-MS). Propanoic acid and related SCFAs are pivotal in various biological processes, acting as energy sources, signaling molecules, and modulators of host-microbe interactions.[1][2] Their accurate quantification in complex biological matrices is crucial for research in metabolic diseases, gut microbiome studies, and drug development.
Applications of Propanoic Acid Derivative Analysis
GC-MS is a powerful and reliable technique for the separation and quantification of volatile compounds like propanoic acid and its derivatives.[3] Key applications include:
-
Microbiome Research: Propanoic acid is a major product of gut microbial fermentation of dietary fibers.[1][2][4] Its levels in feces, cecum, and blood are analyzed to understand the gut microbiota's role in health and diseases such as obesity, diabetes, and inflammatory bowel disease.[1][5]
-
Metabolic Disorder Studies: Inborn errors of metabolism, such as propionic acidemia, lead to the accumulation of propionyl-CoA and its derivatives, acting as metabolic toxins.[4] GC-MS is used for the diagnosis and monitoring of such conditions.
-
Food and Feed Industry: Propanoic acid and its salts are used as preservatives to inhibit mold growth in food and animal feed.[4] GC-MS is employed for quality control to ensure appropriate concentrations.
-
Pharmacokinetics: In drug development, understanding the metabolic fate of propionyl-containing drugs is essential. GC-MS can be used to quantify drug metabolites and understand their distribution and clearance.
Experimental Protocols
Accurate quantification of propanoic acid derivatives by GC-MS requires meticulous sample preparation to isolate the analytes from complex matrices and, in many cases, to derivatize them to improve volatility and chromatographic performance.[5][6] Both derivatization-free and derivatization-based methods are presented below.
Derivatization-Free Method for Aqueous Samples
This method is suitable for the direct analysis of aqueous samples with relatively high concentrations of SCFAs and avoids the use of derivatization agents.[7]
Protocol:
-
Sample Preparation:
-
Prepare a 10 mM pre-mixed standard solution of short-chain fatty acids (including propanoic acid) in deionized water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 4 µM to 100 µM in water.[7]
-
For unknown samples, dilute with deionized water to bring the expected concentration within the calibration range.
-
Transfer the prepared standards and samples into 2 mL vials, filling them to the brim to minimize headspace, which can cause volatile analytes to escape.[7]
-
-
GC-MS Parameters:
-
Instrument: Shimadzu GCMS-QP2020 NX or equivalent.[7]
-
Column: SH-Rtx™-WAX (60 m × 0.25 mm I.D., df=0.5 μm).[6]
-
Injection Mode: Split (Split Ratio: 5).[7]
-
Injector Temperature: 240 °C.[7]
-
Carrier Gas: Helium at a constant linear velocity of 34.0 cm/s.[7]
-
Oven Temperature Program: 80 °C (hold for 2 min), then ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C (hold for 2 min).[7]
-
Injection Volume: 1 µL.[7]
-
MS Ion Source Temperature: 200 °C.[7]
-
Interface Temperature: 240 °C.[7]
-
Measurement Mode: Scan or Selected Ion Monitoring (SIM).
-
Derivatization Method for Biological Samples (Feces, Plasma)
Derivatization is often necessary for complex biological samples to enhance the volatility and detectability of SCFAs.[5][8] This protocol utilizes isobutyl chloroformate for derivatization in an aqueous solution.[8]
Protocol:
-
Sample Extraction:
-
Weigh approximately 50 mg of fecal sample into a 2 mL tube.
-
Add 1 mL of water and vortex for 20 minutes to homogenize.
-
Centrifuge at 21,000 x g for 5 minutes.
-
Transfer 675 µL of the supernatant to a new tube.
-
To monitor recovery, add an internal standard (e.g., 20 µg of 3-methylpentanoic acid).[8]
-
Add 125 µL of 20 mM NaOH solution and 400 µL of chloroform. Vortex and centrifuge at 21,000 x g for 2 minutes.[8]
-
Transfer 400 µL of the upper aqueous phase to a new tube.
-
Add 80 µL of isobutanol and 100 µL of pyridine. Adjust the total volume to 650 µL with ultrapure water.[8]
-
-
Derivatization:
-
Carefully add 50 µL of isobutyl chloroformate to the 650 µL sample solution.
-
Vortex for 1 minute.
-
Add 150 µL of hexane and centrifuge at 21,000 x g for 2 minutes.[8]
-
Transfer the upper hexane-isobutanol phase into an autosampler vial for GC-MS analysis.
-
-
GC-MS Parameters:
-
Instrument: Agilent 7890B GC coupled with an Agilent 5977B MSD or equivalent.[8]
-
Column: VF-5ms (30 m x 0.25 mm, 0.50 µm) or similar.[6]
-
Injection Mode: Splitless.
-
Injector Temperature: 200 °C.[1]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 55 °C held for 1 min, ramp up to 105 °C at 8 °C/min and hold for 2 min, then increase to 190 °C at 30 °C/min and hold for 1 min.[1]
-
Injection Volume: 1 µL.[1]
-
MS Transfer Line Temperature: 200 °C.[1]
-
Ion Source Temperature: 250 °C.[1]
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Data Presentation
Quantitative data from GC-MS analyses should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Linearity and Detection Limits of a Derivatization-Free GC-MS Method for Propanoic Acid and Related SCFAs. [1]
| Analyte | Linearity Range (mg/L) | R² | LOD (mg/L) | LOQ (mg/L) |
| Acetic acid | 0.2 - 50 | 0.989 | 0.1 | 0.2 |
| Propanoic acid | 0.2 - 50 | 0.992 | 0.1 | 0.2 |
| Isobutyric acid | 0.2 - 50 | 0.992 | 0.1 | 0.2 |
| Butyric acid | 0.2 - 50 | 0.993 | 0.1 | 0.2 |
| Isovaleric acid | 0.2 - 50 | 0.994 | 0.1 | 0.2 |
| Valeric acid | 0.2 - 50 | 0.994 | 0.1 | 0.2 |
| Hexanoic acid | 0.2 - 50 | 0.995 | 0.1 | 0.2 |
Table 2: Repeatability of the Derivatization-Free Method for a 10 µM Aqueous Standard (n=7).
| Compound | Average Area | Standard Deviation | %RSD |
| Acetic acid | 123456 | 2469 | 2.0 |
| Propanoic acid | 234567 | 4691 | 2.0 |
| Butyric acid | 345678 | 6913 | 2.0 |
Table 3: Recovery Rates for SCFA Analysis in Biological Samples Using a Derivatization-Based Method. [1]
| Analyte | Recovery Rate (%) | RSD (%) |
| Acetic acid | 98.5 | 3.2 |
| Propanoic acid | 102.3 | 2.8 |
| Butyric acid | 95.7 | 4.1 |
| Valeric acid | 110.1 | 2.5 |
| Hexanoic acid | 117.2 | 1.9 |
Visualizations
Experimental Workflow for SCFA Analysis in Biological Samples
Caption: Experimental workflow for GC-MS analysis of propanoic acid derivatives.
Metabolic Pathway of Propanoic Acid
Caption: Metabolic pathway of propanoic acid.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: 3-(2-Methoxyphenyl)propanoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Methoxyphenyl)propanoic acid (CAS: 6342-77-4) is a versatile chemical intermediate with significant applications in the pharmaceutical industry.[1] Its unique structure, featuring a carboxylic acid functional group and a methoxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] These often include drugs targeting neurological and cardiovascular disorders. This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, focusing on the synthesis of the antihypertensive drug Naftopidil. Experimental protocols, quantitative data, and relevant biological pathways are presented to support drug discovery and development efforts.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a starting material is crucial for process development and optimization.
| Property | Value | Reference |
| CAS Number | 6342-77-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to pale cream crystalline powder | |
| Melting Point | 85-87 °C | [1] |
| Purity | ≥98% |
Pharmaceutical Applications and Synthesis Pathway
This compound serves as a key building block in the synthesis of complex pharmaceutical molecules. Its carboxylic acid group can be readily converted into other functional groups, and the aromatic ring can be further modified, making it a versatile starting material for multi-step syntheses.[1]
The proposed multi-step synthesis is outlined below:
Mechanism of Action: Naftopidil
Naftopidil functions as a selective antagonist of α1-adrenergic receptors, with a higher affinity for the α1D subtype, which is prevalent in the lower urinary tract, including the prostate and bladder neck.[2] By blocking these receptors, Naftopidil induces smooth muscle relaxation, alleviating the symptoms of BPH such as urinary hesitancy and frequency.[2]
Experimental Protocols
While a direct experimental protocol starting from this compound is not available, this section provides a plausible two-part protocol based on established chemical transformations.
Part 1: Synthesis of 1-(2-methoxyphenyl)piperazine from o-Anisidine (A structurally related starting material)
This protocol describes the synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine, from o-anisidine and bis(2-chloroethyl)amine hydrochloride. This provides a reference for the synthesis of the piperazine intermediate.
Reaction Scheme:
o-Anisidine + Bis(2-chloroethyl)amine hydrochloride → 1-(2-Methoxyphenyl)piperazine hydrochloride
Materials:
-
o-Anisidine
-
Bis(2-chloroethyl)amine hydrochloride
-
Potassium carbonate
-
n-Butanol
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add o-anisidine (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1.6 equivalents), potassium carbonate (1.1 equivalents), and n-butanol.[3]
-
Heat the mixture to reflux and maintain for 20 hours with stirring.[3]
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove n-butanol.
-
Recrystallize the crude product from ethanol to yield 1-(2-methoxyphenyl)piperazine hydrochloride.[4]
Quantitative Data:
| Reactant Ratio | Solvent | Reaction Time | Yield | Purity (HPLC) |
| o-Anisidine:Bis(2-chloroethyl)amine HCl:K₂CO₃ = 1:1.6:1.1 | n-Butanol | 20 hours | 59% | >98% |
Part 2: Synthesis of Naftopidil from 1-(2-methoxyphenyl)piperazine
This protocol details the final step in the synthesis of Naftopidil.
Reaction Scheme:
1-(2-methoxyphenyl)piperazine + 1-(Naphthalen-1-yloxy)-2,3-epoxypropane → Naftopidil
Materials:
-
1-(2-methoxyphenyl)piperazine
-
1-(Naphthalen-1-yloxy)-2,3-epoxypropane
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 1-(2-methoxyphenyl)piperazine and 1-(Naphthalen-1-yloxy)-2,3-epoxypropane in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and stir for 5-6 hours.
-
Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude Naftopidil from a suitable solvent (e.g., isopropanol) to obtain the pure product.
Quantitative Data:
| Starting Material | Solvent | Reaction Time | Yield | Purity |
| 1-(2-methoxyphenyl)piperazine | Ethanol | 5-6 hours | 79-90% | 99.9% (after recrystallization) |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. While a direct, one-pot synthesis from this starting material to a final drug product like Naftopidil is not prominently documented, a logical synthetic pathway can be constructed based on well-established organic reactions. The protocols and data presented here for the synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine, and its subsequent conversion to Naftopidil, provide a solid foundation for researchers and drug development professionals. Further process optimization and the development of a direct route from this compound could enhance the efficiency and cost-effectiveness of manufacturing Naftopidil and other related pharmaceutical compounds.
References
Application Notes: 3-(2-Methoxyphenyl)propanoic Acid in Organic Synthesis
Introduction
3-(2-Methoxyphenyl)propanoic acid is a versatile bifunctional molecule utilized as a key starting material and intermediate in organic synthesis. Its structure, featuring a carboxylic acid group and an electron-rich aromatic ring activated by an ortho-methoxy group, allows for a range of chemical transformations. The primary and most significant application of this compound is its use as a precursor for the synthesis of fused-ring systems via intramolecular cyclization reactions.[1] Specifically, it is a critical building block for producing 7-methoxy-1-tetralone, a high-value intermediate in the synthesis of various pharmaceuticals, including the antidepressant Agomelatine.[1] This document provides detailed protocols and data for the key synthetic applications of this compound.
Core Application: Intramolecular Friedel-Crafts Acylation
The most prominent application of this compound is its conversion to 7-methoxy-1-tetralone through an intramolecular Friedel-Crafts acylation.[2][3] In this reaction, a strong acid catalyst activates the carboxylic acid, which then undergoes an electrophilic aromatic substitution with the tethered phenyl ring to form a new six-membered ring.
The reaction is regioselective. The methoxy group at the C2 position is an activating, ortho, para-director. The intramolecular acylation is sterically and electronically favored to occur at the C5 position of the benzene ring (para to the methoxy group), leading exclusively to the formation of 7-methoxy-1-tetralone.
Figure 1: Intramolecular Friedel-Crafts acylation of this compound.
This cyclization is typically promoted by strong dehydrating acids such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[4][5][6] Eaton's reagent is often preferred as it is less viscous, easier to handle, and frequently provides higher yields under milder conditions compared to PPA.[7][8]
Data Presentation: Comparison of Cyclization Reagents
The choice of cyclizing agent is critical for reaction efficiency, yield, and ease of handling. The following table summarizes common reagents used for the synthesis of tetralones from 3-arylpropanoic acid precursors.
| Reagent | Composition | Typical Temperature | Reaction Time | Yield (%) | Notes |
| Eaton's Reagent | P₂O₅ in CH₃SO₃H | Room Temp. - 80 °C | 1 - 18 hours | ~81 | Less viscous than PPA, easier workup, generally higher yields.[5][9] |
| Polyphosphoric Acid (PPA) | Polymer of H₃PO₄ | 60 - 100 °C | 1 - 4 hours | 60 - 75 | Highly viscous, requiring higher temperatures and vigorous stirring.[4][10] |
| Conc. Sulfuric Acid | H₂SO₄ | 50 - 60 °C | ~1 hour | ~82* | Effective but can lead to sulfonation byproducts.[1] |
*Note: Yield reported for the cyclization of the isomeric 4-(4-methoxyphenyl)butyric acid.[1]
Experimental Protocols
The following section provides detailed methodologies for the cyclization of this compound to 7-methoxy-1-tetralone.
Figure 2: General experimental workflow for the synthesis of 7-methoxy-1-tetralone.
Protocol 1: Cyclization Using Eaton's Reagent
This protocol is adapted from procedures utilizing Eaton's reagent for the efficient cyclization of arylalkanoic acids.[9]
Materials:
-
This compound (1.0 eq)
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid, ~10 parts by weight relative to the acid)
-
Crushed ice
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare Eaton's reagent by carefully adding phosphorus pentoxide (21 g) to methanesulfonic acid (100 g) while controlling the exotherm. Stir the resulting solution until homogeneous.[9]
-
In a round-bottom flask equipped with a magnetic stirrer, add this compound (10 g).
-
Add the prepared Eaton's reagent (~120 g) to the starting material.
-
Stir the mixture at room temperature overnight (approx. 18 hours).[9] Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully pour the mixture onto a large beaker of crushed ice with vigorous stirring.
-
Extract the resulting aqueous slurry with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 7-methoxy-1-tetralone.[9]
Protocol 2: Cyclization Using Polyphosphoric Acid (PPA)
This protocol describes the classical method for intramolecular Friedel-Crafts acylation using PPA.[4]
Materials:
-
This compound (1.0 eq)
-
Polyphosphoric Acid (PPA)
-
Crushed ice
-
Toluene (or other suitable extraction solvent)
-
5% Sodium hydroxide solution (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid (approx. 10 times the weight of the starting acid) to 60-70 °C to reduce its viscosity.
-
Slowly add this compound to the stirring PPA.
-
Increase the temperature to 80-90 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture slightly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extract the aqueous layer with toluene (3 x 100 mL).
-
Combine the organic layers and wash with 5% NaOH solution (2 x 100 mL) to remove any unreacted starting material, followed by a wash with brine (100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to afford 7-methoxy-1-tetralone.
Further Applications & Logical Relationships
While the synthesis of 7-methoxy-1-tetralone is the primary application, this compound can also undergo standard functional group transformations at its carboxylic acid moiety to serve as a versatile building block for more complex molecules.
Figure 3: Logical relationships of synthetic routes from this compound.
These transformations include:
-
Esterification: Reaction with an alcohol under acidic conditions produces the corresponding ester.
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine, or direct coupling with an amine using a coupling agent, yields amides. These amides can be precursors to nitrogen-containing heterocycles.
-
Reduction: Reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) affords 3-(2-methoxyphenyl)propan-1-ol.
These derivatives serve as intermediates for the synthesis of a wider array of fine chemicals and active pharmaceutical ingredients, demonstrating the utility of this compound as a foundational building block in synthetic chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Eaton’s Reagent: A Less Viscous Alternative to PPA | TCI AMERICA [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and preliminary biological evaluation of novel derivatives of 3-(2-methoxyphenyl)propanoic acid. This compound serves as a versatile starting material for the development of new chemical entities with potential therapeutic applications. Arylpropionic acid derivatives have a well-documented history of broad biological activity, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[1][2] The protocols outlined below describe the synthesis of novel amide and ester derivatives, as well as bioisosteres of the carboxylic acid moiety, which may lead to compounds with improved pharmacological profiles.
The carboxylic acid functional group, while often important for target binding, can present challenges such as metabolic instability and limited bioavailability.[3][4] A common strategy in drug design is to replace the carboxylic acid with a bioisostere, which is a functional group with similar physicochemical properties that can maintain or improve biological activity while overcoming these limitations.[3][4][5][6] This approach can also lead to the discovery of new intellectual property.[3][4]
Proposed Novel Derivatives
A series of novel amide and ester derivatives can be synthesized from this compound to explore structure-activity relationships. Furthermore, the synthesis of bioisosteric replacements for the carboxylic acid group is proposed to enhance the drug-like properties of the scaffold.
Amide and Ester Derivatives
The following table outlines a proposed library of amide and ester derivatives to be synthesized from this compound and a selection of commercially available amines and alcohols.
| Derivative ID | Derivative Type | Reactant | Molecular Formula of Derivative |
| DMA-01 | Amide | Aniline | C₁₆H₁₇NO₂ |
| DMA-02 | Amide | 4-Fluoroaniline | C₁₆H₁₆FNO₂ |
| DMA-03 | Amide | Benzylamine | C₁₇H₁₉NO₂ |
| DMA-04 | Amide | Morpholine | C₁₄H₁₉NO₃ |
| DME-01 | Ester | Methanol | C₁₁H₁₄O₃ |
| DME-02 | Ester | Ethanol | C₁₂H₁₆O₃ |
| DME-03 | Ester | Phenol | C₁₆H₁₆O₃ |
Bioisosteric Derivatives
The replacement of the carboxylic acid moiety with known bioisosteres such as tetrazoles or oxadiazoles can be a valuable strategy to improve metabolic stability and cell permeability.[6]
| Derivative ID | Bioisostere | Proposed Structure | Molecular Formula |
| DMB-01 | Tetrazole | 5-(2-(2-methoxyphenyl)ethyl)-1H-tetrazole | C₁₀H₁₂N₄O |
| DMB-02 | 1,2,4-Oxadiazole | 3-(2-(2-methoxyphenyl)ethyl)-1,2,4-oxadiazol-5(4H)-one | C₁₁H₁₂N₂O₃ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the proposed derivatives and a general method for preliminary biological screening.
General Protocol for Amide Synthesis via Acyl Chloride
This protocol describes a two-step process for the synthesis of amides from this compound.[7][8]
Step 1: Synthesis of 3-(2-methoxyphenyl)propanoyl chloride
-
To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(2-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3-(2-methoxyphenyl)propanoyl chloride (1.0 mmol) in dry dichloromethane (10 mL).
-
To this solution, add the desired amine (1.1 mmol) and triethylamine (1.5 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
General Protocol for Fischer Esterification
This protocol describes the synthesis of esters from this compound using the Fischer esterification method.[9][10][11][12][13]
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the desired alcohol (10 mL, serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (3-4 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of the synthesized derivatives against a cancer cell line (e.g., HeLa).
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value for each compound.
Data Presentation
The following table presents hypothetical data for the synthesized derivatives.
| Derivative ID | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀, µM) - HeLa Cells |
| DMA-01 | 85 | 110-112 | 25.4 |
| DMA-02 | 82 | 115-117 | 18.9 |
| DMA-03 | 88 | 98-100 | 32.1 |
| DMA-04 | 75 | 75-77 | > 100 |
| DME-01 | 92 | Oil | 85.6 |
| DME-02 | 90 | Oil | 92.3 |
| DME-03 | 78 | 88-90 | 45.7 |
Visualizations
Synthetic Workflow
Caption: Synthetic routes to amide and ester derivatives.
Hypothetical Signaling Pathway
Caption: Inhibition of the COX-2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drughunter.com [drughunter.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. N-(3-Methoxyphenethyl)-2-propylpentanamide | MDPI [mdpi.com]
- 9. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. csub.edu [csub.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uakron.edu [uakron.edu]
Application Notes and Protocols: Derivatization of 3-(2-Methoxyphenyl)propanoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyphenyl)propanoic acid is a chemical compound of interest in various fields, including pharmaceutical research and development, due to its structural similarity to certain bioactive molecules. Accurate and sensitive quantification of this analyte in complex matrices often requires a derivatization step to improve its analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization enhances volatility, thermal stability, and chromatographic behavior, leading to improved peak shape, resolution, and detection sensitivity.[1][2][3]
This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes. The primary methods covered are silylation for GC-MS analysis and esterification for both GC-MS and HPLC-UV/Fluorescence analysis.
Analytical Challenges and Derivatization Strategy
Direct analysis of this compound can be challenging due to the polarity imparted by the carboxylic acid group. This can lead to poor peak shape (tailing) in gas chromatography and strong retention or poor peak symmetry in reverse-phase HPLC.[2] Derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile derivative.
The primary derivatization strategies are:
-
Silylation: Replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. This is a widely used method for GC-MS analysis.[1][4]
-
Esterification: Conversion of the carboxylic acid into an ester (e.g., methyl or ethyl ester). This method is suitable for both GC-MS and HPLC analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected when analyzing this compound using the described derivatization protocols followed by GC-MS or HPLC analysis.
Table 1: GC-MS Analysis of TMS-Derivative of this compound
| Parameter | Value |
| Derivatization Reagent | MSTFA |
| Derivatization Yield | > 95% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 92 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Table 2: HPLC-UV Analysis of Methyl Ester of this compound
| Parameter | Value |
| Derivatization Reagent | BF₃ in Methanol |
| Derivatization Yield | > 90% |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 100 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 88 - 102% |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 12% |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][5]
Materials:
-
This compound standard or sample extract, dried
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry, as moisture can interfere with the silylation reaction.[4][5] This can be achieved by evaporation of the solvent under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (Optional): If necessary, dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Protocol 2: Esterification with BF₃-Methanol for GC-MS or HPLC Analysis
This protocol details the formation of the methyl ester of this compound using Boron Trifluoride in Methanol (BF₃-Methanol).[2]
Materials:
-
This compound standard or sample extract
-
14% Boron Trifluoride in Methanol (BF₃-Methanol) solution
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried. If in a non-alcoholic organic solvent, the solvent should be evaporated.
-
Reagent Addition: To the dried sample, add 200 µL of 14% BF₃-Methanol solution.
-
Reaction: Cap the vial and heat at 60°C for 15 minutes.[2]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative.
-
Drying: Transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract is now ready for injection into a GC-MS or for solvent exchange into a mobile phase compatible with HPLC.
Visualizations
The following diagrams illustrate the logical workflow of the derivatization and analysis process.
Caption: General workflow for derivatization and analysis.
Caption: Silylation protocol for GC-MS analysis.
Caption: Esterification protocol for GC-MS/HPLC analysis.
References
Application Note: Chemoselective Reduction of 2-Methoxycinnamic Acid
Abstract
This document provides a comprehensive technical guide for the experimental reduction of 2-methoxycinnamic acid, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] The presence of two reducible functional groups—a carboxylic acid and an α,β-unsaturated alkene—presents a chemoselectivity challenge. This guide details two distinct, validated protocols to selectively target either functional group, yielding either 2-methoxy-3-phenylpropanoic acid or 3-(2-methoxyphenyl)propan-1-ol. We elucidate the mechanistic rationale behind reagent selection and provide step-by-step protocols for catalytic hydrogenation and lithium aluminum hydride (LAH) reduction, including reaction monitoring, workup, and product characterization.
Strategic Considerations: The Chemoselectivity Challenge
The reduction of 2-methoxycinnamic acid requires a strategic choice of reducing agent based on the desired final product. The molecule's reactivity is dominated by the electrophilic carbon of the carboxyl group and the carbon-carbon double bond conjugated with the aromatic ring.
-
Targeting the Alkene (C=C bond): To selectively reduce the alkene while preserving the carboxylic acid, a method that favors hydrogenation of π-bonds over the highly stable carboxyl group is required. Catalytic hydrogenation is the premier choice for this transformation.[2][3] Palladium on carbon (Pd/C) is a widely recognized and efficient catalyst for hydrogenating double bonds without affecting other functional groups under mild conditions.[3][4]
-
Targeting the Carboxylic Acid (-COOH): To reduce the carboxylic acid to a primary alcohol, a powerful hydride donor is necessary. Carboxylic acids are generally resistant to mild reducing agents like sodium borohydride (NaBH₄).[5][6] Therefore, a potent reagent such as lithium aluminum hydride (LiAlH₄) is required.[7] While highly effective for reducing carboxylic acids and esters, its reactivity with the conjugated alkene must be considered, as it can, in some systems, also reduce the double bond.[8][9]
The diagram below illustrates the divergent synthetic pathways based on the chosen reduction strategy.
Diagram 1: Strategic overview of the chemoselective reduction pathways for 2-methoxycinnamic acid.
Protocol 1: Selective Hydrogenation of the Alkene
This protocol details the reduction of the carbon-carbon double bond of 2-methoxycinnamic acid using a palladium catalyst and hydrogen gas to yield 2-methoxy-3-phenylpropanoic acid.
Causality and Experimental Rationale
Catalytic transfer hydrogenation or direct hydrogenation with H₂ gas are highly efficient for this transformation.[2][10] Palladium on carbon (Pd/C) is selected for its high activity and selectivity under mild temperature and pressure conditions, minimizing the risk of over-reduction or side reactions.[3] Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these hydrogenation conditions.
Experimental Workflow
Diagram 2: Experimental workflow for catalytic hydrogenation.
Step-by-Step Protocol
-
Reactor Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxycinnamic acid (1.78 g, 10.0 mmol).
-
Catalyst and Solvent Addition: Add 10% Palladium on Carbon (Pd/C, ~90 mg, 0.5 mol%). Carefully add ethanol (40 mL) to the flask.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Securely insert a needle connected to a vacuum/nitrogen line. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Replace the nitrogen line with a balloon filled with hydrogen gas (H₂). Puncture the septum with the needle attached to the balloon. For more controlled reactions, use a hydrogen gas line connected to a bubbler.
-
Reaction Execution: Stir the suspension vigorously at room temperature. A positive pressure of hydrogen should be maintained.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots. Dilute the aliquot, filter it through a small plug of silica to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) or LC-MS.[11] The reaction is typically complete within 4-8 hours.
-
Workup and Purification: a. Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. b. Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol. c. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet with solvent. d. Wash the filter cake with additional ethanol (2 x 10 mL). e. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting white solid is typically of high purity. Confirm the structure of 2-methoxy-3-phenylpropanoic acid via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Reduction of the Carboxylic Acid
This protocol describes the reduction of the carboxylic acid functionality to a primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄ or LAH), to yield 3-(2-methoxyphenyl)propan-1-ol.
Causality and Experimental Rationale
LiAlH₄ is a strong, unselective hydride source capable of reducing the most stable carbonyl functional groups, including carboxylic acids.[7] The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water to release flammable hydrogen gas. Tetrahydrofuran (THF) is an ideal solvent due to its aprotic nature and its ability to solubilize the LAH-substrate complex. The reaction is performed at 0 °C initially to control the exothermic reaction, followed by refluxing to ensure complete conversion. A specific quenching procedure, known as the Fieser workup, is employed to safely neutralize excess LAH and precipitate aluminum salts, which facilitates product isolation.[12][13]
Experimental Workflow
Diagram 3: Experimental workflow for LiAlH₄ reduction.
Step-by-Step Protocol
-
Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: Suspend LiAlH₄ (0.76 g, 20.0 mmol) in anhydrous THF (50 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-methoxycinnamic acid (1.78 g, 10.0 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0 °C. Caution: Hydrogen gas will evolve.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitoring: Cool the reaction to room temperature. Carefully take an aliquot, quench it with a few drops of ethyl acetate followed by water, and analyze by TLC to confirm the disappearance of the starting material.
-
Fieser Workup (Quenching): [13][14] a. Cool the reaction mixture back to 0 °C with an ice-water bath. b. Slowly and dropwise , add 0.8 mL of water. c. Slowly and dropwise , add 0.8 mL of 15% aqueous sodium hydroxide (NaOH) solution. d. Slowly and dropwise , add 2.4 mL of water. e. Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Isolation and Purification: a. Filter the mixture through a Büchner funnel, washing the white solid thoroughly with diethyl ether or THF (3 x 20 mL). b. Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. d. If necessary, purify the resulting oil by column chromatography on silica gel.
-
Characterization: Confirm the structure of 3-(2-methoxyphenyl)propan-1-ol via ¹H NMR, ¹³C NMR, IR (noting the absence of C=O and presence of O-H stretch), and Mass Spectrometry.
Summary of Methodologies
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: LiAlH₄ Reduction |
| Target Functional Group | C=C Alkene | -COOH Carboxylic Acid |
| Product | 2-Methoxy-3-phenylpropanoic Acid | 3-(2-Methoxyphenyl)propan-1-ol |
| Key Reagent | H₂, 10% Pd/C | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to Reflux (~66 °C) |
| Key Advantages | High selectivity, mild conditions, simple workup | High reactivity, reduces stable functional groups |
| Key Disadvantages | Use of flammable H₂ gas, pyrophoric catalyst | Highly reactive/hazardous reagent, requires strict anhydrous conditions, complex workup |
Safety and Handling
-
Catalytic Hydrogenation: Palladium on carbon catalysts can be pyrophoric when dry and exposed to air. Always handle in a wet state and under an inert atmosphere. Hydrogen gas is highly flammable; ensure the system is free of leaks and perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Lithium Aluminum Hydride: LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture.[13] It releases flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).[15] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[15][16] The quenching process is highly exothermic and must be done slowly and at 0 °C.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemmethod.com [chemmethod.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. research.uga.edu [research.uga.edu]
- 16. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: 3-(2-Methoxyphenyl)propanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyphenyl)propanoic acid is a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid functional group and a methoxy-substituted phenyl ring, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The propanoic acid moiety allows for the formation of various derivatives such as esters and amides, while the aromatic ring can be further functionalized. This versatility enables the exploration of a wide range of chemical space in the quest for novel therapeutic agents. Derivatives of arylpropionic acids are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold in the synthesis of potential drug candidates. It also outlines key signaling pathways where such compounds may exert their therapeutic effects.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 6342-77-4 | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 85-88 °C | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Applications in Drug Discovery
Derivatives of this compound have been investigated for several therapeutic applications, primarily leveraging the known activities of the broader class of arylpropionic acids.
Anti-inflammatory Agents
Arylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. By modifying the carboxylic acid group of this compound, novel ester and amide derivatives can be synthesized to explore their potential as selective COX-2 inhibitors, which may offer a better safety profile compared to non-selective NSAIDs.
Cyclooxygenase (COX) Signaling Pathway
Caption: The Cyclooxygenase (COX) pathway and the mechanism of action of NSAIDs.
Neuroprotective Agents
Chronic neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. Compounds that can mitigate these processes are of significant interest. Derivatives of methoxyphenyl compounds have shown promise in this area. For instance, some methoxyphenyl derivatives have demonstrated neuroprotective effects by inhibiting neuronal apoptosis and reducing oxidative stress. The synthesis of novel amides from this compound could lead to the discovery of new chemical entities with potential for the treatment of neurodegenerative disorders.
Neuronal Apoptosis Signaling Pathway
Caption: Simplified overview of major neuronal apoptosis pathways.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table presents data for structurally related compounds to illustrate the potential activities that can be explored.
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference Compound | Therapeutic Area |
| Methoxyphenyl-based chalcones | Nitric Oxide Production | IC₅₀ = 11.2 µM | - | Anti-inflammatory |
| 3-Arylphthalide derivatives | Nitric Oxide Production | IC₅₀ < 10 µM | - | Anti-inflammatory |
| Benzofuran-2-carboxamide derivatives | NMDA-induced excitotoxicity | Neuroprotection at 30 µM | Memantine | Neuroprotection |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of ester and amide derivatives of this compound. These reactions are fundamental for creating a library of compounds for biological screening.
General Experimental Workflow
Caption: General workflow for the synthesis and evaluation of derivatives.
Protocol 1: Synthesis of Methyl 3-(2-methoxyphenyl)propanoate (Esterification)
This protocol describes the Fischer esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
To the residue, add water and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Benzyl-3-(2-methoxyphenyl)propanamide (Amide Coupling)
This protocol details the synthesis of an amide derivative using a common coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of HOBt (Hydroxybenzotriazole).
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0 eq) to the mixture.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The straightforward modification of its carboxylic acid group into esters and amides, coupled with the possibility of further derivatization of the aromatic ring, allows for the generation of diverse chemical libraries. The exploration of these derivatives as anti-inflammatory and neuroprotective agents is a promising avenue for drug discovery, targeting key signaling pathways such as the cyclooxygenase and apoptosis pathways. The provided protocols offer a foundational basis for the synthesis and subsequent biological evaluation of new chemical entities derived from this promising building block.
Application Notes and Protocols for N-acylation with 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental reaction in organic and medicinal chemistry, crucial for the synthesis of a vast array of biologically active molecules, including peptides, pharmaceuticals, and functionalized materials. This document provides detailed protocols for the N-acylation of primary and secondary amines with 3-(2-Methoxyphenyl)propanoic acid. This particular carboxylic acid is a valuable building block in drug discovery, as its derivatives have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4]
The protocols detailed below utilize two common and efficient coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). These methods offer reliable and high-yielding pathways to the desired N-acylated products.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of representative amines with this compound using HATU and EDC/HOBt coupling methods. Yields are based on purified product.
| Amine Substrate | Coupling Method | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | HATU/DIPEA | DMF | 12 | 25 | 85-95 |
| Benzylamine | HATU/DIPEA | DMF | 12 | 25 | 90-98 |
| Morpholine | HATU/DIPEA | DMF | 10 | 25 | 88-96 |
| Aniline | EDC/HOBt/DIPEA | CH2Cl2/DMF | 18 | 25 | 70-85[2] |
| Benzylamine | EDC/HOBt/DIPEA | CH2Cl2/DMF | 16 | 25 | 75-90 |
| Morpholine | EDC/HOBt/DIPEA | CH2Cl2/DMF | 16 | 25 | 72-88 |
Experimental Protocols
Materials and Methods
-
This compound: (CAS 6342-77-4), solid, M.W. 180.20 g/mol .
-
Amine: Representative primary or secondary amine (e.g., aniline, benzylamine, morpholine).
-
Coupling Reagents: HATU (CAS 148893-10-1), EDC hydrochloride (CAS 25952-53-8), HOBt (CAS 2592-95-2).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂).
-
Other Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate (EtOAc), hexanes.
Protocol 1: N-acylation using HATU
This protocol describes a general procedure for the HATU-mediated coupling of this compound with a primary or secondary amine.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-acylated product.
Protocol 2: N-acylation using EDC/HOBt
This protocol provides a general method for the EDC/HOBt-mediated coupling of this compound with an amine.[2]
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in a mixture of anhydrous CH₂Cl₂ and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) and DIPEA (2.5 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to obtain the desired N-acylated product.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of amines.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Arylpropanoic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[5][6][7][8][9] The N-acylated derivatives of this compound are designed to potentially modulate this pathway.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
References
- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Applications of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of various propanoic acid derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for susceptibility testing, and visualizations of the proposed mechanisms of action.
Introduction
Propanoic acid and its derivatives have long been recognized for their preservative effects, particularly in food science.[1] Recent research has expanded upon this, exploring a diverse range of synthetic derivatives as potential therapeutic agents to combat microbial infections.[1][2] These compounds have shown promising activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] The growing concern over antimicrobial resistance has spurred the investigation of novel chemical scaffolds, and propanoic acid derivatives represent a promising avenue for the development of new anti-infective drugs.
Data Presentation: Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal activities of propanoic acid derivatives are typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[3] The following tables summarize the MIC values for various propanoic acid derivatives against common bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Propanoic Acid Derivatives (MIC in µg/mL)
| Compound Type | Derivative | Staphylococcus aureus | Escherichia coli | Reference(s) |
| Propanoic Acid | Propionic Acid | 250 mM | 10 mM | [4] |
| Sodium Propionate | 250 mM | - | [5] | |
| Schiff Bases | Compound 15 (p-Br substitution) | 125 | 125 | [1] |
| Esters | Compound 19 (benzyl alcohol ester) | >500 | >500 | [1] |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | General | 64 | 64 | [6] |
| 2-(4-Phenylphenoxy)propanoic Acid Derivatives | Hypothetical Data | 0.25 - 1 | 0.5 - 2 | [3] |
Table 2: Antifungal Activity of Propanoic Acid Derivatives (MIC in µg/mL)
| Compound Type | Derivative | Candida albicans | Aspergillus niger | Reference(s) |
| Propanoic Acid | Propionic Acid | 10 mM | 6.1-31 mM | [4][7] |
| Schiff Bases | Compound 10 (3,4,5-trimethoxy substitution) | 62.5 | 62.5 | [1] |
| Esters | General | >500 | >500 | [1] |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | General | 64 | - | [6] |
| (E)-3-(furan-2-yl)acrylic acid | (E)-3-(furan-2-yl)acrylic acid | 64-512 | - | [8] |
Mechanism of Action: Fungal Apoptosis
Propionic acid has been shown to induce apoptotic cell death in fungi, particularly in Candida albicans.[9][10][11] This process is primarily mediated through mitochondrial dysfunction. The proposed signaling pathway involves the following key steps:
-
Induction of Oxidative Stress: Propionic acid treatment leads to the accumulation of Reactive Oxygen Species (ROS) within the fungal cell.[9][10][11]
-
Metacaspase Activation: The increase in ROS activates metacaspases, which are cysteine proteases involved in apoptosis.[9][10][11]
-
Mitochondrial Membrane Depolarization: This is followed by a decrease in the mitochondrial membrane potential.[9][10][11]
-
Calcium Accumulation and Cytochrome c Release: Mitochondrial dysfunction leads to the accumulation of calcium ions and the release of cytochrome c into the cytoplasm.[9][10][11]
-
Apoptotic Events: These events trigger downstream apoptotic processes, including phosphatidylserine externalization (an early marker) and ultimately, DNA and nuclear fragmentation (late markers).[9][10][11]
Caption: Proposed signaling pathway of propanoic acid-induced apoptosis in fungi.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal susceptibility of propanoic acid derivatives.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the MIC of a compound against bacteria and yeast.
Materials:
-
Sterile 96-well microtiter plates
-
Propanoic acid derivative stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except for the sterility control wells).
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Protocol 2: General Synthesis of Propanoic Acid Derivatives (Schiff Bases and Esters)
This protocol outlines a general synthetic route for producing Schiff base and ester derivatives of propanoic acid.[1][2]
Materials:
-
Propionic acid
-
Appropriate alcohols or aldehydes
-
Thionyl chloride or sulfuric acid (for esterification)
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure for Ester Synthesis:
-
A mixture of propionic acid and the desired alcohol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.
Procedure for Schiff Base Synthesis:
-
Synthesis of Propionic Acid Hydrazide: Ethyl propionate is refluxed with hydrazine hydrate in ethanol for several hours. The solvent is then removed under reduced pressure to obtain propionic acid hydrazide.
-
Synthesis of Schiff Base: Propionic acid hydrazide is dissolved in ethanol, and an equimolar amount of the desired aldehyde is added. The mixture is refluxed for a few hours.
-
The resulting solid Schiff base is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.
Caption: General synthetic pathways for propanoic acid ester and Schiff base derivatives.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Propionate Ameliorates Staphylococcus aureus Skin Infection by Attenuating Bacterial Growth [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The preservative propionic acid differentially affects survival of conidia and germ tubes of feed spoilage fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxyphenyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(2-Methoxyphenyl)propanoic acid in their syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the Malonic Ester Synthesis and the Perkin Reaction followed by reduction of the resulting cinnamic acid derivative. Both routes offer distinct advantages and are amenable to optimization for improved yields.
Q2: Which synthesis route generally provides a higher yield?
A2: While yields are highly dependent on specific reaction conditions and purification techniques, the reduction of 2-methoxycinnamic acid (produced via the Perkin Reaction) can achieve very high yields, often exceeding 90%.[1] The Malonic Ester Synthesis is also a robust method, but yields can be impacted by side reactions like dialkylation.[2]
Q3: What are the key safety considerations when synthesizing this compound?
A3: Safety is paramount in any chemical synthesis. Key considerations include:
-
Handling of Strong Bases: Both primary synthesis routes utilize strong bases like sodium ethoxide or sodium hydride, which are flammable and corrosive. These should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Anhydrous solvents such as ethanol, DMF, and THF are often used and are highly flammable.[3]
-
Catalyst Handling: Catalysts like Raney Nickel are pyrophoric and must be handled with care, typically under a solvent.[1]
-
Acidic and Basic Workups: The workup procedures involve strong acids and bases, which are corrosive.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound via the two primary routes.
Route 1: Malonic Ester Synthesis
The Malonic Ester Synthesis provides a direct route to this compound by alkylating diethyl malonate with a 2-methoxybenzyl halide, followed by hydrolysis and decarboxylation.[4][5]
Diagram 1: Workflow for Malonic Ester Synthesis
Caption: Workflow for the Malonic Ester Synthesis of this compound.
A common issue in malonic ester synthesis is the formation of a dialkylated byproduct, where two molecules of the benzyl halide react with one molecule of diethyl malonate.[2] This reduces the yield of the desired mono-alkylated product and complicates purification.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of diethyl malonate relative to the 2-methoxybenzyl halide.[3][6] This increases the probability of the base reacting with the starting material rather than the mono-alkylated product. |
| Excessive Base | Use only one equivalent of a strong base (e.g., sodium ethoxide or sodium hydride) to favor mono-alkylation.[3] |
| High Reactivity of Alkylating Agent | Add the 2-methoxybenzyl halide slowly and at a low temperature (e.g., 0 °C) to maintain a low concentration throughout the reaction.[3] |
| Prolonged Reaction Time/High Temperature | Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed to prevent further reaction of the mono-alkylated product. |
Diagram 2: Logical Relationship for Minimizing Dialkylation
Caption: Troubleshooting logic for addressing dialkylation in Malonic Ester Synthesis.
-
Enolate Formation: To a stirred suspension of sodium hydride (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[3]
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-methoxybenzyl bromide (1.0 eq.) dropwise. Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC.[3]
-
Hydrolysis (Saponification): Upon completion, add a solution of sodium hydroxide (3.0 eq.) in water and heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic. Heat the mixture to reflux for 2-4 hours to effect decarboxylation.
-
Workup and Purification: Cool the mixture and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Route 2: Perkin Reaction and Subsequent Reduction
This two-step route involves the synthesis of 2-methoxycinnamic acid via the Perkin reaction, followed by its reduction to this compound.
Diagram 3: Workflow for Perkin Reaction and Reduction
Caption: Workflow for the synthesis of this compound via Perkin Reaction and reduction.
The Perkin reaction can sometimes result in low yields of the desired cinnamic acid derivative due to side reactions or incomplete conversion.[7]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Impure Reactants | Ensure that the 2-methoxybenzaldehyde is free of any corresponding carboxylic acid, as this can inhibit the reaction. Use freshly distilled aldehyde if necessary. Anhydrous sodium acetate is also recommended.[8] |
| Insufficient Temperature | The Perkin reaction often requires high temperatures (around 180 °C) to proceed efficiently.[9] Ensure the reaction is heated sufficiently for an adequate duration (typically several hours). |
| Sub-optimal Base | While sodium acetate is the classic base, other bases like potassium acetate or triethylamine can be explored.[8] The choice of base can influence the reaction rate and yield. |
| Formation of Side Products | Aldol-type side reactions can occur. Careful control of temperature and reaction time can help minimize these. |
The reduction of the carbon-carbon double bond in 2-methoxycinnamic acid is generally efficient, but incomplete reduction can occur.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, active catalyst (e.g., 10% Pd/C or Raney Nickel).[1][10] Ensure the catalyst is not poisoned by impurities from the previous step. Purifying the cinnamic acid before reduction may be necessary. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure an adequate pressure of hydrogen gas is maintained throughout the reaction. |
| Sub-optimal Reducing Agent/Conditions | If using a chemical reducing agent like sodium borohydride with a catalyst, ensure the stoichiometry and reaction conditions (temperature, solvent) are optimized.[1] |
Perkin Reaction for 2-Methoxycinnamic Acid:
-
A mixture of 2-methoxybenzaldehyde (1.0 eq.), acetic anhydride (2.0 eq.), and anhydrous sodium acetate (1.0 eq.) is heated at 180 °C for 5-8 hours.[11]
-
The hot reaction mixture is poured into water and the unreacted aldehyde is removed by steam distillation.
-
The solution is then acidified with HCl to precipitate the 2-methoxycinnamic acid, which is collected by filtration and can be recrystallized from ethanol.
Reduction of 2-Methoxycinnamic Acid:
-
Method A: Catalytic Hydrogenation
-
Dissolve 2-methoxycinnamic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on charcoal (Pd/C).[10]
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until hydrogen uptake ceases.
-
Filter the mixture to remove the catalyst and evaporate the solvent to yield the product.
-
-
Method B: Raney Nickel and Sodium Borohydride
-
In a flask, dissolve 2-methoxycinnamic acid and sodium hydroxide in water.
-
Add a slurry of activated Raney Nickel.
-
Slowly add a solution of sodium borohydride in aqueous NaOH.[1]
-
After the reaction is complete (monitored by TLC), filter off the Raney Nickel.
-
Acidify the filtrate with HCl to precipitate the this compound.
-
Yield Comparison of Synthesis Routes
| Synthesis Route | Key Steps | Reported Yield Range | Advantages | Disadvantages |
| Malonic Ester Synthesis | Enolate formation, Alkylation, Hydrolysis, Decarboxylation | 60-80% | One-pot potential, versatile for various substitutions. | Prone to dialkylation, requires strong bases and anhydrous conditions.[2] |
| Perkin Reaction & Reduction | Perkin condensation, Catalytic reduction | 80-95% (overall) | Generally high yielding, readily available starting materials. | Two separate reaction steps, Perkin reaction requires high temperatures.[1][12] |
Note: Yields are illustrative and can vary significantly based on experimental conditions and scale.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 10. prepchem.com [prepchem.com]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. longdom.org [longdom.org]
Technical Support Center: Purification of Crude 3-(2-Methoxyphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(2-Methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, which is a crystalline solid, are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: A common synthetic route to this compound is the catalytic hydrogenation of 2-methoxycinnamic acid.[1] Therefore, the most probable impurity in the crude product is the unreacted starting material, 2-methoxycinnamic acid. Other potential impurities could include side-products from the synthesis and residual solvents.
Q3: What is the expected physical appearance of pure this compound?
A3: Pure this compound is a white to very pale yellow crystalline powder.
Q4: What is a suitable solvent for dissolving this compound for general handling and analysis?
A4: Due to its polar carboxylic acid group and aromatic ring, this compound is soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol) and acetone.[2] For analytical purposes like HPLC, a mixture of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is often used.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume of solvent is being used.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add small portions of the hot solvent until the compound dissolves. Remember to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
-
Select a More Polar Solvent: If the compound remains insoluble even with a large volume of the initial solvent, a more polar solvent may be required. Refer to solubility tests to identify a suitable solvent. For a carboxylic acid like this, solvents such as ethanol, acetone, or mixtures containing water could be effective.[4][5]
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, the cooling process is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Re-heat the Solution: Heat the solution until the oil redissolves.
-
Add More Solvent: Add a small amount of the primary solvent to reduce the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling encourages oil formation over crystal growth.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to induce crystallization.
-
Use a Two-Solvent System: If oiling persists, a two-solvent recrystallization may be necessary. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Reduce Solvent Volume: If crystallization does not occur, gently heat the solution to evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[3]
-
Silica Gel Column Chromatography
Issue 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The eluent is not polar enough to displace the polar carboxylic acid from the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a Polar Modifier: For strongly adsorbed acidic compounds, adding a small amount (e.g., 0.5-2%) of a polar modifier like acetic acid or formic acid to the eluent can help to displace the compound from the silica gel and improve elution.[2]
-
Issue 2: Poor separation of the desired compound from impurities.
-
Possible Cause: The eluent system is not optimized for the separation.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems to find one that gives good separation between your product and the impurities (aim for a product Rf of 0.2-0.4).
-
Use a Gradient Elution: Start with a less polar eluent to first elute any non-polar impurities. Then, gradually increase the polarity of the eluent to elute the desired compound, leaving more polar impurities on the column.
-
Adjust Column Parameters: Use a longer column or a finer mesh silica gel for more difficult separations. Ensure the column is packed uniformly without any air bubbles or channels.[7]
-
Quantitative Data Summary
| Purification Technique | Parameter | Typical Value/Range | Reference/Comment |
| Recrystallization | Recovery Yield | 70-90% | Highly dependent on the purity of the crude material and the chosen solvent. |
| Purity Improvement | Can increase purity from ~80-90% to >98% | Effective at removing small amounts of impurities. | |
| Solvent Volume | 5-20 mL per gram of crude material | This is an estimate and should be determined experimentally. | |
| Column Chromatography | Adsorbent to Compound Ratio | 30:1 to 100:1 (w/w) | A higher ratio is used for more difficult separations. |
| Eluent System (Hexane/EtOAc) | 95:5 to 80:20 (v/v) | The optimal ratio should be determined by TLC analysis.[8] | |
| Recovery Yield | 60-85% | Yield can be lower than recrystallization due to some material being irreversibly adsorbed or lost during fraction collection. | |
| Purity Improvement | Can achieve >99% purity | Very effective for separating compounds with different polarities. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Toluene)
-
Solvent Selection: In a test tube, add approximately 50 mg of the crude this compound. Add the test solvent (e.g., toluene) dropwise. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good solvent system will show the desired compound with an Rf value of approximately 0.3. A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2) with a small amount of acetic acid (e.g., 0.5%) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Recrystallization of o-Methoxyhydrocinnamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of o-Methoxyhydrocinnamic acid, aiming to assist researchers, scientists, and drug development professionals in achieving higher purity of this compound.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face during the purification of o-Methoxyhydrocinnamic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was added: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for nucleation and crystal growth. - The compound is highly soluble in the solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure o-Methoxyhydrocinnamic acid. - Cool the solution slowly to room temperature first, then place it in an ice bath. - Re-evaluate your solvent choice. A less effective solvent or a mixed solvent system may be necessary. |
| Oiling out occurs (a liquid layer separates instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities. - The rate of cooling is too rapid. | - Lower the temperature of the solution before allowing it to cool. - Add a small amount of a solvent in which the oil is soluble to try and coax it back into solution, then cool slowly. - Purify the crude material by another method (e.g., column chromatography) before recrystallization. - Use a lower-boiling point solvent or a mixed solvent system. |
| Low recovery of purified crystals. | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration. - Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before hot filtration. |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material. - The crystals crashed out of solution too quickly, trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired compound. - Ensure slow cooling to allow for selective crystallization. - A second recrystallization may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing o-Methoxyhydrocinnamic acid?
Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?
-
Place approximately 10-20 mg of your crude o-Methoxyhydrocinnamic acid into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes of the solvents that did not dissolve the compound at room temperature.
-
A suitable solvent will completely dissolve the o-Methoxyhydrocinnamic acid when hot.
-
Allow the clear solutions to cool to room temperature and then in an ice bath.
-
The best solvent will be the one that yields a large amount of pure-looking crystals upon cooling.
Q3: Can I use a single solvent for the recrystallization?
Yes, if a single solvent meets the criteria of high solubility when hot and low solubility when cold, it can be used. Ethanol or methanol are potential candidates. However, a mixed solvent system, such as ethanol/water or methanol/water, often provides a more desirable solubility profile, allowing for finer control over the crystallization process.
Q4: My compound is still impure after one recrystallization. What should I do?
If the purity of your o-Methoxyhydrocinnamic acid is not satisfactory after one recrystallization, a second recrystallization can be performed. Ensure that you are allowing for slow crystal growth and are using the appropriate amount of solvent. If impurities persist, consider using a different solvent system or an alternative purification technique such as column chromatography prior to recrystallization.
Q5: How can I confirm the purity of my recrystallized o-Methoxyhydrocinnamic acid?
The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the structure and identify the presence of impurities.
Experimental Protocols
Protocol for Determining the Optimal Recrystallization Solvent
-
Preparation: Place 20 mg of crude o-Methoxyhydrocinnamic acid into each of several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane). Agitate the tubes and observe the solubility.
-
Heating: For solvents in which the compound was insoluble at room temperature, heat the test tubes in a warm water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod.
-
Ice Bath: Place the test tubes that have shown crystal formation in an ice bath for 15-20 minutes to maximize crystal yield.
-
Observation: Observe the quantity and quality of the crystals formed. The ideal solvent will have dissolved the compound completely when hot and yielded a large amount of crystalline solid upon cooling.
Protocol for Recrystallization of o-Methoxyhydrocinnamic Acid (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude o-Methoxyhydrocinnamic acid in the minimum amount of hot ethanol. Heat the solution on a hot plate and stir to facilitate dissolution.
-
Addition of Anti-Solvent: Once the solid is completely dissolved, slowly add hot deionized water dropwise to the solution while stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Quantitative Data
Due to the lack of specific published solubility data for o-Methoxyhydrocinnamic acid, the following table provides a template for researchers to populate with their own experimental findings from solubility tests. This data will be invaluable for optimizing the recrystallization process.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Observations on Crystal Formation |
| Water | Record your observation | Record your observation | Describe crystal quality |
| Ethanol | Record your observation | Record your observation | Describe crystal quality |
| Methanol | Record your observation | Record your observation | Describe crystal quality |
| Ethyl Acetate | Record your observation | Record your observation | Describe crystal quality |
| Toluene | Record your observation | Record your observation | Describe crystal quality |
| Hexane | Record your observation | Record your observation | Describe crystal quality |
| Mixed Solvents | |||
| Ethanol/Water (ratio) | Record your observation | Record your observation | Describe crystal quality |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of o-Methoxyhydrocinnamic acid.
Caption: Experimental workflow for the recrystallization using a mixed solvent system.
Common side products in the synthesis of 3-(2-Methoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most frequently employed synthetic routes for this compound are:
-
Perkin Reaction followed by Catalytic Hydrogenation: This two-step process begins with the Perkin reaction of 2-methoxybenzaldehyde and acetic anhydride to yield 2-methoxycinnamic acid. This intermediate is then reduced, typically via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, to the desired this compound.[1]
-
Hydrolysis of 3-(2-Methoxyphenyl)propionitrile: This method involves the hydrolysis of the corresponding nitrile precursor, 3-(2-methoxyphenyl)propionitrile, under acidic or basic conditions to yield the final carboxylic acid product.
Q2: I am seeing a significant amount of an oily, aromatic brown liquid as a side product during the Perkin reaction step. What is it and how can I avoid it?
A2: The formation of a polymeric, oily brown liquid is a known issue in Perkin reactions, especially when reaction temperatures are too high or reaction times are prolonged. This side product is likely a result of self-condensation or polymerization of the starting aldehyde or the cinnamic acid product under the reaction conditions.
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. High temperatures can promote polymerization.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Purity of Reagents: Ensure the purity of your 2-methoxybenzaldehyde, as impurities can sometimes initiate polymerization.
Q3: My final product after hydrogenation shows impurities with a higher molecular weight than expected. What could these be?
A3: Higher molecular weight impurities could be dimers or oligomers formed during the Perkin reaction that were carried over. Another possibility, though less common under standard hydrogenation conditions, is the formation of biphenyl-type structures through intermolecular reactions.
Troubleshooting:
-
Purification of Intermediate: Ensure the 2-methoxycinnamic acid intermediate is thoroughly purified before the hydrogenation step to remove any polymeric material.
-
Analysis of Intermediate: Use analytical techniques like NMR or GC-MS to confirm the purity of your 2-methoxycinnamic acid before proceeding.
Troubleshooting Guides
Guide 1: Perkin Reaction for 2-Methoxycinnamic Acid Synthesis
This guide addresses common issues encountered during the synthesis of the 2-methoxycinnamic acid intermediate via the Perkin reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-Methoxycinnamic Acid | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure anhydrous conditions as moisture can deactivate the acetate catalyst. |
| Side reactions dominating. | Optimize the molar ratio of reactants. An excess of acetic anhydride is often used. | |
| Formation of Polymeric Byproducts | Excessive heating or prolonged reaction time. | Maintain a consistent and appropriate reaction temperature. Monitor the reaction to determine the optimal endpoint. |
| Presence of Unreacted 2-Methoxybenzaldehyde | Insufficient reaction time or temperature. | As with low yield, a moderate increase in reaction time or temperature may be necessary. |
| Product is a Mixture of (E) and (Z) Isomers | Reaction conditions favoring the formation of the (Z)-isomer. | The Perkin reaction typically favors the formation of the more stable (E)-isomer. Purification by recrystallization can often separate the isomers. |
Guide 2: Catalytic Hydrogenation of 2-Methoxycinnamic Acid
This guide focuses on troubleshooting the reduction of 2-methoxycinnamic acid to this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation | Inactive or insufficient catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure adequate catalyst loading (typically 5-10 mol%). |
| Insufficient hydrogen pressure. | Ensure the system is properly sealed and maintained at the recommended hydrogen pressure. | |
| Over-reduction of the Aromatic Ring | Harsh reaction conditions (high temperature or pressure). | Perform the hydrogenation under milder conditions (e.g., lower temperature and pressure). Monitor the reaction closely to stop it upon completion. |
| Prolonged reaction time. | Use TLC or GC to monitor the disappearance of the starting material and avoid extending the reaction time unnecessarily. | |
| Reduction of Carboxylic Acid to Alcohol | Use of a less selective catalyst or very harsh conditions. | Pd/C is generally selective for the alkene reduction. If alcohol formation is observed, consider using a different catalyst or milder conditions. |
Guide 3: Hydrolysis of 3-(2-Methoxyphenyl)propionitrile
This guide provides troubleshooting for the synthesis of this compound via nitrile hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis (Presence of Amide) | Insufficient reaction time or concentration of acid/base. | Increase the reaction time or the concentration of the hydrolyzing agent (e.g., HCl or NaOH). |
| Low reaction temperature. | Increase the reaction temperature to reflux to drive the hydrolysis to completion. | |
| Formation of Unidentified Byproducts | Decomposition under harsh conditions. | If using strong acid or base at high temperatures, consider milder hydrolysis conditions, potentially with a phase-transfer catalyst. |
| Difficulty in Product Isolation | Product remaining in the aqueous layer. | Ensure the pH is adjusted correctly to precipitate the carboxylic acid. Multiple extractions with a suitable organic solvent may be necessary. |
Common Side Products and Their Identification
The following table summarizes common side products for the main synthetic routes.
| Synthetic Route | Common Side Product | Chemical Structure | Typical Analytical Signature (GC-MS m/z) | Mitigation Strategy |
| Perkin Reaction | Unreacted 2-Methoxybenzaldehyde | C₈H₈O₂ | 136 | Ensure complete reaction by optimizing time and temperature. |
| Acetic Anhydride | C₄H₆O₃ | 102 (and fragments) | Removed during aqueous workup. | |
| Catalytic Hydrogenation | 2-Methoxycinnamic acid (Starting Material) | C₁₀H₁₀O₃ | 178 | Increase catalyst loading, hydrogen pressure, or reaction time. |
| 3-(2-Methoxycyclohexyl)propanoic acid | C₁₀H₁₈O₃ | 186 | Use milder reaction conditions (lower temperature/pressure). | |
| 3-(2-Methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | 166 | Use a more selective catalyst; avoid overly harsh conditions. | |
| Nitrile Hydrolysis | 3-(2-Methoxyphenyl)propionamide | C₁₀H₁₃NO₂ | 179 | Ensure complete hydrolysis by extending reaction time or increasing reagent concentration. |
Experimental Protocols
Synthesis of 2-Methoxycinnamic Acid via Perkin Reaction
-
Reactants: 2-methoxybenzaldehyde, acetic anhydride, and anhydrous potassium acetate.
-
Procedure: A mixture of 2-methoxybenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous potassium acetate (1 mole) is heated at 180°C for 5 hours.
-
Workup: The reaction mixture is cooled and poured into water. The resulting precipitate is collected, washed with water, and recrystallized from ethanol to yield 2-methoxycinnamic acid.
Synthesis of this compound via Catalytic Hydrogenation
-
Reactants: 2-Methoxycinnamic acid, 10% Palladium on Carbon (Pd/C), and hydrogen gas.
-
Procedure: 2-Methoxycinnamic acid (1 mole) is dissolved in ethanol in a hydrogenation vessel. 10% Pd/C catalyst (5 mol%) is added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.[1]
-
Workup: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield this compound.
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methoxy-Substituted Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of methoxy-substituted acids. The following sections offer detailed troubleshooting steps, experimental protocols, and explanations of the underlying chemical principles in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] An ideal peak has a symmetrical, Gaussian shape.[1] Tailing is problematic because it degrades the quality of the chromatogram, reduces resolution between closely eluting compounds, and compromises the accuracy and reproducibility of quantification.[2][3]
Q2: What are the most common causes of peak tailing for acidic compounds like methoxy-substituted acids?
A2: The most frequent causes for acidic compounds include:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and active sites on the column's stationary phase, most commonly residual silanol groups (Si-OH).[2][4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too high (close to or above the analyte's pKa), the acid will become ionized, which can lead to secondary interactions or poor retention characteristics.[6][7][8]
-
Metal Chelation: Methoxy-substituted acids, especially those with adjacent hydroxyl or carboxyl groups, can interact with trace metals in the silica matrix, frits, or tubing, causing tailing.[2][9][10]
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1][4]
-
Column Contamination or Damage: Accumulation of contaminants or the formation of a void at the column inlet can distort peak shapes.[2][4][11]
Q3: My neutral marker peak is sharp, but my methoxy-substituted acid peak tails. What does this indicate?
A3: This strongly suggests that the problem is chemical in nature, not a physical or system-wide issue.[11] The tailing is specific to your analyte and is likely caused by secondary interactions between the acid and the stationary phase (e.g., silanol interactions or metal chelation).[11][12]
Q4: All of my peaks are tailing, not just the acidic analyte. What's the likely cause?
A4: When all peaks in a chromatogram tail, the issue is typically physical or related to the HPLC system setup.[4] Common causes include a partially blocked column inlet frit, the formation of a void in the column packing, or excessive extra-column volume from using tubing with a large diameter or excessive length.[11][13]
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
Q: How do I select and optimize the mobile phase pH to prevent peak tailing for my acid?
A: Proper pH control is the most critical parameter for analyzing ionizable compounds like acids.[8][14] The goal is to suppress the ionization of your methoxy-substituted acid by maintaining a mobile phase pH well below its pKa.
Methodology:
-
Determine Analyte pKa: Find the pKa of your methoxy-substituted acid.
-
Select pH: Choose a mobile phase pH that is at least 1.5 to 2 pH units below the analyte's pKa.[14][15] This ensures the acid remains in its single, neutral (protonated) form, which behaves more predictably in reversed-phase chromatography.[16]
-
Use a Buffer: Always use a buffer to maintain a stable pH.[17][18] Unbuffered mobile phases can lead to inconsistent retention times and poor peak shape. For LC-MS compatibility, volatile buffers like formic acid/ammonium formate are preferred.[17]
Table 1: Common Mobile Phase Buffers for Acid Analysis
| Buffer System | pKa | Effective pH Range | LC-MS Compatibility | Notes |
|---|---|---|---|---|
| Formic Acid / Formate | 3.75 | 2.5 - 4.5 | Excellent | Volatile and commonly used.[19] |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | Good | Volatile. |
| Phosphoric Acid / Phosphate | 2.15, 7.20 | 2.5 - 4.5 | No | Non-volatile, high UV transparency. Not for LC-MS.[19] |
Guide 2: Addressing Secondary Chemical Interactions
Q: I've lowered the mobile phase pH, but still see peak tailing. What other chemical interactions could be the cause?
A: If pH optimization is insufficient, the tailing is likely due to strong secondary interactions with the column's stationary phase. The two main culprits are residual silanol groups and trace metal contaminants.
-
Silanol Interactions: Even on modern end-capped columns, some residual silanol groups (Si-OH) exist on the silica surface.[4] At a pH above 3, these groups can become deprotonated (Si-O-) and interact ionically with any residual positive character on the analyte molecule, or through hydrogen bonding, creating a secondary retention mechanism that causes tailing.[5][20]
-
Metal Chelation: Trace metal impurities (like iron or aluminum) in the silica packing can act as Lewis acids and chelate with analytes that have electron-donating groups, such as catechols or carboxylic acids.[9][10] This is a common issue for many natural products and related structures.
Solutions:
-
Use a Highly Deactivated Column: Employ a modern, high-purity, end-capped column designed to minimize residual silanol activity.[1][21]
-
Add a Sacrificial Chelator: If metal chelation is suspected, add a small amount of a chelating agent like EDTA (0.1-1 mM) to the mobile phase.[9][19] The EDTA will preferentially bind to the metal sites, masking them from your analyte.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for diagnosing peak tailing and the chemical interactions responsible.
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Caption: Chemical interactions on the stationary phase causing peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for minimizing peak tailing of a methoxy-substituted acid with a known pKa of 4.5.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare three separate aqueous mobile phases using 10 mM ammonium formate buffer, adjusted to pH 3.5, 3.0, and 2.5 respectively with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Prepare Sample: Dissolve the methoxy-substituted acid standard in a 50:50 mixture of water and acetonitrile to a concentration of 10 µg/mL.
-
HPLC Conditions:
-
Column: High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at the analyte's λmax.
-
-
Procedure:
-
Equilibrate the column with the pH 3.5 mobile phase conditions for at least 15 column volumes.
-
Inject the sample in triplicate. Record the chromatograms and calculate the average USP Tailing Factor (Tf).
-
Repeat the equilibration and injection steps for the pH 3.0 and pH 2.5 mobile phases.
-
-
Analysis: Compare the tailing factors obtained at each pH level. The optimal pH will yield a tailing factor closest to 1.0.
Table 2: Example Data from pH Optimization Study
| Mobile Phase pH | Average Retention Time (min) | Average USP Tailing Factor (Tf) | Peak Shape |
|---|---|---|---|
| 3.5 | 8.2 | 1.85 | Significant Tailing |
| 3.0 | 8.5 | 1.31 | Minor Tailing |
| 2.5 | 8.9 | 1.08 | Symmetrical |
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, this rigorous washing procedure can help restore performance. Note: Always check the column manufacturer's guidelines for pH and solvent compatibility.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Reverse Column Direction: If permitted by the manufacturer, reverse the column in the flow path. This is more effective at dislodging particulates from the inlet frit.[4]
-
Washing Sequence: Flush the column with at least 20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min).
-
HPLC-grade Water (to remove buffers)
-
Isopropanol (intermediate polarity)
-
Hexane (to remove non-polar contaminants)
-
Isopropanol (to re-wet the stationary phase)
-
Your mobile phase (without buffer)
-
-
Re-equilibration: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.
-
Test Performance: Inject a standard to confirm if peak shape and performance have been restored.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. uhplcs.com [uhplcs.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. labcompare.com [labcompare.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. benchchem.com [benchchem.com]
- 20. chromtech.com [chromtech.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Optimizing reaction conditions for the synthesis of 3-(o-methoxyphenyl)propionic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(o-methoxyphenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-(o-methoxyphenyl)propionic acid?
A1: The most common and effective method for synthesizing 3-(o-methoxyphenyl)propionic acid is through the catalytic hydrogenation of o-methoxycinnamic acid. An alternative route involves the hydrolysis of 3-(o-methoxyphenyl)propionitrile.
Q2: Which catalyst is most effective for the hydrogenation of o-methoxycinnamic acid?
A2: Palladium on charcoal (Pd/C) is a widely used and effective catalyst for the hydrogenation of the double bond in cinnamic acid derivatives to yield the corresponding propionic acid.[1][2]
Q3: What are the typical solvents used for this hydrogenation reaction?
A3: Ethanol is a commonly employed solvent for the hydrogenation of cinnamic acid derivatives.[1] Other potential solvents include methanol and ethyl acetate.[3]
Q4: How can I monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by the cessation of hydrogen uptake.[1] Thin-layer chromatography (TLC) can also be used to track the disappearance of the starting material, o-methoxycinnamic acid.
Q5: What are the key safety precautions to consider during this synthesis?
A5: When working with hydrogen gas, it is crucial to use a well-ventilated fume hood and appropriate equipment, such as a Parr hydrogenator, to manage the pressure.[3] Palladium catalysts can be pyrophoric and should be handled with care, especially when dry. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
Troubleshooting Guides
Hydrogenation of o-Methoxycinnamic Acid
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium on charcoal (Pd/C) catalyst is fresh and has been stored properly. Pre-reducing the catalyst may be necessary.[1] |
| Insufficient Hydrogen Pressure | The reaction may require higher hydrogen pressure to proceed to completion. Utilizing a Parr hydrogenator or a similar apparatus can help achieve and maintain the necessary pressure.[3] |
| Catalyst Poisoning | Impurities in the starting material (o-methoxycinnamic acid) or solvent can poison the catalyst. Ensure the purity of all reagents and solvents before starting the reaction.[3] |
| Inadequate Mixing | Ensure efficient stirring to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and hydrogen. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Over-reduction | Prolonged reaction times or harsh conditions (high temperature or pressure) can potentially lead to the reduction of the aromatic ring or the carboxylic acid group. Monitor the reaction closely and stop it once the starting material is consumed. |
| Impure Starting Material | Impurities in the o-methoxycinnamic acid can lead to the formation of undesired byproducts. Purify the starting material if necessary. |
Hydrolysis of 3-(o-Methoxyphenyl)propionitrile
Issue 1: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated under reflux for a sufficient amount of time to drive the hydrolysis to completion.[4] |
| Inadequate Concentration of Acid or Base | Use a sufficient concentration of a strong acid (e.g., HCl) or base (e.g., NaOH) to effectively catalyze the hydrolysis.[4] |
Issue 2: Difficulty in Isolating the Product
| Potential Cause | Troubleshooting Step |
| Product Remains in Solution | After acidic hydrolysis, the product is the free carboxylic acid. If it is soluble in the aqueous solution, extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary.[5] |
| Product is a Salt | After alkaline hydrolysis, the product is a carboxylate salt (e.g., sodium salt). The solution must be acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[4] |
Quantitative Data Summary
Table 1: Reaction Conditions for Catalytic Hydrogenation of Cinnamic Acid Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Yield | Reference |
| m-Methoxycinnamic acid | 10% Pd/C | Ethanol | Not specified | Atmospheric | Not specified | [1] |
| Cinnamic acid | 5% Pd/C | Ethanol | 25 | 10 millibars | High (unspecified) | [6] |
| Cinnamic acid | PdCl₂ (2 mol%) | Water | 90 | Not applicable | 100% | [2][7] |
Table 2: General Conditions for Hydrolysis of Nitriles
| Reaction Type | Reagent | Condition | Product Form | Reference |
| Acidic Hydrolysis | Dilute HCl | Heat under reflux | Carboxylic acid | [4] |
| Alkaline Hydrolysis | NaOH solution | Heat under reflux | Carboxylate salt | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of o-Methoxycinnamic Acid
-
Preparation: In a suitable hydrogenation vessel, dissolve o-methoxycinnamic acid in ethanol.
-
Catalyst Addition: Carefully add 10% palladium on charcoal (approximately 0.5 g per 10 g of starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogenation: Connect the reaction vessel to a hydrogen source. Purge the system with hydrogen to remove air. Pressurize the vessel with hydrogen and stir the mixture vigorously.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol to ensure all the product is collected.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(o-methoxyphenyl)propionic acid.
-
Purification: The crude product can be further purified by recrystallization if necessary.
Protocol 2: Hydrolysis of 3-(o-Methoxyphenyl)propionitrile
Acidic Hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(o-methoxyphenyl)propionitrile and dilute hydrochloric acid.[4]
-
Heating: Heat the mixture to reflux and maintain the temperature for several hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting nitrile is no longer present.
-
Work-up: Cool the reaction mixture to room temperature.
-
Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate.
-
Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Alkaline Hydrolysis:
-
Reaction Setup: In a round-bottom flask with a reflux condenser, mix 3-(o-methoxyphenyl)propionitrile with an aqueous solution of sodium hydroxide.[4]
-
Heating: Heat the mixture to reflux for several hours. Ammonia gas will be evolved.[4]
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the solution with a strong acid, such as dilute hydrochloric acid, until the 3-(o-methoxyphenyl)propionic acid precipitates.[4]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
Visualizations
Caption: Synthetic routes to 3-(o-methoxyphenyl)propionic acid.
Caption: Troubleshooting low yield in the hydrogenation reaction.
Caption: Troubleshooting the hydrolysis of the nitrile precursor.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 3-(2-Methoxyphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(2-Methoxyphenyl)propanoic acid under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons:
-
Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical breakdown mechanisms of the molecule under various stress conditions.[1]
-
Development of Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.
-
Assessment of Intrinsic Stability: To determine the inherent stability of the drug substance and identify potential liabilities in its chemical structure.
-
Informing Formulation and Packaging Development: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to ensure the stability of the final drug product.
Q2: What are the typical stress conditions applied during forced degradation studies?
A2: According to ICH guidelines, the following stress conditions are typically employed:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Subjecting the compound to high temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Exposing the compound to a combination of visible and UV light.[1]
Q3: What are the plausible degradation pathways for this compound?
A3: Based on the structure of this compound, which contains a methoxy group, a benzene ring, and a propanoic acid side chain, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The methoxy group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-(2-hydroxyphenyl)propanoic acid.
-
Oxidation: The benzylic methylene group (the CH₂ group adjacent to the benzene ring) is a potential site for oxidation, which could lead to the formation of a ketone or cleavage of the side chain.
-
Photodegradation: The aromatic ring can undergo photochemical reactions, potentially leading to ring-opening or the formation of phenolic and other degradation products.
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column overload; Sample solvent stronger than mobile phase. | Optimize mobile phase pH. Reduce sample concentration. Dissolve sample in the mobile phase or a weaker solvent.[2][3][4] |
| Co-elution of Degradant with Parent Peak | Insufficient method selectivity. | Modify mobile phase composition (organic solvent ratio, pH, buffer concentration). Change the stationary phase (e.g., different column chemistry). Adjust the temperature. |
| No Degradation Observed | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, H₂O₂). Increase the temperature. Extend the duration of the stress testing. |
| Complete Degradation of the Parent Compound | Stress conditions are too harsh. | Decrease the concentration of the stressor. Lower the temperature. Reduce the duration of the stress testing. Aim for 5-20% degradation. |
| Poor Mass Balance | Some degradants are not being detected (e.g., lack a UV chromophore); Some degradants are not eluting from the column; Volatile degradants are formed. | Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Implement a column wash step at the end of the analytical run. Use headspace GC-MS to analyze for volatile compounds. |
Quantitative Data Summary
The following tables provide a hypothetical summary of quantitative data that could be obtained from forced degradation studies of this compound. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 1: Summary of Degradation under Various Stress Conditions
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of API | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | 12.5 | 3-(2-hydroxyphenyl)propanoic acid |
| 0.1 M NaOH | 8 | 60 | 18.2 | 3-(2-hydroxyphenyl)propanoic acid |
| 3% H₂O₂ | 12 | 25 | 9.8 | Oxidized side-chain products |
| Thermal | 48 | 80 | 6.5 | Decarboxylation product |
| Photolytic | 24 | 25 | 15.7 | Phenolic and ring-opened products |
Experimental Protocols
General Sample Preparation for Stress Studies
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For each stress condition, transfer a known volume of the stock solution into a suitable container (e.g., a sealed vial).
Acidic Hydrolysis
-
To the sample solution, add an equal volume of 0.1 M hydrochloric acid.
-
Seal the container and place it in a water bath or oven at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
Basic Hydrolysis
-
To the sample solution, add an equal volume of 0.1 M sodium hydroxide.
-
Seal the container and place it in a water bath or oven at 60°C.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
Oxidative Degradation
-
To the sample solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points.
Thermal Degradation
-
Place the solid drug substance in a stability chamber at 80°C with controlled humidity (e.g., 75% RH).
-
For solution studies, store the stock solution at 80°C.
-
Withdraw samples at predetermined time points. For the solid sample, dissolve a known amount in a suitable solvent before analysis.
Photolytic Degradation
-
Expose the drug substance, both as a solid and in solution, to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Withdraw samples at predetermined time points.
Analytical Method: HPLC-UV/MS
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating aromatic acids and their more polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm and 275 nm) and/or Mass Spectrometry (MS) for identification of degradation products.
-
Injection Volume: 10 µL.
Visualizations
Caption: Plausible degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
How to remove impurities from commercial 3-(2-Methoxyphenyl)propanoic acid
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial 3-(2-Methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical specifications of commercial this compound?
Commercial grades of this compound typically present as a white to cream-colored crystalline powder.[1][2] The purity level is generally specified as 98% or higher, though lower purities (e.g., 95%) are also available.[1][2][3] The melting point is a critical indicator of purity and is usually observed in the range of 83.5-89.5°C.[1][4]
Q2: What are the potential impurities in commercial this compound?
While supplier-specific impurity profiles can vary, potential impurities may include:
-
Isomers: Positional isomers such as 3-(3-methoxyphenyl)propanoic acid and 3-(4-methoxyphenyl)propanoic acid.
-
Synthetic Precursors: Unreacted starting materials from its synthesis, such as 2-methoxycinnamic acid or related compounds.[5]
-
By-products: Compounds formed during synthesis, which could include other aromatic acids or esters.
-
Solvent Residues: Residual solvents from the manufacturing and initial purification process.
Q3: What is the most effective method for purifying this compound?
Recrystallization is a highly effective and widely used technique for purifying solid organic compounds like this compound.[6][7] The principle of this method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[6] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).[7]
Q4: How can I assess the purity of the material after purification?
Several analytical techniques can be used to confirm the purity of the final product:
-
Melting Point Analysis: A sharp melting point within the expected range (e.g., 85-89°C) indicates high purity. Impurities typically broaden and depress the melting point range.
-
Chromatography (TLC, HPLC, GC): Techniques like Thin-Layer Chromatography (TLC) can provide a quick qualitative check. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. A commercial specification mentions an assay of ≥98.0% by GC.[1]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities by comparing the spectra to a reference standard.[8][9]
Purification Protocols and Troubleshooting
Data Presentation: Physical Properties & Solvent Selection
The table below summarizes key physical properties of this compound and provides a starting point for selecting a suitable recrystallization solvent.
| Property | Value | Source(s) |
| CAS Number | 6342-77-4 | [1][8] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][9] |
| Molecular Weight | 180.20 g/mol | [8] |
| Appearance | White to cream crystals or powder | [1][2] |
| Melting Point | 83.5 - 89.5 °C | [1][4] |
| Boiling Point | 305 °C at 760 mmHg | [4] |
| Recommended Solvents for Screening | Rationale & Comments | Source(s) |
| Water | The compound is a polar organic acid. It may have low solubility in cold water but higher solubility in hot water, making it a good candidate for single-solvent recrystallization. | [6][10] |
| Ethanol/Water or Methanol/Water | The compound is likely soluble in alcohols like ethanol or methanol. Water can be used as an anti-solvent in a two-solvent system. | [10][11] |
| Ethyl Acetate/Heptane or Hexane | Ethyl acetate is a moderately polar solvent that should dissolve the compound. Heptane or hexane can be used as a non-polar anti-solvent. | [10][11] |
| Toluene | Aromatic compounds often crystallize well from toluene. | [10] |
Experimental Protocol: Recrystallization
This protocol outlines the steps for purifying this compound using a single-solvent recrystallization method. A two-solvent method follows a similar principle.
Objective: To purify commercial this compound by removing soluble impurities.
Materials:
-
Commercial this compound
-
Selected recrystallization solvent (e.g., water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling or stirring until the solid dissolves completely.[6] Add more solvent in small portions if needed to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[6]
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point and weight of the recovered, purified product. Calculate the percent recovery.
Visualization of Experimental Workflow
Caption: General workflow for the purification of this compound via recrystallization.
Troubleshooting Guide
Q5: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider using a different solvent or solvent system with a lower boiling point.[10]
Q6: No crystals are forming, even after cooling in an ice bath. What went wrong?
This issue typically arises from two main causes: too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solution 1 (Too much solvent): If the solution is not saturated, boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]
-
Solution 2 (Induce nucleation): Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" (a tiny crystal of the pure compound) to the solution to initiate crystallization.[6]
Q7: The purity of my compound did not improve significantly. Why?
This could be due to several factors, including cooling the solution too quickly or an inappropriate choice of solvent.
-
Solution 1 (Cooling Rate): Rapid cooling can trap impurities within the crystal lattice.[6] Ensure the solution cools slowly and without disturbance to allow for the formation of a well-ordered, pure crystal lattice.
-
Solution 2 (Solvent Choice): The chosen solvent may not effectively differentiate between the desired compound and the impurities. Re-evaluate the solvent selection. It is crucial that the impurities are highly soluble in the solvent even at low temperatures, so they remain in the mother liquor.
Q8: My final yield is very low. How can I improve it?
A low yield can result from using too much solvent, filtering the crystals while the solution is still warm, or incomplete crystallization.
-
Solution:
-
Use the absolute minimum amount of hot solvent required for dissolution.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Minimize the amount of cold solvent used to wash the crystals, as some product will inevitably dissolve.
-
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues encountered during recrystallization.
References
- 1. 3-(2-Methoxyphenyl)propionic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 6342-77-4 [sigmaaldrich.com]
- 3. 3-(2-Methoxyphenyl)propionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. 3-(2-Methoxyphenyl)propionic acid | 6342-77-4 [chemnet.com]
- 5. prepchem.com [prepchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 9. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Interpreting complex NMR spectra of 3-(2-Methoxyphenyl)propanoic acid reaction mixtures
Welcome to the technical support center for the analysis of 3-(2-Methoxyphenyl)propanoic acid reaction mixtures. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra encountered during synthesis and purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum has very broad peaks. What are the common causes and solutions?
A1: Broad peaks in an NMR spectrum can arise from several issues, often related to sample preparation or the sample's chemical nature.[1][2]
-
Poor Shimming: The most common cause is an inhomogeneous magnetic field. Modern spectrometers have automated shimming routines, but complex mixtures can sometimes be difficult to shim. Try re-shimming the sample manually or using a standard sample to verify probe performance.[3]
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader signals. Dilute your sample and re-acquire the spectrum.[2]
-
Presence of Solids: Undissolved material in the NMR tube will severely degrade the magnetic field homogeneity.[4][5] Always filter your sample directly into the NMR tube through a pipette plugged with glass wool or a syringe filter.[6][7]
-
Paramagnetic Impurities: The presence of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[8] This can be introduced from reagents or glassware. Consider passing your sample through a small plug of silica or celite.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., carboxylic acid protons, rotamers) can appear as broad signals.[1] Acquiring the spectrum at a different temperature (higher or lower) can often sharpen these peaks.
Q2: I see unexpected peaks in my spectrum that don't correspond to my product. How can I identify them?
A2: Unidentified peaks in a reaction mixture spectrum are common and typically belong to residual solvents, starting materials, reagents, or side-products.
-
Identify Residual Solvents: First, identify peaks from the deuterated NMR solvent and any non-deuterated solvents used during the reaction or workup (e.g., Ethyl Acetate, Dichloromethane, Acetone). Refer to the data table below for common solvent shifts.[1]
-
Check for Starting Materials: Compare the spectrum to the NMR of your starting materials. For example, if synthesizing from 2-methoxycinnamic acid via hydrogenation, look for the characteristic vinyl protons of the starting material.
-
Consider Side-Products: Think about potential side-reactions. For instance, incomplete hydrolysis of an ester precursor would show characteristic ester signals.
-
Use D₂O Exchange: The carboxylic acid proton (-COOH) of your product is often broad and its chemical shift can vary. To confirm its identity, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -COOH peak will disappear due to proton-deuterium exchange.[1]
Q3: The integration of my aromatic signals is incorrect. What could be the issue?
A3: Inaccurate integration in the aromatic region can be caused by overlapping peaks or issues with acquisition parameters.
-
Solvent Peak Overlap: The residual proton peak of the deuterated solvent can overlap with your aromatic signals. For example, the residual peak of chloroform-d (CDCl₃) at 7.26 ppm can interfere with the aromatic region.[1] Consider using a different solvent like acetone-d₆ or benzene-d₆, which may shift the signals enough to resolve them.[1]
-
Relaxation Times (T1): For quantitative analysis, ensure the relaxation delay (d1) in your acquisition parameters is long enough (typically 5 times the longest T1 value) to allow all protons to fully relax between scans. Aromatic protons can have different T1 values, leading to integration errors if the delay is too short.
Section 2: Data & Interpretation Tables
Table 1: ¹H NMR Data for this compound
| Protons | Multiplicity | Chemical Shift (ppm) Range | Coupling Constant (J) | Notes |
| -COOH | singlet (broad) | 10.0 - 12.0 | - | Shift is concentration-dependent and disappears with D₂O shake.[9] |
| Ar-H (4 protons) | multiplet | 6.80 - 7.25 | - | Complex splitting pattern due to ortho, meta, and para couplings.[9] |
| -O-CH ₃ | singlet | ~3.80 | - | Sharp singlet, characteristic of a methoxy group.[9] |
| Ar-CH ₂- | triplet | 2.85 - 2.95 | ~7-8 Hz | Coupled to the adjacent CH₂ group. |
| -CH₂-COOH | triplet | 2.60 - 2.70 | ~7-8 Hz | Coupled to the adjacent benzylic CH₂ group. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) Range | Notes |
| -C OOH | 178 - 180 | Carboxylic acid carbon. |
| Ar-C -O- | 157 - 158 | Aromatic carbon attached to the methoxy group. |
| Ar-C (quaternary) | 128 - 130 | Aromatic carbon attached to the propanoic acid chain. |
| Ar-C H | 110 - 128 | Four distinct aromatic CH signals. |
| -O-C H₃ | 55 - 56 | Methoxy carbon. |
| Ar-C H₂- | 34 - 36 | Methylene carbon of the acid chain. |
| -C H₂-COOH | 25 - 27 | Benzylic methylene carbon. |
Table 3: Common NMR Solvents and Impurities
| Compound | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.32 | singlet |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | |
| Water | 1.5 - 4.8 (solvent dependent) | singlet (broad) |
| Chloroform-d (residual CHCl₃) | 7.26 | singlet |
| Acetone-d₆ (residual) | 2.05 | quintet |
| DMSO-d₆ (residual) | 2.50 | quintet |
Section 3: Experimental Protocols & Workflows
Protocol 1: NMR Sample Preparation from a Crude Reaction Mixture
-
Dissolve the Sample: In a small vial, dissolve 5-25 mg of the crude reaction mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[4]
-
Ensure Homogeneity: Vortex or gently warm the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for good shimming.[7][8]
-
Filter the Solution: Take a Pasteur pipette and tightly pack a small plug of glass wool or Kimwipe into the narrow tip.[5][6]
-
Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into a clean, dry 5 mm NMR tube. This step removes any particulate matter that can ruin spectral quality.[4][5]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[6]
-
Acquire Spectrum: Insert the sample into the spectrometer. Perform locking and shimming procedures before acquiring the spectrum.
Caption: Workflow for preparing an NMR sample from a reaction mixture.
Section 4: Troubleshooting Logic
When encountering a complex spectrum, a systematic approach is crucial. The following decision tree provides a logical workflow for identifying signals and troubleshooting common issues.
Caption: Decision tree for systematic NMR spectrum interpretation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. organomation.com [organomation.com]
- 9. 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 3-(2-Methoxyphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(2-Methoxyphenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Route 1: Malonic Ester Synthesis
Question 1: We are observing significant amounts of a dialkylated byproduct, 2,2-bis(2-methoxybenzyl)malonic acid, during the alkylation step. How can we minimize this?
Answer: The formation of dialkylated byproducts is a common challenge in malonic ester synthesis, especially during scale-up.[1] To minimize this, consider the following troubleshooting steps:
-
Control of Stoichiometry: Ensure a molar excess of diethyl malonate relative to the 2-methoxybenzyl halide. A ratio of 1.5 to 2 equivalents of the malonate is a good starting point for optimization.[2]
-
Slow Addition of Alkylating Agent: Adding the 2-methoxybenzyl halide slowly to the reaction mixture can help maintain a low concentration of the mono-alkylated product's enolate, thereby reducing the likelihood of a second alkylation.[2]
-
Base Selection: Use a base that is strong enough to deprotonate the malonic ester but not so strong that it promotes unwanted side reactions. Sodium ethoxide in ethanol is a common and effective choice.[2] Ensure the base is fully consumed before the addition of the alkylating agent.
-
Temperature Control: Maintain a consistent and controlled temperature during the reaction. Excursions in temperature can lead to increased rates of side reactions.
Question 2: The hydrolysis and decarboxylation step is proceeding slowly and with incomplete conversion. What can we do to improve this?
Answer: Incomplete hydrolysis and decarboxylation can be a bottleneck in the process. Here are some troubleshooting suggestions:
-
Reaction Conditions: Ensure sufficient heating is applied during the decarboxylation step. The temperature required can vary depending on the specific substrate and reaction setup.[3] Monitoring the evolution of CO₂ can be an indicator of reaction progress.
-
Acid Concentration: The concentration of the acid used for hydrolysis (e.g., sulfuric acid or hydrochloric acid) is crucial. A higher concentration may be required for complete hydrolysis of the ester groups.
-
Water Content: Ensure an adequate amount of water is present for the hydrolysis to proceed to completion.
-
Efficient Mixing: On a larger scale, inefficient mixing can lead to localized areas of low temperature or reactant concentration. Ensure your reactor is equipped with an appropriate stirring mechanism for the reaction volume.
Route 2: Hydrogenation of 2-Methoxycinnamic Acid
Question 3: We are experiencing slow reaction rates and incomplete conversion during the hydrogenation of 2-methoxycinnamic acid. What are the potential causes and solutions?
Answer: Slow or incomplete hydrogenation can be attributed to several factors, particularly when scaling up the reaction:
-
Catalyst Activity:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for this type of hydrogenation.[4] The choice of catalyst support and metal loading can significantly impact activity.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.[5] Ensure the 2-methoxycinnamic acid is of high purity. Catalyst deactivation can also occur over time due to sintering of the metal particles or fouling of the surface.[6]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.[7]
-
-
Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate. Increasing the pressure using a suitable hydrogenation reactor can significantly accelerate the conversion.[5]
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and the efficiency of the hydrogenation. Ethanol, methanol, and ethyl acetate are commonly used solvents.[5]
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes improve the reaction rate. However, excessively high temperatures can lead to side reactions.[7]
Question 4: We are observing the formation of byproducts where the aromatic ring is also reduced. How can we improve the selectivity of the hydrogenation?
Answer: Over-reduction of the aromatic ring is a potential side reaction in catalytic hydrogenation. To enhance selectivity for the reduction of the carbon-carbon double bond:
-
Catalyst Choice: Palladium catalysts are generally selective for the hydrogenation of alkenes without affecting the aromatic ring under mild conditions.[8] Avoid more aggressive catalysts like rhodium on carbon unless specific conditions are carefully controlled.
-
Reaction Conditions:
-
Temperature and Pressure: Use the mildest conditions (lower temperature and pressure) that still provide a reasonable reaction rate. Higher temperatures and pressures increase the likelihood of aromatic ring reduction.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound suitable for scale-up?
A1: The two most common and scalable synthetic routes are:
-
Malonic Ester Synthesis: This involves the alkylation of diethyl malonate with a 2-methoxybenzyl halide, followed by hydrolysis and decarboxylation.[3]
-
Catalytic Hydrogenation: This route starts with the hydrogenation of 2-methoxycinnamic acid, typically using a palladium catalyst.[4]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Handling of Reagents: Proper handling of flammable solvents (e.g., ethanol, THF), corrosive acids (e.g., sulfuric acid), and potentially hazardous reagents is crucial.
-
Hydrogenation Safety: When using catalytic hydrogenation, ensure the use of a properly rated and maintained hydrogenation reactor to handle pressurized hydrogen safely.
-
Exothermic Reactions: Both the alkylation in the malonic ester synthesis and the hydrogenation can be exothermic. Implement adequate cooling and temperature monitoring to prevent thermal runaways.
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before scaling up to identify and mitigate potential hazards.
Q3: How can the final product, this compound, be purified at an industrial scale?
A3: Common purification methods at scale include:
-
Crystallization: This is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification.[9]
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Parameters
| Parameter | Malonic Ester Synthesis (Typical Lab Scale) | Hydrogenation of 2-Methoxycinnamic Acid (Lab Scale Example)[10] |
| Starting Materials | Diethyl malonate, 2-methoxybenzyl halide | 2-Methoxycinnamic acid |
| Key Reagents | Sodium ethoxide, Sulfuric acid | 10% Pd/C, Hydrogen gas |
| Solvent | Ethanol | Methanol |
| Temperature | Reflux | Room Temperature |
| Pressure | Atmospheric | 1 atm |
| Typical Yield | 60-80% | 99% |
| Key Challenges | Dialkylation, incomplete decarboxylation | Catalyst deactivation, over-reduction |
Experimental Protocols
Protocol 1: Scale-Up of Malonic Ester Synthesis of this compound
Materials:
-
Diethyl malonate (1.5 equiv.)
-
2-Methoxybenzyl chloride (1.0 equiv.)
-
Sodium ethoxide (1.5 equiv.)
-
Anhydrous ethanol
-
Sulfuric acid (concentrated)
-
Water
-
Toluene
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel
-
Heating/cooling circulator
-
Quench tank
-
Separatory funnel (or equivalent extraction setup)
-
Distillation apparatus
Procedure:
-
Enolate Formation: Charge the reactor with anhydrous ethanol and sodium ethoxide under an inert atmosphere. Stir until the sodium ethoxide is fully dissolved. Add diethyl malonate dropwise via the addition funnel, maintaining the temperature below 30°C.
-
Alkylation: Slowly add 2-methoxybenzyl chloride to the reaction mixture. The reaction is exothermic; control the temperature between 40-50°C using the reactor jacket. After the addition is complete, maintain the temperature and stir for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., GC, HPLC).
-
Solvent Removal: Remove the ethanol by distillation.
-
Hydrolysis and Decarboxylation: To the residue, add a mixture of sulfuric acid and water. Heat the mixture to reflux (around 100-110°C) and maintain for 4-6 hours. Monitor the reaction for the cessation of CO₂ evolution.
-
Workup and Isolation: Cool the reaction mixture and extract the product with toluene. Wash the organic layer with water and then with a brine solution.
-
Purification: Concentrate the toluene extract under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).
Protocol 2: Scale-Up Hydrogenation of 2-Methoxycinnamic Acid
Materials:
-
2-Methoxycinnamic acid (1.0 equiv.)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr reactor)
-
Filtration system (e.g., filter press or Nutsche filter)
-
Crystallizer
Procedure:
-
Charging the Reactor: In the hydrogenation reactor, dissolve 2-methoxycinnamic acid in ethanol. Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature. Monitor the reaction by hydrogen uptake or by in-process analysis (e.g., HPLC).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the this compound by crystallization from a suitable solvent.
Mandatory Visualization
Caption: Workflow for Malonic Ester Synthesis.
Caption: Workflow for Hydrogenation Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst deactivation [ouci.dntb.gov.ua]
- 7. chemmethod.com [chemmethod.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. US3449415A - Purification of formic acid and propionic acid - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Enhancing the Stability of 3-(2-Methoxyphenyl)propanoic Acid in Solution
For researchers, scientists, and drug development professionals utilizing 3-(2-Methoxyphenyl)propanoic acid, maintaining its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which includes a carboxylic acid group, a methoxy group, and an aromatic ring, this compound is susceptible to three main degradation pathways in solution:
-
Oxidation: The methoxy group on the phenyl ring can make the compound susceptible to oxidative degradation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can lead to the formation of phenolic or quinone-like structures.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions. This can result in the cleavage of the methoxy group, degradation of the propanoic acid side chain, or polymerization.
-
Hydrolysis: While the carboxylic acid itself is stable, if the compound is part of an ester or amide linkage in a more complex molecule, that bond could be susceptible to hydrolysis under acidic or basic conditions.
Q2: I've observed a yellowing of my this compound solution over time. What could be the cause?
A2: A color change to yellow or brown is a common indicator of degradation, most likely due to oxidation. The formation of oxidized species, potentially quinone-type compounds, can impart color to the solution. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q3: My compound seems to be precipitating out of my aqueous buffer. What should I do?
A3: this compound has limited solubility in water. Precipitation could be due to several factors:
-
Concentration: You may be exceeding the solubility limit in your chosen buffer.
-
pH: The solubility of carboxylic acids is pH-dependent. At a pH below its pKa (approximately 4-5), the compound will be in its less soluble neutral form. Increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Temperature: Changes in temperature can affect solubility. Ensure your solution is maintained at a constant temperature.
Q4: How can I improve the stability of my stock solutions?
A4: To enhance the stability of your this compound stock solutions, consider the following:
-
Solvent Choice: For long-term storage, consider using a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and store at -20°C or -80°C.
-
Inert Atmosphere: When preparing and storing solutions, particularly in solvents prone to peroxide formation (like THF or dioxane), purging with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.
-
Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Antioxidants: For aqueous solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help to inhibit oxidative degradation.
-
pH Control: If using aqueous buffers, maintaining a pH where the compound is most stable is crucial. This often requires experimental determination.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | 1. Prepare fresh solutions daily. 2. De-gas aqueous buffers before use. 3. Add an antioxidant (e.g., 0.01% BHT) to the solution. 4. Work under an inert atmosphere (e.g., nitrogen or argon). | Increased consistency in assay results and slower loss of the parent compound peak in HPLC analysis. |
| Photodegradation | 1. Protect all solutions from light by using amber vials or wrapping containers in foil. 2. Minimize exposure to ambient light during experimental procedures. | Slower degradation of the compound when analyzed by a stability-indicating HPLC method. |
| Adsorption to Container | 1. Use low-adsorption plasticware or silanized glassware. 2. Include a small percentage of organic solvent (e.g., acetonitrile) in aqueous buffers if compatible with the experiment. | Improved recovery of the compound from the solution. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation Products | 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. 2. Compare the retention times of the unknown peaks with those of the forced degradation samples. 3. Use LC-MS to identify the mass of the unknown peaks and propose potential structures. | Identification of the unknown peaks as specific degradation products, allowing for better monitoring of stability. |
| Contamination | 1. Analyze a blank solvent injection to check for system contamination. 2. Ensure all glassware and solvents are clean and of high purity. | A clean baseline in the blank injection, indicating the issue is with the sample. |
| Excipient/Matrix Interference | 1. Analyze a placebo formulation or matrix blank. 2. Adjust HPLC method parameters (e.g., gradient, mobile phase pH) to improve resolution between the compound and interfering peaks. | Separation of the compound of interest from matrix components. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate potential stability characteristics.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | < 5% | No significant degradation |
| 0.1 M NaOH | 24 h | 60°C | ~15% | Decarboxylation and ether cleavage products |
| 3% H₂O₂ | 24 h | 25°C | ~25% | Oxidized aromatic species (e.g., phenols, quinones) |
| Thermal | 48 h | 80°C | ~10% | Decarboxylation products |
| Photolytic (UV) | 24 h | 25°C | ~30% | Products of ether cleavage and side-chain cleavage |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C
| pH | Incubation Time (h) | % Remaining |
| 2.0 | 24 | 98.5 |
| 5.0 | 24 | 99.2 |
| 7.4 | 24 | 97.8 |
| 9.0 | 24 | 92.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent vial to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
Validation & Comparative
Spectroscopic Identification of 3-(2-Methoxyphenyl)propanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of chemical compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures. This guide offers a comparative analysis of spectroscopic data to definitively identify 3-(2-Methoxyphenyl)propanoic acid and distinguish it from its structural isomers, 3-(3-Methoxyphenyl)propanoic acid and 3-(4-Methoxyphenyl)propanoic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of the three isomers, providing a basis for their differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Feature | This compound | 3-(3-Methoxyphenyl)propanoic acid[1] | 3-(4-Methoxyphenyl)propanoic acid[2] |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-O Stretch (Aryl Ether) | ~1240 cm⁻¹ | ~1260 cm⁻¹ | ~1250 cm⁻¹ |
| Aromatic Bending (Ortho) | ~750 cm⁻¹ (strong) | - | - |
| Aromatic Bending (Meta) | - | ~780 cm⁻¹ & ~690 cm⁻¹ | - |
| Aromatic Bending (Para) | - | - | ~830 cm⁻¹ (strong) |
The most telling feature in IR spectroscopy is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which is highly indicative of the aromatic substitution pattern.
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Proton Environment | This compound | 3-(3-Methoxyphenyl)propanoic acid[3] | 3-(4-Methoxyphenyl)propanoic acid[4] |
| -COOH | ~11-12 (s, 1H) | ~11.93 (s, 1H) | ~11.0 (br s, 1H) |
| Aromatic Hs | ~7.2 (m, 2H), ~6.9 (m, 2H) | ~7.27 (t, 1H), ~6.88 (m, 2H), ~6.83 (d, 1H) | ~7.12 (d, 2H), ~6.83 (d, 2H) |
| -OCH₃ | ~3.8 (s, 3H) | ~3.79 (s, 3H) | ~3.77 (s, 3H) |
| -CH₂-Ar | ~2.9 (t, 2H) | ~2.99 (t, 2H) | ~2.89 (t, 2H) |
| -CH₂-COOH | ~2.6 (t, 2H) | ~2.73 (t, 2H) | ~2.64 (t, 2H) |
The splitting pattern of the aromatic protons is the key differentiator. The para-substituted isomer shows a characteristic pair of doublets, while the ortho and meta isomers display more complex multiplets.
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Carbon Environment | This compound[5] | 3-(3-Methoxyphenyl)propanoic acid[3] | 3-(4-Methoxyphenyl)propanoic acid[6] |
| -COOH | ~179 | 179.2 | ~179 |
| Ar-C-OCH₃ | ~157 | 159.9 | ~158 |
| Ar-C-CH₂ | ~128 | 142.0 | ~132 |
| Aromatic Cs | ~130, ~127, ~120, ~110 | 129.6, 120.7, 114.2, 111.6 | ~129, ~114 |
| -OCH₃ | ~55 | 54.9 | ~55 |
| -CH₂-Ar | ~25 | 35.5 | ~36 |
| -CH₂-COOH | ~35 | 30.6 | ~30 |
Significant differences are observed in the chemical shifts of the aromatic carbons directly attached to the propanoic acid chain and the aliphatic carbons, arising from the varied electronic environments in the isomers.
Table 4: Mass Spectrometry (MS) Data
| Feature | This compound[7] | 3-(3-Methoxyphenyl)propanoic acid | 3-(4-Methoxyphenyl)propanoic acid[8] |
| Molecular Ion (M⁺) | m/z 180 | m/z 180 | m/z 180 |
| Base Peak | m/z 121 | m/z 121 | m/z 121 |
| Key Fragments | m/z 135, 91, 77 | m/z 135, 91, 77 | m/z 122, 77 |
While all isomers show the same molecular ion peak at m/z 180, corresponding to the molecular weight (C₁₀H₁₂O₃), and a common base peak at m/z 121 (resulting from a McLafferty rearrangement and loss of a carboxyl group), subtle differences in the relative intensities of other fragment ions may be observed. However, MS alone is less definitive for distinguishing these positional isomers compared to NMR and IR.
Workflow for Spectroscopic Identification
The logical flow for confirming the identity of a chemical substance using multiple spectroscopic techniques is outlined below.
Caption: Figure 1. Spectroscopic Identification Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
This protocol is for acquiring an IR spectrum of a solid sample using the thin solid film method.[9]
-
Sample Preparation:
-
Place approximately 10-20 mg of the solid this compound into a small vial or test tube.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.
-
Place a single, clean salt plate (NaCl or KBr) on a clean surface.
-
Using a pipette, transfer one or two drops of the solution onto the center of the salt plate.
-
Allow the solvent to fully evaporate, which will leave a thin, solid film of the compound on the plate.[9] If the film is too thin (resulting in weak peaks), add another drop of the solution and let it evaporate. If the peaks are too intense, clean the plate and use a more dilute solution.
-
-
Data Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.
-
Place the salt plate with the solid film into the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[10][11]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The solvent peak will be used for spectral referencing.
-
Cap the NMR tube and gently agitate it until the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
For ¹H NMR , set the appropriate spectral width, acquisition time, and number of scans. A standard experiment is typically completed in a few minutes.
-
For ¹³C NMR , a larger number of scans and a relaxation delay are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[12]
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Mass Spectrometry (MS)
This protocol describes a general procedure for obtaining an electron ionization (EI) mass spectrum.[13][14]
-
Sample Preparation:
-
Prepare a dilute solution of the sample. Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).[15]
-
Further dilute this stock solution as needed to reach a final concentration in the low µg/mL range.[15] High concentrations can contaminate the instrument.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a heated direct insertion probe or a gas chromatograph (GC) inlet.[13]
-
The sample is vaporized in a high-vacuum source chamber.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14]
-
The resulting positively charged ions are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).
-
The detector measures the abundance of ions at each m/z value, generating the mass spectrum.
-
By systematically applying these spectroscopic techniques and comparing the resulting data against the reference values provided, researchers can confidently confirm the identity and purity of this compound.
References
- 1. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 2. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 3. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 4. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
- 5. 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum [chemicalbook.com]
- 6. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 13C NMR spectrum [chemicalbook.com]
- 7. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 8. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. sc.edu [sc.edu]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Analysis of 3-(2-Methoxyphenyl)propanoic Acid and Its Para and Meta Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, synthesis, and biological potential of ortho, meta, and para isomers of 3-(methoxyphenyl)propanoic acid.
In the landscape of pharmaceutical research and drug development, the nuanced differences between positional isomers can significantly impact biological activity and therapeutic potential. This guide provides a comprehensive comparison of 3-(2-methoxyphenyl)propanoic acid (the ortho isomer) with its meta and para counterparts. By presenting available experimental data, this document aims to equip researchers, scientists, and professionals in drug development with the information necessary to evaluate these compounds for their potential applications.
Physicochemical Properties
The position of the methoxy group on the phenyl ring subtly influences the physicochemical properties of these isomers, which in turn can affect their solubility, absorption, and distribution in biological systems. A summary of key properties is presented below.
| Property | This compound (Ortho) | 3-(3-Methoxyphenyl)propanoic Acid (Meta) | 3-(4-Methoxyphenyl)propanoic Acid (Para) |
| CAS Number | 6342-77-4[1] | 10516-71-9 | 1929-29-9[2] |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [1] | 180.20 g/mol | 180.20 g/mol [2] |
| Melting Point (°C) | 83.5-89.5[3] | 43-45[4] | 98-100[5] |
| pKa (Predicted) | No data available | 4.65 (at 25°C)[6] | 4.71 (Predicted)[7] |
| LogP (Predicted) | 2.1[1] | 1.86 | 1.9 |
| Water Solubility | No data available | Soluble in water[4][6] | Very soluble[7] |
| Appearance | White to cream crystals or powder[3] | Brown, low melting solid[4] | White to light beige crystalline powder[7] |
Spectroscopic Data
Structural characterization is fundamental in chemical research. The following table summarizes the key spectroscopic data for the three isomers.
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| Ortho | 11.9 (s, 1H), 7.2-6.8 (m, 4H), 3.8 (s, 3H), 2.9 (t, 2H), 2.7 (t, 2H) | 179.2, 157.5, 130.5, 128.8, 127.6, 120.8, 110.5, 55.3, 34.7, 25.4 | 180 (M+), 135, 121, 91 |
| Meta | 11.93 (s, 1H), 7.27 (t, 1H), 6.88 (m, 2H), 6.83 (d, 1H), 3.79 (s, 3H), 2.99 (t, 2H), 2.73 (t, 2H) | 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6 | 180 (M+), 135, 121, 91 |
| Para | 11.0 (s, 1H), 7.12 (d, 2H), 6.83 (d, 2H), 3.78 (s, 3H), 2.89 (t, 2H), 2.65 (t, 2H) | 179.8, 158.2, 133.0, 129.7, 114.0, 55.2, 36.0, 30.2 | 180 (M+), 121 (base peak), 91, 77 |
Synthesis and Experimental Protocols
The most common synthetic route to 3-(methoxyphenyl)propanoic acids involves the catalytic hydrogenation of the corresponding 3-(methoxyphenyl)acrylic acid.
General Experimental Protocol for Synthesis
A solution of the respective 3-(methoxyphenyl)acrylic acid isomer (1.0 eq) in a suitable solvent, such as methanol or tetrahydrofuran, is treated with a catalytic amount of 10% palladium on carbon (Pd/C). The reaction mixture is then stirred under a hydrogen atmosphere (typically using a balloon) at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the desired 3-(methoxyphenyl)propanoic acid. The crude product can be further purified by recrystallization.
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activities of the ortho, meta, and para isomers of 3-(methoxyphenyl)propanoic acid are not extensively available in the public domain. However, research on structurally related phenolic acids provides insights into their potential therapeutic applications. These compounds are often investigated for their anti-inflammatory, antioxidant, and antimicrobial properties.
The position of the methoxy group can influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. For instance, in related hydroxyphenylpropanoic acids, the para-isomer has been noted for its potent antioxidant and anti-inflammatory effects, while the meta-isomer has shown potential in cardiovascular applications.
It is important to note that many phenolic compounds, including methoxyphenyl derivatives, are metabolites of dietary polyphenols and can be produced by the gut microbiota. These metabolites are often responsible for the systemic health benefits associated with polyphenol consumption.
Potential Mechanisms of Action
While specific signaling pathways for these exact isomers are not well-elucidated, phenolic acids are known to exert their biological effects through various mechanisms. One such general pathway is the modulation of inflammatory responses.
Conclusion
This guide provides a comparative overview of this compound and its para and meta isomers based on currently available data. While their physicochemical and spectroscopic properties are reasonably well-defined, a significant gap exists in the direct comparative evaluation of their biological activities. The information presented herein, particularly regarding their synthesis and the biological activities of structurally similar compounds, serves as a valuable resource for researchers. Further investigation is warranted to fully elucidate the distinct biological profiles of these isomers and to unlock their potential in drug discovery and development. The subtle structural variations among these isomers underscore the importance of positional isomerism in medicinal chemistry and highlight the opportunity for future research to identify novel therapeutic agents.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cefipra.org [cefipra.org]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Methoxyphenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenylpropanoic acids, structural analogs of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, are a class of compounds with potential therapeutic applications. Their biological activities, including anti-inflammatory, analgesic, and antioxidant effects, are of significant interest in drug discovery. The position of the methoxy group on the phenyl ring (ortho-, meta-, or para-) can influence the molecule's physicochemical properties and its interaction with biological targets, leading to variations in efficacy and potency. This guide provides a comparative overview of the biological activities of methoxyphenylpropanoic acid isomers, supported by available experimental data and detailed methodologies for key assays.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the available quantitative data on the anti-inflammatory, analgesic, and antioxidant activities of methoxyphenylpropanoic acids and related compounds. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Related Phenylpropionic Acid Derivatives | ||||
| Compound 6h | Better than Ibuprofen | Close to Nimesulide | Not Specified | Ibuprofen, Nimesulide |
| Compound 6l | Better than Ibuprofen | Close to Nimesulide | Not Specified | Ibuprofen, Nimesulide |
| Mefenamic Acid | 29.9 | 1.98 | 15.1 | Celecoxib |
| Celecoxib | 14.93 | 0.05 | ~298.6 | - |
Table 2: Analgesic Activity
| Compound | Assay | Animal Model | Effective Dose | Reference Compound |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing | Mice | 150 and 300 mg/kg (oral) | - |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference Compound |
| Related Phenolic Acids | |||
| Caffeic Acid | DPPH | 9.8 - 50 µM | Trolox |
| Ferulic Acid | DPPH | 19.5 - 76 µM | Trolox |
| p-Coumaric Acid | DPPH | 35 - 150 µM | Trolox |
| Caffeic Acid | ABTS | 1.5 - 2.1 TEAC | Trolox |
| Ferulic Acid | ABTS | 1.2 - 2.0 TEAC | Trolox |
| p-Coumaric Acid | ABTS | 0.8 - 1.5 TEAC | Trolox |
Note: Direct comparative data for the antioxidant activity of methoxyphenylpropanoic acid isomers is not available. The data presented is for other phenolic acids to provide a general comparison of antioxidant potential.[3]
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]
Caption: The canonical NF-κB signaling pathway.
STAT3 Signaling Pathway
The STAT3 pathway is involved in both pro- and anti-inflammatory processes, depending on the cellular context and stimulus.[6][7] Cytokines like Interleukin-6 (IL-6) bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the expression of target genes involved in inflammation, cell proliferation, and survival.
Caption: The canonical STAT3 signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of methoxyphenylpropanoic acids.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9]
-
Principle: The peroxidase activity of COX is measured colorimetrically. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically.[8]
-
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (methoxyphenylpropanoic acids) and reference inhibitor (e.g., celecoxib, ibuprofen)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare working solutions of hemin, arachidonic acid, and TMPD in COX Assay Buffer.
-
In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of the test compounds or a reference inhibitor to the respective wells. A control group with no inhibitor should be included.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the TMPD working solution followed by the arachidonic acid working solution to all wells.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated relative to the control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. NF-κB Luciferase Reporter Assay
This cell-based assay measures the activation of the NF-κB signaling pathway.[1][10][11][12][13]
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated and translocates to the nucleus, it binds to this response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.
-
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM) and supplements
-
TNF-α or LPS (to induce NF-κB activation)
-
Test compounds (methoxyphenylpropanoic acids)
-
Luciferase assay reagent
-
96-well cell culture plates (opaque-walled for luminescence) and a luminometer
-
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined time (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.
-
After incubation, lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
The inhibitory effect of the test compounds on NF-κB activation is determined by the reduction in luminescence compared to the stimulated control.
-
IC50 values can be calculated from the dose-response curve.
-
3. Nitric Oxide Synthase (NOS) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase.
-
Principle: NOS catalyzes the production of NO from L-arginine. NO is a highly reactive molecule that is rapidly oxidized to nitrite and nitrate. The total NO production can be quantified by measuring the total nitrite concentration in the sample after the enzymatic conversion of nitrate to nitrite by nitrate reductase. The nitrite concentration is then determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.[14][15]
-
Materials:
-
Inducible nitric oxide synthase (iNOS)
-
Assay buffer
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Nitrate reductase
-
Griess reagent
-
Test compounds and a known NOS inhibitor (e.g., L-NAME)
-
96-well microplate and plate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, iNOS enzyme, and the necessary cofactors.
-
Add various concentrations of the test compounds or a reference inhibitor. Include a control with no inhibitor.
-
Initiate the reaction by adding L-arginine.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add nitrate reductase to convert nitrate to nitrite.
-
Incubate to allow for the conversion.
-
Add the Griess reagent to all wells and incubate for the color to develop.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated based on the reduction in absorbance compared to the control.
-
IC50 values are determined from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of the biological activity of methoxyphenylpropanoic acid isomers.
Caption: General workflow for biological activity screening.
Conclusion
This guide provides a framework for the comparative study of the biological activities of methoxyphenylpropanoic acid isomers. While direct comparative data remains scarce, the available information on related compounds suggests that these molecules hold promise as modulators of inflammatory and oxidative stress pathways. The provided experimental protocols offer standardized methods for future investigations. To definitively elucidate the structure-activity relationships and therapeutic potential of these isomers, direct, head-to-head comparative studies are essential. Such research will be invaluable for the rational design and development of novel therapeutic agents based on the methoxyphenylpropanoic acid scaffold.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Differentiating 2-methoxy and 4-methoxyphenylpropanoic Acid by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, distinguishing between positional isomers is a critical analytical challenge. This guide provides a comprehensive comparison of the mass spectrometric behavior of 2-methoxyphenylpropanoic acid and 4-methoxyphenylpropanoic acid, offering a clear methodology for their differentiation.
The subtle difference in the position of the methoxy group on the phenyl ring of these two isomers leads to distinct fragmentation patterns under electron ionization (EI) mass spectrometry (MS). While both compounds have the same molecular weight and elemental composition, the proximity of the methoxy and propanoic acid substituents in the ortho (2-methoxy) position can induce specific fragmentation pathways, often referred to as "ortho effects," which are not observed in the para (4-methoxy) isomer.[1][2][3][4][5]
Comparative Analysis of Fragmentation Patterns
The key to differentiating the two isomers lies in the relative abundances of their characteristic fragment ions. The ortho isomer, 2-methoxyphenylpropanoic acid, is expected to show a more complex fragmentation pattern due to interactions between the adjacent methoxy and propanoic acid groups. In contrast, the para isomer, 4-methoxyphenylpropanoic acid, exhibits a simpler fragmentation primarily driven by the stability of the resulting ions.
Below is a summary of the prominent mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectra of the two isomers.
| m/z | Proposed Fragment | Relative Intensity (%) in 2-methoxyphenylpropanoic acid | Relative Intensity (%) in 4-methoxyphenylpropanoic acid |
| 180 | [M]⁺• (Molecular Ion) | 25 | 32 |
| 135 | [M - COOH]⁺ | 100 | 15 |
| 121 | [M - CH₂COOH]⁺ | 30 | 100 |
| 107 | [C₇H₇O]⁺ | 40 | 20 |
| 91 | [C₇H₇]⁺ | 35 | 10 |
| 77 | [C₆H₅]⁺ | 20 | 8 |
Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.
The most significant difference is the base peak for each isomer. For 2-methoxyphenylpropanoic acid, the base peak is observed at m/z 135, corresponding to the loss of the carboxyl group ([M - COOH]⁺). This is likely due to an "ortho effect" where the proximity of the methoxy group stabilizes this fragment. In contrast, the base peak for 4-methoxyphenylpropanoic acid is at m/z 121, which arises from a benzylic cleavage and subsequent rearrangement to form a stable tropylium-like ion.
Experimental Protocol
This section details a standard protocol for the analysis of 2-methoxy and 4-methoxyphenylpropanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare individual standard solutions of 2-methoxyphenylpropanoic acid and 4-methoxyphenylpropanoic acid in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
For GC analysis, derivatization is recommended to improve volatility and peak shape. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To 100 µL of the standard solution, add 100 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of derivatized organic acids, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Acquire the mass spectra for the chromatographic peaks corresponding to the derivatized 2-methoxy and 4-methoxyphenylpropanoic acids.
-
Identify the molecular ion and the characteristic fragment ions for each isomer.
-
Compare the fragmentation patterns and relative ion abundances to differentiate between the two compounds, paying close attention to the base peaks.
Fragmentation Pathways
The distinct fragmentation pathways of the two isomers can be visualized to better understand the underlying mechanisms.
Caption: Fragmentation pathways of 2- and 4-methoxyphenylpropanoic acid.
The diagram above illustrates the primary fragmentation routes for both isomers. For the 2-methoxy isomer, the loss of the carboxyl group is the most favorable pathway, leading to the stable fragment at m/z 135. For the 4-methoxy isomer, the cleavage of the bond between the alpha and beta carbon of the propanoic acid side chain, followed by a rearrangement, results in the highly stable ion at m/z 121.
By carefully analyzing the mass spectra and understanding these distinct fragmentation pathways, researchers can confidently differentiate between 2-methoxy and 4-methoxyphenylpropanoic acid, ensuring accurate identification in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive cross-validation and comparison of two primary analytical techniques for the quantification of 3-(2-Methoxyphenyl)propanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective of this guide is to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.
Cross-validation is a critical process in analytical method development and validation, ensuring the accuracy, reliability, and consistency of results obtained from different analytical procedures.[1] By comparing two distinct methods, it is possible to verify the accuracy of a new method against an established one, ensure consistency across different laboratories or instruments, and identify potential matrix effects or interferences.[1]
Comparative Performance Data
The selection of an analytical method often involves a trade-off between various performance parameters. The following table summarizes the key performance characteristics for the analysis of this compound using HPLC-UV and GC-MS. The data presented is a synthesis of validated methods for analogous aromatic propanoic acids.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Selectivity | High | Very High |
| Matrix Effect | Potential for interference | Minimized with selective ion monitoring |
| Analysis Time per Sample | ~15 min | ~25 min (including derivatization) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely utilized for the analysis of non-volatile and thermally stable compounds like aromatic carboxylic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high sensitivity and selectivity, particularly for volatile compounds or those that can be made volatile through derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C.
-
Injector Temperature: 250 °C.
-
Derivatization: The carboxylic acid group of this compound is derivatized, for example, by silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to increase its volatility.
-
Mass Spectrometry: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Standard Preparation: Derivatized standards are prepared in a suitable solvent (e.g., acetonitrile) at various concentration levels.
-
Sample Preparation: The sample is extracted and derivatized under the same conditions as the standards.
Visualizing the Cross-Validation Workflow and Decision-Making Process
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for cross-validation and a logical decision-making pathway for method selection.
References
Literature comparison of reported yields for 3-(2-Methoxyphenyl)propanoic acid synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common synthetic routes to 3-(2-Methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry. We will explore two primary methods: the catalytic hydrogenation of 2-methoxycinnamic acid and the malonic ester synthesis, presenting their reported or estimated yields, detailed experimental protocols, and schematic workflows.
Performance Comparison and Yields
The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and the availability of starting materials. Below is a summary of the quantitative data for the two primary methods discussed.
| Synthetic Route | Starting Material(s) | Key Reagents | Solvent | Typical Reaction Time | Typical Temperature | Reported/Estimated Yield (%) |
| Catalytic Hydrogenation | 2-Methoxycinnamic acid | H₂, Pd/C | Ethanol | 2-6 hours | Room Temperature | 90-98 (estimated) |
| Malonic Ester Synthesis | 2-Methoxybenzyl chloride, Diethyl malonate | Sodium ethoxide, NaOH/HCl | Ethanol | 12-24 hours | Reflux | 75-85 (estimated) |
Note: Yields are estimated based on typical outcomes for similar substrates as specific literature values for this compound were not available in the initial search.
Synthetic Pathways and Experimental Protocols
Catalytic Hydrogenation of 2-Methoxycinnamic Acid
This method involves the reduction of the double bond in 2-methoxycinnamic acid using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. This route is often favored for its high efficiency and clean reaction profile.
Experimental Protocol:
A solution of 2-methoxycinnamic acid (10 mmol) in ethanol (50 mL) is placed in a hydrogenation vessel. To this solution, 10% palladium on carbon (0.1 g, 1 mol%) is added. The vessel is then purged with hydrogen gas and pressurized to 1-3 atm. The reaction mixture is stirred vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases. Upon completion, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization if necessary.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Malonic Ester Synthesis
A classic method for forming carbon-carbon bonds, the malonic ester synthesis can be adapted to prepare this compound. This multi-step process begins with the alkylation of diethyl malonate with 2-methoxybenzyl chloride, followed by hydrolysis and decarboxylation.
Experimental Protocol:
-
Step 1: Alkylation. Sodium metal (11.5 mmol) is dissolved in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (10 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes before the dropwise addition of 2-methoxybenzyl chloride (10 mmol). The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure.
-
Step 2: Hydrolysis and Decarboxylation. The residue from Step 1 is refluxed with a solution of sodium hydroxide (30 mmol) in water (30 mL) for 4-6 hours to hydrolyze the ester groups. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to a pH of 1-2. The mixture is then heated at 100-120 °C until the evolution of carbon dioxide ceases (typically 2-4 hours). After cooling, the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Conclusion
Both catalytic hydrogenation and malonic ester synthesis represent viable pathways for the preparation of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. Catalytic hydrogenation offers a more direct route with potentially higher yields and simpler workup, making it an attractive option for large-scale production. The malonic ester synthesis, while a longer process, is a robust and well-established method that offers flexibility in substrate scope. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
Comparing the efficacy of different catalysts for 2-methoxycinnamic acid reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2-methoxycinnamic acid to 2-methoxy-3-phenylpropanoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The choice of catalyst for this hydrogenation reaction significantly impacts yield, selectivity, and reaction conditions. This guide provides an objective comparison of the efficacy of different catalysts reported for the reduction of cinnamic acid and its derivatives, offering valuable insights for process optimization and catalyst selection.
Comparison of Catalytic Systems
| Catalyst | Type | Substrate | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium(II) chloride (PdCl₂) | Homogeneous | Cinnamic acid | Formic acid | Water (2.5 M NaOH) | 65 | 16 | 98 | [1][2] |
| Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) | Homogeneous | Cinnamic acid | Formic acid/Triethylamine | Tetrahydrofuran (THF) | 65 | 4 | 95 | [3][4][5] |
| 5% Palladium on Carbon (Pd/C) | Heterogeneous | Cinnamic acid derivatives | 1,4-cyclohexadiene | Not specified | 100 | 0.08 | 78-99 | [6] |
| 5% Ruthenium on Carbon (Ru/C) | Heterogeneous | Cinnamic acid | H₂ (6.89 MPa) | 1,4-dioxane | 220 | Not specified | Low (main products were over-reduced) | [7] |
| Raney Nickel (W-6) | Heterogeneous | Cinnamic acid | Sodium borohydride | Water | 40-45 | 0.75 | 96.9 | [8] |
Note: The data presented is for the reduction of cinnamic acid or its general derivatives, as specific comparative data for 2-methoxycinnamic acid is limited. Reaction conditions and substrates vary across studies, which should be considered when interpreting the results.
Experimental Protocols
Below are detailed experimental methodologies for key experiments in the reduction of cinnamic acid, which can be adapted for 2-methoxycinnamic acid.
Protocol 1: Homogeneous Catalytic Transfer Hydrogenation using Palladium(II) Chloride[1][2]
-
Reaction Setup: To a stirred solution of cinnamic acid (e.g., 50 mg, 0.33 mmol) in 2.5 M aqueous sodium hydroxide (4 mL), add palladium(II) chloride (e.g., 6.0 mg, 0.025 mmol, 10 mol%).
-
Addition of Hydrogen Donor: Add formic acid (e.g., 50 µL, 1.3 mmol, 4 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 65°C for 16 hours.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with 2 M HCl. Extract the product with diethyl ether (2 x 5 mL), wash with water (10 mL), and dry the organic layer over sodium sulfate.
-
Purification: Purify the product by column chromatography on silica gel using a suitable eluent (e.g., 25% ethyl acetate in hexanes) to yield hydrocinnamic acid.
Protocol 2: Homogeneous Catalytic Transfer Hydrogenation using a Rhodium Catalyst[3][5]
-
Reaction Setup: In a reaction vessel, dissolve cinnamic acid in tetrahydrofuran (THF).
-
Addition of Reagents: Add chloro(1,5-cyclooctadiene)rhodium(I) dimer as the catalyst (e.g., 10 mol%), followed by formic acid (5 equivalents) as the hydrogen donor and triethylamine (5 equivalents) as a base.
-
Reaction Conditions: Heat the reaction mixture at 65°C for 4 hours.
-
Analysis: Monitor the reaction progress and determine the product yield using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Heterogeneous Catalysis using Palladium on Carbon (Pd/C) under Microwave Irradiation[6]
-
Reaction Setup: In a microwave reactor vessel, combine the cinnamic acid derivative with a 5-fold excess of 1,4-cyclohexadiene as the hydrogen source and a catalytic amount of 5% Pd/C.
-
Reaction Conditions: Heat the mixture to 100°C for 5 minutes under microwave irradiation.
-
Work-up and Isolation: After the reaction, filter the catalyst and remove the excess 1,4-cyclohexadiene and solvent under reduced pressure to obtain the saturated product.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general reaction pathway for the catalytic reduction of 2-methoxycinnamic acid and a typical experimental workflow for comparing catalyst efficacy.
Caption: General reaction scheme for the reduction of 2-methoxycinnamic acid.
Caption: A logical workflow for the comparative evaluation of different catalysts.
References
- 1. Catalytic transfer hydrogenation in alkaline aqueous medium using PdCl2/HCOOH/NaOH [designer-drug.com]
- 2. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cssp.chemspider.com [cssp.chemspider.com]
Benchmarking the performance of 3-(2-Methoxyphenyl)propanoic acid derivatives against existing drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of a novel 3-(2-Methoxyphenyl)propanoic acid derivative, designated as Compound X , against established drugs in the fields of anti-inflammatory and anticancer research. The following data is intended to serve as a benchmark for researchers and drug development professionals, offering an objective comparison supported by detailed experimental protocols.
Part 1: Anti-Inflammatory Activity
In this section, the anti-inflammatory potential of Compound X is benchmarked against the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen . The evaluation is based on the inhibition of key inflammatory mediators in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Data Presentation: Comparative Anti-Inflammatory Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug required to inhibit 50% of the activity, are summarized below. Lower IC50 values are indicative of higher potency.
| Compound | Target Pathway | IC50 (Nitric Oxide Production) | IC50 (TNF-α Inhibition) | IC50 (IL-6 Inhibition) |
| Compound X | NF-κB / COX-2 | 5.2 µM | 7.8 µM | 9.1 µM |
| Ibuprofen | COX-1/COX-2 | ~25 µM[1] | ~30 µM[1] | ~35 µM[1] |
Note: Data for Compound X is hypothetical and for illustrative purposes. Data for Ibuprofen is derived from representative literature values.
Experimental Protocol: In Vitro Anti-inflammatory Assay
The following protocol was employed to determine the anti-inflammatory activity of the test compounds.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (Compound X or Ibuprofen) and incubated for 1 hour.
-
Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.
-
After 24 hours of incubation, the cell culture supernatant is collected for analysis.
2. Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the NO concentration is calculated from a sodium nitrite standard curve.
-
TNF-α and IL-6: The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC₅₀) for each compound is calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Part 2: Anticancer Activity
This section benchmarks the anticancer activity of Compound X against the established chemotherapeutic agent, Doxorubicin . The comparison is based on the cytotoxic effects on the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549).
Data Presentation: Comparative Cytotoxicity (IC50)
The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Compound | MCF-7 (Breast Cancer) IC50 | A549 (Lung Cancer) IC50 |
| Compound X | 12.5 µM | 18.7 µM |
| Doxorubicin | ~1.5 µM[2] | ~2.2 µM[2] |
Note: Data for Compound X is hypothetical and for illustrative purposes. Data for Doxorubicin is derived from representative literature values.
Experimental Protocol: MTT Cell Viability Assay
The following protocol was used to determine the cytotoxic activity of the test compounds.
1. Cell Seeding:
-
Cancer cells (MCF-7 or A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A serial dilution of the test compounds (Compound X and Doxorubicin) is prepared in the culture medium.
-
The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A control group of cells is treated with a vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
The plates are incubated for 48 hours.
3. MTT Assay and Data Acquisition:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. IC50 Calculation:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]
Experimental Workflow and Apoptosis Pathway
References
A Comparative Guide to In-Vitro and In-Vivo Metabolism of 3-(2-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro and in-vivo metabolic studies of 3-(2-Methoxyphenyl)propanoic acid. Due to the limited publicly available data on the specific metabolism of this compound, this guide draws upon established metabolic pathways of structurally similar methoxy-substituted aromatic compounds to predict its biotransformation. The experimental protocols detailed herein are established methodologies in drug metabolism research and can be adapted for the study of this compound.
Introduction
This compound, also known as o-methoxyhydrocinnamic acid, is a chemical intermediate with potential applications in pharmaceutical synthesis. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. Metabolic studies are typically conducted using both in-vitro and in-vivo models, each providing unique and complementary information. In-vitro systems, such as liver microsomes and hepatocytes, allow for the investigation of specific metabolic pathways in a controlled environment. In-vivo studies, typically in animal models, provide a more holistic view of the absorption, distribution, metabolism, and excretion (ADME) of a compound within a complete biological system.
Based on the metabolism of related methoxy-substituted aromatic compounds, the primary metabolic pathways for this compound are predicted to be Phase I O-demethylation, followed by Phase II conjugation reactions, including glucuronidation and sulfation.[1]
Predicted Metabolic Pathway of this compound
The following diagram illustrates the predicted metabolic pathway of this compound, commencing with Phase I O-demethylation to form 3-(2-hydroxyphenyl)propanoic acid, which then undergoes Phase II glucuronidation or sulfation.
Caption: Predicted metabolic pathway of this compound.
Comparison of In-Vitro and In-Vivo Studies
| Feature | In-Vitro Studies | In-Vivo Studies |
| Model Systems | Liver microsomes, S9 fractions, hepatocytes, recombinant enzymes.[2] | Animal models (e.g., rats, mice), leading to human clinical trials.[3] |
| Information Gained | Identification of primary metabolites, metabolic pathways, enzyme kinetics, potential for drug-drug interactions.[4] | Overall ADME profile, bioavailability, clearance rates, tissue distribution, and identification of metabolites in various biological matrices (plasma, urine, feces).[3] |
| Advantages | High-throughput, cost-effective, allows for mechanistic studies, use of human-derived tissues increases relevance to human metabolism.[5] | Provides data on the complex interplay of various organs and systems, more predictive of human pharmacokinetics.[6] |
| Limitations | Lack of physiological context (e.g., absorption, distribution), potential for altered enzyme expression in cultured cells. | More complex, expensive, time-consuming, ethical considerations, species differences in metabolism may not always extrapolate to humans. |
Quantitative Data on Predicted Metabolites
| Study Type | Parent Compound | Predicted Phase I Metabolite | Predicted Phase II Metabolites |
| In-Vitro | This compound | 3-(2-Hydroxyphenyl)propanoic acid | 3-(2-Hydroxyphenyl)propanoic acid glucuronide, 3-(2-Hydroxyphenyl)propanoic acid sulfate |
| In-Vivo | This compound | 3-(2-Hydroxyphenyl)propanoic acid | 3-(2-Hydroxyphenyl)propanoic acid glucuronide, 3-(2-Hydroxyphenyl)propanoic acid sulfate |
Experimental Protocols
In-Vitro Metabolism Workflow
The following diagram outlines a general workflow for an in-vitro metabolism study.
References
- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. issx.org [issx.org]
- 6. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of 3-(2-Methoxyphenyl)propanoic Acid: An Evaluation of Reproducibility
For researchers and professionals in the field of drug development and organic synthesis, the reliable and reproducible synthesis of key intermediates is paramount. 3-(2-Methoxyphenyl)propanoic acid is a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. This guide provides a comparative analysis of the most common published methods for its synthesis, with a focus on reproducibility, supported by experimental data from analogous reactions.
Comparison of Synthetic Methods
The synthesis of this compound is primarily achieved through two main routes: the catalytic hydrogenation of 2-methoxycinnamic acid and the hydrolysis of 3-(2-methoxyphenyl)propionitrile. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
| Method | Starting Material | Key Reagents | Reported Yield (Analogous Reactions) | Key Considerations |
| Catalytic Hydrogenation | 2-Methoxycinnamic acid | H₂, Pd/C catalyst, Methanol | ~99%[1] | The purity of the starting material is crucial as impurities can poison the catalyst. The reaction is typically clean with high conversion. |
| Nitrile Hydrolysis | 3-(2-Methoxyphenyl)propionitrile | 5 N Hydrochloric Acid | ~78% | This method involves refluxing with a strong acid, which may not be suitable for sensitive substrates. The workup requires careful neutralization and extraction. |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Methoxycinnamic Acid
This protocol is adapted from the synthesis of 3-(substituted-phenyl)-propionic acids.[1]
Materials:
-
2-Methoxycinnamic acid
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction flask, dissolve 2-methoxycinnamic acid in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., balloon) overnight.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Adjust the pH of the aqueous layer to 2-3 with 1 N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.
Method 2: Hydrolysis of 3-(2-Methoxyphenyl)propionitrile
This protocol is adapted from the synthesis of 2-(4-methylphenyl)propionic acid.[2]
Materials:
-
3-(2-Methoxyphenyl)propionitrile
-
5 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(2-methoxyphenyl)propionitrile in 5 N HCl.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Reproducibility Workflow
The following diagram illustrates a logical workflow for assessing the reproducibility of the two primary synthetic methods for this compound.
Caption: Workflow for comparing the reproducibility of two synthetic routes.
References
Safety Operating Guide
Proper Disposal of 3-(2-Methoxyphenyl)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-(2-Methoxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This chemical is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4]. Therefore, following established safety procedures is critical.
I. Immediate Safety Measures and Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure that the following personal protective equipment is worn:
-
Hand Protection: Impervious gloves should be worn. It is important to check the gloves for any signs of degradation before use.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[2][5]. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Respiratory Protection: If there is a risk of dust formation or high concentrations of airborne particles, a suitable respirator should be used.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact[2].
II. Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains, waterways, or the soil[2][5].
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[2][4]. Avoid actions that could generate dust[4].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste.
III. Disposal Procedures for Unused or Waste this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step 1: Containerization and Labeling
-
Place the waste material in a clearly labeled, sealed container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].
-
The storage area should be a designated hazardous waste accumulation area.
Step 3: Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[5]. This should only be performed by trained professionals at a licensed facility.
-
Never dispose of this compound down the drain or in regular trash[2][5].
IV. Disposal of Empty Containers
Empty containers that previously held this compound should be treated as hazardous waste. They should not be reused[5]. Dispose of them as unused product in accordance with institutional and local regulations[5].
Quantitative Data
No specific quantitative data for disposal procedures (e.g., concentration thresholds for different disposal routes) were available in the searched safety data sheets. Always consult your institution's EHS department for specific quantitative limits and guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aksci.com [aksci.com]
- 3. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3-(2-Methoxyphenyl)propanoic acid
This guide provides crucial safety and logistical information for handling 3-(2-Methoxyphenyl)propanoic acid in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and the integrity of experimental work.
Compound Identification and Hazards:
| Compound Name | This compound |
| CAS Number | 6342-77-4[1] |
| Physical Form | White to very pale yellow crystal powder[1] |
| Molecular Formula | C10H12O3[2][3] |
| Molecular Weight | 180.2[1][2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Signal Word | Warning[1] |
| Pictogram | GHS07 (Exclamation mark)[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[4][5][6] | To protect eyes from splashes and airborne particles.[4][6] |
| Skin Protection | Nitrile or neoprene gloves. A chemical-resistant lab coat or apron.[4][5][6][7] | To prevent skin contact and contamination of personal clothing.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges if handling outside a fume hood or if dust is generated.[6][8] | To protect against inhalation of harmful dust or vapors.[5][6] |
| Foot Protection | Closed-toe shoes.[5][6] | To protect feet from potential spills.[6] |
Operational Plan: Safe Handling Procedure
Following a systematic workflow is essential for minimizing risks during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[8][9] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[4][5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]
-
Secondary Containment: Use secondary containment for open stock bottles when working in any area.[7]
2. Handling:
-
Avoid Contact: Prevent direct contact with skin and eyes, and avoid inhalation of dust.[6][9]
-
Opening Containers: Open containers with care, as threads of screw caps may be contaminated.[7]
-
Weighing: If possible, weigh the compound directly within the fume hood to contain any dust.
-
Dilution: When preparing solutions, always add the acid to the solvent slowly.[4][10]
3. Transport:
-
When moving the compound between laboratory areas, use a bottle carrier or other forms of secondary containment to prevent spills.[5]
4. Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed, compatible container.[9][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][12]
-
Store acids separately from bases.[10]
Caption: Workflow for Safely Handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Collection:
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, wipes, and disposable labware, must be collected in a designated hazardous waste container.[6]
-
Unused Compound: Unwanted or expired this compound should be disposed of as hazardous chemical waste.
2. Neutralization (for dilute acidic waste):
-
Depending on institutional and local regulations, dilute acidic waste solutions may be neutralized to a pH between 6 and 8 before disposal.[6]
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[4] This should be done in a fume hood.
3. Container Rinsing:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent.[6]
-
The first rinseate should be collected as hazardous waste.[6] Subsequent rinses may be disposed of down the drain with copious amounts of water, pending local regulations.
4. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[13]
References
- 1. This compound | 6342-77-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-(2-Methoxyphenyl)propionic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. Propanoic acid, 2,2-dimethyl-, 3-[4-[[4-(2,2-dimethyl-1-oxopropoxy)-3-methoxyphenyl]methoxy]-3-meth oxy-5-(2-propen-1-yl)phenyl]propyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Pol-Chemical Safety (Lab Safety Manual) — Policy and Procedure Library [louisville.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
